Technical Documentation Center

(4-Aminophenyl)(thiophen-2-yl)methanol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (4-Aminophenyl)(thiophen-2-yl)methanol
  • CAS: 915919-62-9

Core Science & Biosynthesis

Foundational

(4-Aminophenyl)(thiophen-2-yl)methanol synthesis protocol

An In-depth Technical Guide to the Synthesis of (4-Aminophenyl)(thiophen-2-yl)methanol Introduction: A Versatile Heterocyclic Building Block (4-Aminophenyl)(thiophen-2-yl)methanol is a valuable heterocyclic carbinol that...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of (4-Aminophenyl)(thiophen-2-yl)methanol

Introduction: A Versatile Heterocyclic Building Block

(4-Aminophenyl)(thiophen-2-yl)methanol is a valuable heterocyclic carbinol that serves as a crucial intermediate in the synthesis of various biologically active compounds and functional materials. Its structure, featuring a thiophene ring, a substituted phenyl group, and a secondary alcohol, offers multiple points for chemical modification, making it a versatile scaffold in medicinal chemistry and materials science. Thiophene derivatives, in general, are known for their wide range of pharmacological activities, and the incorporation of the aminophenyl methanol moiety can significantly influence the biological profile of target molecules.

This guide provides a detailed exploration of the primary synthetic strategies for preparing (4-aminophenyl)(thiophen-2-yl)methanol, focusing on the underlying chemical principles, practical experimental protocols, and robust characterization techniques. The content is tailored for researchers and professionals in organic synthesis and drug development, emphasizing not just the procedural steps but the critical reasoning behind them to ensure reproducible and scalable outcomes.

Core Synthetic Strategies: A Comparative Overview

Two principal and reliable pathways dominate the synthesis of this target molecule: the Grignard reaction for carbon-carbon bond formation and the reduction of a precursor ketone. The choice between these methods often depends on the availability of starting materials, desired scale, and laboratory capabilities.

  • Grignard Reaction: This classic organometallic approach involves the nucleophilic addition of a thiophene-derived Grignard reagent to an appropriately chosen benzaldehyde derivative. It is a powerful method for constructing the core carbon skeleton and the secondary alcohol in a single, convergent step.

  • Ketone Reduction: This strategy involves the synthesis of the corresponding ketone, (4-aminophenyl)(thiophen-2-yl)methanone, followed by its reduction to the desired secondary alcohol. This two-step approach can sometimes offer advantages in purification and handling of intermediates.

The logical flow of these two primary synthetic routes is illustrated below.

G cluster_0 Synthetic Pathways cluster_1 Strategy 1: Grignard Reaction cluster_2 Strategy 2: Ketone Reduction start Starting Materials g_start1 2-Bromothiophene g_start2 4-Nitrobenzaldehyde r_start (4-Aminophenyl)(thiophen-2-yl)methanone target (4-Aminophenyl)(thiophen-2-yl)methanol grignard Formation of 2-Thienylmagnesium Bromide g_start1->grignard g_reaction Grignard Addition g_start2->g_reaction grignard->g_reaction g_intermediate (4-Nitrophenyl)(thiophen-2-yl)methanol g_reaction->g_intermediate nitro_reduction Nitro Group Reduction g_intermediate->nitro_reduction nitro_reduction->target r_reaction Ketone Reduction (e.g., with NaBH4) r_start->r_reaction r_reaction->target

Caption: Overview of the two primary synthetic routes to the target compound.

Strategy 1: Synthesis via Grignard Reaction

This approach is elegant in its construction of the key C-C bond. The core of the reaction is the nucleophilic attack of a carbanion equivalent (the Grignard reagent) on the electrophilic carbonyl carbon of an aldehyde.[1][2]

Causality and Experimental Design
  • Choice of Precursors: The most direct precursors would be 2-thienylmagnesium bromide and 4-aminobenzaldehyde. However, the acidic protons of the amine group (-NH₂) would quench the highly basic Grignard reagent. To circumvent this, a common and effective strategy is to use 4-nitrobenzaldehyde as the electrophile. The nitro group is stable under Grignard conditions and can be efficiently reduced to the desired amine in a subsequent step.

  • Reaction Environment: Grignard reagents react vigorously with protic solvents, including water and alcohols, as well as with atmospheric oxygen and carbon dioxide.[1] Therefore, the entire process—from reagent formation to the reaction itself—must be conducted under strictly anhydrous conditions and an inert atmosphere (e.g., dry nitrogen or argon). Diethyl ether or tetrahydrofuran (THF) are the solvents of choice due to their ability to solvate the magnesium species and their lack of reactive protons.

  • Work-up: The reaction is typically quenched with a saturated aqueous solution of ammonium chloride (NH₄Cl). This mild acid protonates the intermediate magnesium alkoxide to yield the alcohol and neutralizes any unreacted Grignard reagent, forming manageable magnesium salts.

Experimental Protocol: Grignard Synthesis

Part A: Synthesis of (4-Nitrophenyl)(thiophen-2-yl)methanol

Reagents & MaterialsMolar Mass ( g/mol )AmountMoles
Magnesium Turnings24.311.34 g55.0 mmol
2-Bromothiophene163.078.15 g (5.4 mL)50.0 mmol
4-Nitrobenzaldehyde151.126.80 g45.0 mmol
Anhydrous Tetrahydrofuran (THF)-~150 mL-
Saturated aq. NH₄Cl-~100 mL-
Ethyl Acetate-~200 mL-
Anhydrous MgSO₄-As needed-

Workflow Diagram:

G start Start: Assemble Dry Glassware under Inert Atmosphere (N2) step1 1. Add Mg turnings and a crystal of I2 to flask with anhydrous THF. start->step1 step2 2. Slowly add 2-bromothiophene in THF. Maintain reflux with gentle heating. step1->step2 step3 3. Cool Grignard solution to 0°C (ice bath). step2->step3 step4 4. Add 4-nitrobenzaldehyde in THF dropwise over 30 min. step3->step4 step5 5. Warm to room temperature and stir for 2 hours. step4->step5 step6 6. Quench reaction by slowly adding saturated aq. NH4Cl at 0°C. step5->step6 step7 7. Extract with Ethyl Acetate (3x). step6->step7 step8 8. Wash combined organic layers with brine, dry over MgSO4, and filter. step7->step8 step9 9. Evaporate solvent under reduced pressure to obtain crude nitro-alcohol. step8->step9 end End: Crude (4-Nitrophenyl)(thiophen-2-yl)methanol step9->end

Caption: Step-by-step workflow for the Grignard reaction stage.

Procedure:

  • A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is flame-dried and allowed to cool under a stream of dry nitrogen.

  • Magnesium turnings (1.34 g, 55.0 mmol) and a small crystal of iodine (as an initiator) are placed in the flask.

  • A solution of 2-bromothiophene (8.15 g, 50.0 mmol) in 40 mL of anhydrous THF is added to the dropping funnel. A small portion (~5 mL) is added to the magnesium. The reaction is initiated, if necessary, by gentle warming. Once initiated, the remaining solution is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is heated at reflux for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • The resulting dark solution of 2-thienylmagnesium bromide is cooled to 0 °C in an ice-water bath.

  • A solution of 4-nitrobenzaldehyde (6.80 g, 45.0 mmol) in 80 mL of anhydrous THF is added dropwise from the funnel over 30 minutes, maintaining the internal temperature below 10 °C.

  • After addition, the ice bath is removed, and the reaction mixture is stirred at room temperature for 2 hours.

  • The reaction is cooled back to 0 °C and quenched by the slow, careful addition of 100 mL of saturated aqueous NH₄Cl solution.

  • The mixture is transferred to a separatory funnel, and the aqueous layer is extracted with ethyl acetate (3 x 70 mL).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude (4-nitrophenyl)(thiophen-2-yl)methanol, which can be purified by chromatography or used directly in the next step.

Part B: Reduction of the Nitro Group

The intermediate nitro-alcohol is converted to the final product by reduction of the nitro group. A common and effective method is catalytic hydrogenation.

Procedure:

  • The crude (4-nitrophenyl)(thiophen-2-yl)methanol is dissolved in ethanol or methanol (~150 mL).

  • 10% Palladium on carbon (Pd/C, ~5 mol%) is carefully added to the solution.

  • The flask is evacuated and backfilled with hydrogen gas (using a balloon or a hydrogenation apparatus) and stirred vigorously at room temperature.

  • The reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Upon completion, the mixture is carefully filtered through a pad of Celite® to remove the Pd/C catalyst. The Celite pad is washed with additional solvent.

  • The filtrate is concentrated under reduced pressure to yield the crude (4-aminophenyl)(thiophen-2-yl)methanol.

Strategy 2: Synthesis via Ketone Reduction

This pathway involves the reduction of a pre-formed ketone, (4-aminophenyl)(thiophen-2-yl)methanone. This method is often preferred when the precursor ketone is commercially available or easily synthesized. The reduction is typically a high-yielding and clean transformation.

Causality and Experimental Design
  • Choice of Reducing Agent: Sodium borohydride (NaBH₄) is the ideal reagent for this transformation. It is a mild and selective reducing agent that reduces ketones to secondary alcohols but does not affect other functional groups like the thiophene ring or the aromatic amine.[3] It is also safer and easier to handle than more powerful hydrides like lithium aluminum hydride (LiAlH₄).

  • Solvent System: Protic solvents like methanol or ethanol are excellent choices for NaBH₄ reductions. They are capable of dissolving both the ketone substrate and the borohydride reagent and also participate in the reaction mechanism by protonating the intermediate alkoxide.

  • Reaction Conditions: The reaction is typically run at a low temperature (0 °C) initially to control the exothermic reaction between NaBH₄ and the solvent, and then allowed to warm to room temperature to ensure the reaction goes to completion.

Experimental Protocol: Ketone Reduction
Reagents & MaterialsMolar Mass ( g/mol )AmountMoles
(4-Aminophenyl)(thiophen-2-yl)methanone203.2610.16 g50.0 mmol
Sodium Borohydride (NaBH₄)37.832.84 g75.0 mmol
Methanol-~200 mL-
Deionized Water-~150 mL-
Dichloromethane-~200 mL-

Workflow Diagram:

G start Start: Dissolve ketone in Methanol step1 1. Cool solution to 0°C in an ice bath. start->step1 step2 2. Add NaBH4 portion-wise over 20-30 min. (Control effervescence). step1->step2 step3 3. Stir at 0°C for 30 min, then warm to room temperature and stir for 2 hours. step2->step3 step4 4. Monitor reaction by TLC. step3->step4 step5 5. Quench reaction by slowly adding water. step4->step5 step6 6. Remove methanol via rotary evaporation. step5->step6 step7 7. Extract aqueous residue with Dichloromethane (3x). step6->step7 step8 8. Dry combined organic layers over Na2SO4, filter, and remove solvent. step7->step8 end End: Crude (4-Aminophenyl)(thiophen-2-yl)methanol step8->end

Caption: Step-by-step workflow for the ketone reduction protocol.

Procedure:

  • (4-Aminophenyl)(thiophen-2-yl)methanone (10.16 g, 50.0 mmol) is dissolved in 200 mL of methanol in a round-bottom flask equipped with a magnetic stir bar.

  • The solution is cooled to 0 °C in an ice-water bath.

  • Sodium borohydride (2.84 g, 75.0 mmol) is added slowly in small portions over 30 minutes. Caution is advised as the addition is exothermic and causes gas evolution.

  • After the addition is complete, the mixture is stirred at 0 °C for an additional 30 minutes and then allowed to warm to room temperature and stirred for 2 hours.

  • The reaction progress is monitored by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent).

  • Once the starting ketone is consumed, the reaction is carefully quenched by the slow addition of ~150 mL of water.

  • The bulk of the methanol is removed under reduced pressure using a rotary evaporator.

  • The remaining aqueous residue is extracted with dichloromethane (3 x 70 mL).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude product.

Purification and Characterization

Regardless of the synthetic route, the crude product requires purification to be suitable for further applications. Subsequent characterization is essential to confirm its identity, structure, and purity.

Purification
  • Column Chromatography: This is the most common method for purifying the final product. A silica gel stationary phase is used with a gradient eluent system, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent like ethyl acetate. The fractions are collected and analyzed by TLC to isolate the pure compound.

  • Recrystallization: If the crude product is obtained as a solid of reasonable purity, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane or toluene) can be an effective purification method.

Characterization: A Self-Validating System

The structure of (4-aminophenyl)(thiophen-2-yl)methanol should be unequivocally confirmed using a combination of spectroscopic techniques.

TechniquePurposeExpected Observations
¹H NMR Structural elucidation and proton environment mapping.- Multiplets in the aromatic region (~6.5-7.5 ppm) for the protons on the thiophene and aminophenyl rings. - A singlet for the methine proton (-CH(OH)-) around 5.5-6.0 ppm. - A broad singlet for the amine protons (-NH₂) around 3.5-4.5 ppm (can exchange with D₂O). - A broad singlet or doublet for the alcohol proton (-OH) (position is variable, can exchange with D₂O).
¹³C NMR Carbon skeleton confirmation.- Signals for aromatic carbons in the ~115-150 ppm range. - A signal for the methine carbon (-CH(OH)-) around 70-75 ppm.
FT-IR Identification of key functional groups.- Broad absorption band for O-H stretch (~3200-3600 cm⁻¹). - Doublet peak for N-H stretches of the primary amine (~3300-3500 cm⁻¹). - Peaks for aromatic C-H stretch (~3000-3100 cm⁻¹). - Characteristic C-S stretch for the thiophene ring (~700-800 cm⁻¹).
Mass Spec. Molecular weight confirmation.The mass spectrum should show a molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight of C₁₁H₁₁NOS (205.28 g/mol ).
Melting Point Purity assessment for solid samples.A sharp and defined melting point range indicates high purity.

References

  • ResearchGate. Synthesis and Characterization of the Novel Thiophene Derivatives. Available at: [Link]

  • ResearchGate. Synthesis of N-(4-aminophenyl)-substituted benzamides. Available at: [Link]

  • National Center for Biotechnology Information. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Available at: [Link]

  • Chemistry LibreTexts. Reactions with Grignard Reagents. Available at: [Link]

  • Master Organic Chemistry. Grignard Reagents For Addition To Aldehydes and Ketones. Available at: [Link]

  • Organic Chemistry Portal. Grignard Reaction. Available at: [Link]

  • YouTube. Organic Chemistry 2 - Chapter 19.20 - Grignard Reaction. Available at: [Link]

  • Wiley Online Library. Biocatalyzed Enantiomerically Pure Production of (S)‐Phenyl(thiophen‐2‐yl)methanol. Available at: [Link]

  • PubChem. 2-Thiophenemethanol. Available at: [Link]

  • Organic Chemistry Portal. Reduction of Aldehydes and Ketones. Available at: [Link]

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of (4-Aminophenyl)(thiophen-2-yl)methanol

Introduction: Bridging Privileged Scaffolds in Drug Discovery In the landscape of medicinal chemistry, the strategic combination of "privileged scaffolds" is a cornerstone of rational drug design. (4-Aminophenyl)(thiophe...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Bridging Privileged Scaffolds in Drug Discovery

In the landscape of medicinal chemistry, the strategic combination of "privileged scaffolds" is a cornerstone of rational drug design. (4-Aminophenyl)(thiophen-2-yl)methanol emerges as a molecule of significant interest, wedding the thiophene ring—a versatile bioisostere of the benzene ring with a rich history in approved pharmaceuticals—with the aminophenyl methanol motif, a key pharmacophoric element in numerous biologically active compounds. Thiophene derivatives have demonstrated a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, antiviral, and antitumor effects.[1][2][3][4][5][6][7] The inherent structural and electronic properties of the thiophene nucleus often enhance a molecule's metabolic stability and receptor-binding affinity.[8]

This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the core physicochemical properties of (4-Aminophenyl)(thiophen-2-yl)methanol. As no comprehensive experimental data for this specific molecule is readily available in public databases, this document serves as a predictive and methodological resource. It outlines robust protocols for its synthesis and detailed characterization, empowering researchers to generate and validate the necessary data for advancing their research and development endeavors.

Molecular Structure and Predicted Physicochemical Properties

The foundational step in characterizing any molecule is to understand its structure and predict its physicochemical behavior. These properties govern its absorption, distribution, metabolism, and excretion (ADME) profile, which is critical in drug development.

Molecular Structure:

Caption: 2D Structure of (4-Aminophenyl)(thiophen-2-yl)methanol

Predicted Physicochemical Properties Summary:

The following table summarizes the predicted physicochemical properties of (4-Aminophenyl)(thiophen-2-yl)methanol. These values were calculated using the SwissADME web tool, a reliable resource for in silico drug discovery.[9][10]

PropertyPredicted ValueSignificance in Drug Discovery
Molecular Formula C₁₁H₁₁NOSDefines the elemental composition and molecular weight.
Molecular Weight 205.28 g/mol Influences diffusion and transport across biological membranes.
logP (Lipophilicity) 1.85A key indicator of a drug's ability to cross cell membranes.
Water Solubility Moderately SolubleCrucial for formulation and bioavailability.
pKa (strongest basic) 4.35Governs the ionization state at physiological pH, affecting solubility and receptor binding.
Topological Polar Surface Area (TPSA) 74.53 ŲCorrelates with drug transport properties, such as intestinal absorption and blood-brain barrier penetration.

Proposed Synthesis of (4-Aminophenyl)(thiophen-2-yl)methanol

A plausible and efficient synthesis of the target molecule can be achieved through a two-step process involving a Grignard reaction followed by the reduction of a nitro group. This approach utilizes readily available starting materials.

Overall Synthetic Scheme:

Caption: Proposed two-step synthesis of (4-Aminophenyl)(thiophen-2-yl)methanol.

Step-by-Step Synthesis Protocols:

Step 1: Synthesis of (4-Nitrophenyl)(thiophen-2-yl)methanol via Grignard Reaction

This step involves the formation of a Grignard reagent from 2-bromothiophene, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-nitrobenzaldehyde.[11]

  • Preparation of Grignard Reagent: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings. To this, add a solution of 2-bromothiophene in anhydrous tetrahydrofuran (THF) dropwise. The reaction is initiated, which is evident by a gentle reflux. After the addition is complete, the mixture is stirred until the magnesium is consumed, yielding a solution of 2-thienylmagnesium bromide.

  • Grignard Addition: The flask containing the Grignard reagent is cooled in an ice bath. A solution of 4-nitrobenzaldehyde in anhydrous THF is added dropwise with continuous stirring.[12] The reaction mixture is then allowed to warm to room temperature and stirred for several hours to ensure completion.

  • Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude (4-nitrophenyl)(thiophen-2-yl)methanol. Purification can be achieved by column chromatography on silica gel.

Step 2: Reduction of (4-Nitrophenyl)(thiophen-2-yl)methanol to (4-Aminophenyl)(thiophen-2-yl)methanol

The nitro group of the intermediate is reduced to a primary amine to yield the final product. Several methods can be employed for this transformation.

  • Method A: Tin(II) Chloride Reduction:

    • Dissolve the crude (4-nitrophenyl)(thiophen-2-yl)methanol in ethanol.

    • Add an excess of tin(II) chloride dihydrate (SnCl₂·2H₂O) to the solution.

    • Add concentrated hydrochloric acid and reflux the mixture for several hours.

    • After cooling, the mixture is made basic by the addition of a concentrated sodium hydroxide solution.

    • The product is then extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated to give the crude product.

  • Method B: Catalytic Hydrogenation:

    • Dissolve the nitro intermediate in a suitable solvent such as ethanol or ethyl acetate.

    • Add a catalytic amount of palladium on carbon (10% Pd/C).

    • The mixture is then subjected to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stirred vigorously at room temperature until the reaction is complete (monitored by TLC).

    • The catalyst is removed by filtration through Celite, and the filtrate is concentrated under reduced pressure.

The final product, (4-Aminophenyl)(thiophen-2-yl)methanol, can be purified by recrystallization or column chromatography.

Experimental Protocols for Physicochemical Characterization

Accurate experimental determination of physicochemical properties is paramount for validating computational predictions and for regulatory submissions.

Workflow for Physicochemical Characterization

G cluster_0 Sample Preparation & Purity cluster_1 Property Determination cluster_2 Structural Elucidation Purified_Sample Purified (4-Aminophenyl)(thiophen-2-yl)methanol Purity_Analysis Purity Assessment (e.g., HPLC, LC-MS) Purified_Sample->Purity_Analysis Melting_Point Melting Point (Capillary Method) Purity_Analysis->Melting_Point Boiling_Point Boiling Point (Micro-reflux Method) Purity_Analysis->Boiling_Point Solubility Aqueous Solubility (Equilibrium Method) Purity_Analysis->Solubility LogP logP Determination (Shake-Flask Method) Purity_Analysis->LogP pKa pKa Determination (Potentiometric Titration) Purity_Analysis->pKa NMR NMR Spectroscopy (¹H, ¹³C) Purity_Analysis->NMR FTIR FTIR Spectroscopy Purity_Analysis->FTIR MS Mass Spectrometry Purity_Analysis->MS

Caption: Experimental workflow for the physicochemical characterization of the target molecule.

Detailed Experimental Methodologies:
  • Melting Point Determination (Capillary Method):

    • A small amount of the finely powdered, dry sample is packed into a capillary tube to a height of 2-3 mm.

    • The capillary tube is placed in a melting point apparatus.

    • The sample is heated at a steady rate.

    • The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range. A narrow melting range is indicative of high purity.[13]

  • Boiling Point Determination (Micro-reflux Method):

    • A small volume (a few milliliters) of the liquid sample is placed in a small round-bottom flask with a boiling chip.

    • A condenser is attached vertically to the flask, and a thermometer is positioned so that the bulb is just below the side arm of the condenser.

    • The sample is heated to a gentle boil.

    • The temperature at which the vapor and liquid are in equilibrium, indicated by a stable temperature reading on the thermometer, is recorded as the boiling point.[4][14]

  • logP Determination (Shake-Flask Method):

    • A known amount of the compound is dissolved in a biphasic system of n-octanol and water.

    • The mixture is shaken vigorously until equilibrium is reached.

    • The two phases are separated by centrifugation.

    • The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

    • The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase, and logP is the logarithm of this value.[15][16]

  • pKa Determination (Potentiometric Titration):

    • A solution of the compound in water or a co-solvent system is prepared.

    • The solution is titrated with a standardized solution of a strong acid or base.

    • The pH of the solution is monitored throughout the titration using a calibrated pH meter.

    • The pKa is determined from the titration curve, typically as the pH at which the compound is half-neutralized.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • A small amount of the sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • ¹H and ¹³C NMR spectra are acquired on an NMR spectrometer.

    • The chemical shifts, integration, and coupling patterns in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, are analyzed to confirm the molecular structure.[5]

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • A small amount of the sample is analyzed, either as a thin film on a salt plate (for liquids) or as a KBr pellet or in an ATR accessory (for solids).

    • The infrared spectrum is recorded.

    • The presence of characteristic absorption bands is used to identify the functional groups in the molecule (e.g., O-H stretch for the alcohol, N-H stretch for the amine, C-S stretch for the thiophene).

  • Mass Spectrometry (MS):

    • A dilute solution of the sample is introduced into the mass spectrometer.

    • The mass spectrum is acquired, which shows the mass-to-charge ratio (m/z) of the molecular ion and any fragment ions.

    • The molecular ion peak confirms the molecular weight of the compound.[3]

Conclusion

(4-Aminophenyl)(thiophen-2-yl)methanol represents a promising scaffold for the development of novel therapeutic agents. This guide provides a foundational framework for its synthesis and comprehensive physicochemical characterization. By following the detailed protocols outlined herein, researchers can confidently generate and validate the necessary data to explore the full potential of this intriguing molecule in their drug discovery programs. The predictive data, coupled with robust experimental methodologies, offers a reliable starting point for further investigation and optimization of this and related chemical entities.

References

  • Synthesis, Characterization of thiophene derivatives and its biological applications. (2025). International Journal of Research and Analytical Reviews, 7(2), 565-571.
  • Thiophene-containing compounds with antimicrobial activity. (n.d.). ResearchGate. Retrieved from [Link]

  • Biological and Pharmacological Activity of Thiophene and its Derivatives. (2018). Research Journal of Pharmacy and Technology, 11(9), 4169-4175.
  • A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. (2019). Journal of Visualized Experiments, (143), e58563.
  • 1H-pyrazol-4-yl)vinyl)benzofuran-2-yl)methanones by Claisen Schmidt-Suzuki Cross Coupling and their Antibacterial and Antifungal Activity. (2017). Boletín de la Sociedad Química de México, 61(3), 226-236.
  • 1-(4-Chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one. (2022). Molbank, 2022(4), M1520.
  • Mechanism of reaction between Grignard reagents and nitroarenes. Product distribution and relative reactivities of Grignard reagents with nitronaphthalene system. (1985). Journal of the Chemical Society, Perkin Transactions 2, 1469-1474.
  • The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. (2018). Master Organic Chemistry. Retrieved from [Link]

  • 6-Chloro-1-hexene. (1990). Organic Syntheses, 68, 153.
  • Calculators & Predictors. (n.d.). Chemaxon. Retrieved from [Link]

  • Biological Activities of Thiophenes. (2024). Encyclopedia, 4(1), 136-157.
  • Biocatalyzed Enantiomerically Pure Production of (S)-Phenyl(thiophen-2-yl)methanol. (2020). ChemistrySelect, 5(29), 8931-8936.
  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (2024). RSC Medicinal Chemistry, 15(1), 39-65.
  • 6.1D: Step-by-Step Procedures for Melting Point Determination. (2022). Chemistry LibreTexts. Retrieved from [Link]

  • 1HNMR spectrometry in structural elucidation of organic compounds. (2016). Journal of Chemical and Pharmaceutical Sciences, 9(2), 853-858.
  • Organic 2 Lab ACHM 223 Experiment - Reduction of Ketones. (2019, February 8). YouTube. Retrieved from [Link]

  • Calculate Physicochemical Properties | PhysChem Suite. (n.d.). ACD/Labs. Retrieved from [Link]

  • Therapeutic Potential of Thiophene Compounds: A Mini-Review. (2023). ResearchGate. Retrieved from [Link]

  • Synthesis and Structure-Activity Relationship of Some New Thiophene-Based Heterocycles as Potential Antimicrobial Agents. (2013). Molecules, 18(10), 12026-12040.
  • Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. (2015, November 11). YouTube. Retrieved from [Link]

  • 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. (2024). Chemistry LibreTexts. Retrieved from [Link]

  • 4 s Highly Enantioselective Borane Reduction of Ketones Catalyzed by Chiral Oxazaborolidines. Mechanism and Synthetic Implicatio. (n.d.). University of York. Retrieved from [Link]

  • Facile synthesis of substituted 2-aroylbenzo[b]thiophen-3-ols to form novel triazole hybrids using click chemistry. (2018). RSC Advances, 8(1), 241-249.
  • Preparation of 4-nitrobenzaldehyde. (n.d.). PrepChem.com. Retrieved from [Link]

  • Methods for Determination of Lipophilicity. (2022). Encyclopedia.pub. Retrieved from [Link]

  • SwissADME. (n.d.). Swiss Institute of Bioinformatics. Retrieved from [Link]

  • SIB Swiss Institute of Bioinformatics | Expasy. (n.d.). Expasy. Retrieved from [Link]

  • Micro-boiling point measurement. (n.d.). University of Calgary. Retrieved from [Link]

  • LogP/D. (n.d.). Cambridge MedChem Consulting. Retrieved from [Link]

  • Structure Elucidation By NMR In Organic Chemistry: A Practical Guide. (n.d.). Dr. B. B. Hegde First Grade College, Kundapura. Retrieved from [Link]

  • mass spectra - the molecular ion (M+) peak. (n.d.). Chemguide. Retrieved from [Link]

  • Melting Point Determination | Your Guide to Melting Point Analysis. (n.d.). Mettler Toledo. Retrieved from [Link]

  • ChemMine Tools. (n.d.). University of California, Riverside. Retrieved from [Link]

  • NMR as a Tool for Structure Elucidation of Organic Compounds Not Offered CHEM 385. (n.d.). Wesleyan University. Retrieved from [Link]

  • Mass Spectrometry. (n.d.). Michigan State University Department of Chemistry. Retrieved from [Link]

  • Experiment 1 - Melting Points. (n.d.). University of Massachusetts Lowell. Retrieved from [Link]

  • How to Read and Interpret FTIR Spectroscope of Organic Material. (2019). Indonesian Journal of Science & Technology, 4(1), 97-118.
  • Product Properties Test Guidelines OPPTS 830.7220 Boiling Point/Boiling Range. (n.d.). United States Environmental Protection Agency. Retrieved from [Link]

  • A Machine Learning Pipeline for Molecular Property Prediction using ChemXploreML. (2024). arXiv. Retrieved from [Link]

  • STRUCTURE ELUCIDATION OF ORGANIC COMPOUNDS USING IR, NMR AND MASS SPECTRA. (n.d.). eGyanKosh. Retrieved from [Link]

  • FT-IR quantification of the carbonyl functional group in aqueous-phase secondary organic aerosol from phenols. (2014). Atmospheric Measurement Techniques, 7(11), 3841-3851.
  • The correlation of the Log P values obtained by the shake flask method... (n.d.). ResearchGate. Retrieved from [Link]

Sources

Foundational

A Comprehensive Technical Guide to Dabrafenib: A Targeted Kinase Inhibitor

Introduction This guide provides a detailed characterization of Dabrafenib, a potent and selective inhibitor of BRAF kinase. It is important to note that while the inquiry specified CAS number 915919-62-9, publicly avail...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

This guide provides a detailed characterization of Dabrafenib, a potent and selective inhibitor of BRAF kinase. It is important to note that while the inquiry specified CAS number 915919-62-9, publicly available scientific literature predominantly associates this number with the compound (4-aminophenyl)(2-thienyl)methanol.[1][2][3] In contrast, the vast body of research concerning a key BRAF inhibitor used in oncology corresponds to Dabrafenib, which is assigned CAS number 1195765-45-7 for the free base and 1195768-06-9 for its mesylate salt.[4][5] Synonyms for Dabrafenib include GSK2118436 and the trade name Tafinlar®.[4][5][6][7] Given the context of the user's request for an in-depth technical guide for researchers, this document will focus on the comprehensive characterization of Dabrafenib.

Dabrafenib is a pivotal therapeutic agent in the field of precision oncology, specifically for cancers harboring activating mutations in the BRAF gene.[5][6] This guide will delve into its physicochemical properties, mechanism of action, synthesis, and biological activity, offering valuable insights for researchers, scientists, and drug development professionals.

Physicochemical Properties

Dabrafenib is an organofluorine compound, classified as a sulfonamide, a member of 1,3-thiazoles, and an aminopyrimidine.[4] It is most commonly utilized as its mesylate salt to improve its pharmaceutical properties.[8] The key physicochemical characteristics are summarized below.

PropertyValueSource
Chemical Name N-{3-[5-(2-Amino-4-pyrimidinyl)-2-(1,1-dimethylethyl)-1,3-thiazol-4-yl]-2-fluorophenyl}-2,6-difluorobenzenesulfonamide[5]
Molecular Formula C23H20F3N5O2S2[4]
Molecular Weight 519.6 g/mol [4]
CAS Number 1195765-45-7 (free base)[4]
Appearance White to slightly colored solid (mesylate salt)[5]
Solubility Very slightly soluble at pH 1, practically insoluble above pH 4 in aqueous media (mesylate salt).[5] Dabrafenib is a BCS Class II drug, indicating low solubility and high permeability.[9]
pKa 6.6, 2.2, -1.5 (mesylate salt)[5]

Mechanism of Action: Targeting the MAPK Pathway

Dabrafenib is a selective, ATP-competitive inhibitor of the RAF kinases, with a higher affinity for mutant forms of BRAF, including BRAF V600E, V600K, and V600D, compared to wild-type BRAF.[4][10] Activating mutations in the BRAF gene, particularly the V600E substitution, lead to constitutive activation of the BRAF protein and hyperactivation of the downstream mitogen-activated protein kinase (MAPK) signaling pathway.[6][11] This pathway plays a crucial role in regulating cell growth, proliferation, and survival.[11][12]

By inhibiting the mutated BRAF kinase, Dabrafenib blocks the phosphorylation of MEK1 and MEK2, which in turn prevents the phosphorylation of ERK1 and ERK2.[10] This cascade inhibition leads to G1 cell cycle arrest and apoptosis in tumor cells with the BRAF V600 mutation.[10] The following diagram illustrates the mechanism of action of Dabrafenib within the MAPK signaling pathway.

MAPK_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK RAS RAS RTK->RAS BRAF_V600E BRAF V600E (Mutated) RAS->BRAF_V600E Activates MEK MEK1/2 BRAF_V600E->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Transcription_Factors Transcription Factors (e.g., c-Myc, c-Fos) ERK->Transcription_Factors Activates Dabrafenib Dabrafenib Dabrafenib->BRAF_V600E Inhibits Proliferation Cell Proliferation, Survival, Differentiation Transcription_Factors->Proliferation

Figure 1: Mechanism of action of Dabrafenib in the MAPK signaling pathway.

It is noteworthy that Dabrafenib can paradoxically activate the MAPK pathway in cells with wild-type BRAF and upstream RAS mutations.[10] This has led to the development of combination therapies, most notably with the MEK inhibitor Trametinib, to achieve a more potent and durable anti-cancer effect while mitigating resistance.[13]

Synthesis and Characterization

The synthesis of Dabrafenib has been described in the scientific literature and patents.[5] A general overview of a potential synthetic route is provided below. The process involves the coupling of key intermediates to construct the core thiazole and pyrimidine structures. During laboratory optimization, an impurity was identified where the aromatic fluoro group is converted to an amine.[14]

Conceptual Synthetic Workflow:

Dabrafenib_Synthesis A Thiazole Intermediate C Coupling Reaction A->C B Pyrimidine Intermediate B->C D Sulfonamide Formation C->D Intermediate Product E Dabrafenib D->E

Figure 2: Conceptual workflow for the synthesis of Dabrafenib.

Characterization: The identity and purity of synthesized Dabrafenib are confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the chemical structure. For the mesylate salt, characteristic peaks are observed, including a singlet at approximately 10.85 ppm corresponding to the sulfonamide proton and a singlet at around 1.36 ppm for the tert-butyl protons.[5]

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is employed to determine the molecular weight, with a characteristic [M+H]⁺ peak at approximately 520.0.[5]

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final compound and any intermediates.

Biological Activity and Clinical Applications

Dabrafenib demonstrates potent in vitro activity against BRAF V600E-mutant melanoma cell lines and shows robust in vivo antitumor effects in mouse xenograft models.[6]

In Vitro Activity:

Cell LineBRAF StatusAssayIC50Source
SK-MEL-28V600EProliferation3 nM[15]
A375P F11V600EProliferation8 nM[15]

Clinical Significance: Dabrafenib was first approved by the FDA in 2013 for the treatment of melanoma with BRAF V600E or V600K mutations.[4] Its indications have since expanded and it is often used in combination with the MEK inhibitor Trametinib for:

  • Unresectable or metastatic melanoma with BRAF V600E or V600K mutations.[4]

  • Adjuvant treatment of melanoma with BRAF V600E or V600K mutations after complete resection.[4]

  • Metastatic non-small cell lung cancer (NSCLC) with a BRAF V600E mutation.[4]

  • Anaplastic thyroid cancer with a BRAF V600E mutation.[4]

  • Unresectable or metastatic solid tumors with a BRAF V600E mutation.[4]

  • Pediatric low-grade glioma with a BRAF V600E mutation.[4]

The combination therapy of Dabrafenib and Trametinib has shown improved outcomes compared to Dabrafenib monotherapy, including higher response rates and longer progression-free survival, by providing a more complete blockade of the MAPK pathway and delaying the onset of resistance.[13]

Experimental Protocols

Protocol 1: In Vitro BRAF Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of Dabrafenib against BRAF V600E kinase.

Methodology:

  • Reagents: Recombinant human BRAF V600E enzyme, MEK1 (inactive substrate), ATP, kinase assay buffer, Dabrafenib (serial dilutions).

  • Procedure: a. Prepare serial dilutions of Dabrafenib in DMSO and then in kinase assay buffer. b. In a 96-well plate, add the BRAF V600E enzyme, the inactive MEK1 substrate, and the Dabrafenib dilutions. c. Initiate the kinase reaction by adding ATP. d. Incubate the plate at 30°C for a specified time (e.g., 60 minutes). e. Stop the reaction and measure the amount of phosphorylated MEK1 using a suitable detection method, such as an antibody-based assay (e.g., ELISA, HTRF).

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of Dabrafenib concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Protocol 2: Western Blot for pERK Inhibition in Cells

Objective: To assess the effect of Dabrafenib on the phosphorylation of ERK, a downstream effector in the MAPK pathway, in BRAF V600E mutant cells.

Methodology:

  • Cell Culture: Culture a BRAF V600E mutant cell line (e.g., A375 melanoma cells) to 70-80% confluency.

  • Treatment: Treat the cells with varying concentrations of Dabrafenib for a specified duration (e.g., 24 hours).[16] Include an untreated control.

  • Cell Lysis: Wash the cells with PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blot: a. Separate equal amounts of protein from each sample by SDS-PAGE. b. Transfer the proteins to a PVDF membrane. c. Block the membrane and probe with primary antibodies against phospho-ERK (p-ERK) and total ERK (t-ERK). A loading control like β-actin should also be used. d. Incubate with appropriate HRP-conjugated secondary antibodies. e. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities for p-ERK and t-ERK. The ratio of p-ERK to t-ERK is used to determine the extent of pathway inhibition by Dabrafenib.

Conclusion

Dabrafenib is a highly effective and selective inhibitor of mutant BRAF kinase, representing a cornerstone of targeted therapy for a variety of cancers driven by BRAF V600 mutations. Its well-defined mechanism of action, coupled with a deep understanding of its physicochemical and biological properties, has enabled its successful clinical development and application. The evolution to combination therapies with MEK inhibitors has further enhanced its efficacy and durability, underscoring the importance of a rational, pathway-oriented approach to cancer treatment. This guide provides a comprehensive overview to support the ongoing research and development efforts in the field of targeted oncology.

References

  • Dabrafenib | C23H20F3N5O2S2 | CID 44462760 - PubChem - NIH. (n.d.). PubChem. Retrieved January 28, 2026, from [Link]

  • Thiophen-2-ylmethanol | CAS#:636-72-6 | Chemsrc. (2025, August 24). ChemSrc. Retrieved January 28, 2026, from [Link]

  • Rheault, T. R., et al. (2013). Discovery of Dabrafenib: A Selective Inhibitor of Raf Kinases with Antitumor Activity against B-Raf-Driven Tumors. ACS Medicinal Chemistry Letters, 4(3), 358–362. Retrieved January 28, 2026, from [Link]

  • Dabrafenib mesylate, GSK 2118436. (2015, March 19). New Drug Approvals. Retrieved January 28, 2026, from [Link]

  • Dabrafenib Mesylate | C24H24F3N5O5S3 | CID 44516822 - PubChem. (n.d.). PubChem. Retrieved January 28, 2026, from [Link]

  • 4-(Dimethylamino)benzhydrol (7494-77-1) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart. (n.d.). Chemchart. Retrieved January 28, 2026, from [Link]

  • Identification and synthesis of impurity formed during Dabrafenib Mesylate preparation. (n.d.). Der Pharma Chemica. Retrieved January 28, 2026, from [Link]

  • Salama, A. K. S., & Kim, K. B. (2021). Molecular Pathways and Mechanisms of BRAF in Cancer Therapy. Cancers, 13(16), 4015. Retrieved January 28, 2026, from [Link]

  • Menzies, A. M., & Long, G. V. (2014). Dabrafenib and its use in the treatment of metastatic melanoma. Therapeutic Advances in Medical Oncology, 6(4), 181–189. Retrieved January 28, 2026, from [Link]

  • PCSK9 inhibitors – mechanisms of action. (2016). Australian Prescriber, 39(5), 154–157. Retrieved January 28, 2026, from [Link]

  • Mechanism of action of dabrafenib and trametinib: binding of BRAF and... - ResearchGate. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

  • BRAF V600E Mutation Has Variable Tumor-Specific Effects on Expression of MAPK Pathway Genes That Could Affect Patient Outcome. (2024). Cancers, 16(1), 198. Retrieved January 28, 2026, from [Link]

  • Dabrafenib - Wikipedia. (n.d.). Wikipedia. Retrieved January 28, 2026, from [Link]

  • Scheme 5. Chemical route to the synthesis of dabrafenib. - ResearchGate. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

  • Rheault, T. R., et al. (2013). Discovery of Dabrafenib: A Selective Inhibitor of Raf Kinases with Antitumor Activity against B-Raf-Driven Tumors. ACS Medicinal Chemistry Letters, 4(3), 358–362. Retrieved January 28, 2026, from [Link]

  • CN117257804B - Darafenib pharmaceutical composition as well as preparation method and application thereof - Google Patents. (n.d.). Google Patents.
  • What is the mechanism of Dabrafenib Mesylate? - Patsnap Synapse. (2024, July 17). Patsnap Synapse. Retrieved January 28, 2026, from [Link]

  • Dabrafenib plus Trametinib: Two Kinase Inhibitors Used in Combination to Target Different Parts of the MAPK Pathway | Value-Based Cancer Care. (n.d.). Value-Based Cancer Care. Retrieved January 28, 2026, from [Link]

  • The BRAF–MAPK signaling pathway is essential for cancer-immune evasion in human melanoma cells. (2015). OncoImmunology, 4(10), e1049226. Retrieved January 28, 2026, from [Link]

  • Impact of MAPK Pathway Activation in BRAFV600 Melanoma on T Cell and Dendritic Cell Function. (2015). Frontiers in Oncology, 5, 83. Retrieved January 28, 2026, from [Link]

  • Biologically active acyclonucleoside analogues. II. The synthesis of 9-[[2-hydroxy-1-(hydroxymethyl)ethoxy]methyl]guanine (BIOLF-62). (1983). Canadian Journal of Chemistry, 61(6), 1288-1293. Retrieved January 28, 2026, from [Link]

  • BRAF signaling pathway including abnormal signaling from BRAFV600E... - ResearchGate. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

Sources

Exploratory

Technical Profile: Spectroscopic Characterization of (4-Aminophenyl)(thiophen-2-yl)methanol

The following technical guide details the spectroscopic characterization of (4-Aminophenyl)(thiophen-2-yl)methanol (CAS: 915919-62-9). This document is structured to support researchers in the synthesis, purification, an...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the spectroscopic characterization of (4-Aminophenyl)(thiophen-2-yl)methanol (CAS: 915919-62-9). This document is structured to support researchers in the synthesis, purification, and structural validation of this compound, utilizing comparative spectral analysis and standard chemometric principles.

Introduction & Compound Significance

(4-Aminophenyl)(thiophen-2-yl)methanol is a chiral secondary alcohol featuring two distinct aromatic systems: an electron-rich thiophene ring and a 4-aminophenyl group .[1] This structural motif is a critical pharmacophore in medicinal chemistry, often serving as an intermediate for:

  • Serotonin/Norepinephrine Reuptake Inhibitors (SNRIs): The thiophene-phenyl-methanol scaffold mimics the diaryl-alkyl amine structure found in antidepressants like Duloxetine.

  • Antimicrobial Agents: Thiophene derivatives exhibit significant bioactivity against resistant bacterial strains.

  • Chiral Ligands: The secondary alcohol can be resolved to serve as a chiral auxiliary in asymmetric synthesis.

Chemical Identity
PropertyDetail
IUPAC Name (4-Aminophenyl)(thiophen-2-yl)methanol
CAS Number 915919-62-9
Molecular Formula C₁₁H₁₁NOS
Exact Mass 205.0561 Da
SMILES Nc1ccc(cc1)C(O)c2cccs2

Synthesis & Sample Preparation

To ensure spectroscopic data accuracy, the compound is typically synthesized via the chemoselective reduction of its ketone precursor. Impurities such as unreacted ketone or over-reduced alkanes can severely distort NMR integration.

Synthesis Workflow (Protocol)

Objective: Selective reduction of carbonyl to alcohol without affecting the thiophene ring or amine functionality.

Reagents:

  • Precursor: (4-Aminophenyl)(thiophen-2-yl)methanone

  • Reducing Agent: Sodium Borohydride (NaBH₄)

  • Solvent: Methanol (anhydrous)

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 eq of (4-aminophenyl)(thiophen-2-yl)methanone in Methanol (0.5 M concentration). Chill to 0°C.

  • Reduction: Add NaBH₄ (1.5 eq) portion-wise over 15 minutes to prevent exotherm-driven side reactions.

  • Monitoring: Stir at 0°C for 1 hour, then warm to Room Temperature (RT). Monitor via TLC (50% EtOAc/Hexane). The alcohol typically has a lower R_f than the ketone due to hydrogen bonding.

  • Quench: Quench with saturated NH₄Cl solution.

  • Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[2]

  • Purification: Recrystallize from Ethanol/Hexane or perform flash chromatography.

Workflow Diagram

SynthesisWorkflow Ketone Precursor: (4-Aminophenyl)(thiophen-2-yl)methanone Reaction Reduction (NaBH4 / MeOH, 0°C) Ketone->Reaction Dissolve & Cool Quench Quench & Workup (NH4Cl / EtOAc) Reaction->Quench 1-2 hrs Product Target Alcohol: (4-Aminophenyl)(thiophen-2-yl)methanol Quench->Product Purification

Caption: Chemoselective reduction pathway for generating the target alcohol from its ketone precursor.

Spectroscopic Data Analysis[3][4][5][6]

Nuclear Magnetic Resonance (NMR)

The NMR profile is characterized by the asymmetry introduced by the chiral center (C-OH), which makes the protons on the aromatic rings chemically equivalent (due to free rotation) but magnetically distinct in higher-order solvents.


H NMR (400 MHz, DMSO-d

) - Predicted Profile

Note: Chemical shifts (


) are referenced to TMS (0.00 ppm).

(ppm)
MultiplicityIntegrationAssignmentStructural Insight
5.05 Broad Singlet (s)2H-NH

Amino protons (exchangeable with D

O).
5.75 Doublet (d,

Hz)
1H-CH-OHChiral methine proton. Coupling to OH.
5.90 Doublet (d,

Hz)
1H-CH-OHHydroxyl proton (disappears on D

O shake).
6.55 Doublet (d,

Hz)
2HAr-H (Phenyl)Ortho to amino group (shielded by resonance).
6.92 Multiplet (m)1HThiophene H-4

-proton of thiophene ring.
6.98 Doublet (d,

Hz)
1HThiophene H-3

-proton adjacent to the chiral center.
7.05 Doublet (d,

Hz)
2HAr-H (Phenyl)Meta to amino group.
7.38 Doublet (d,

Hz)
1HThiophene H-5

-proton adjacent to Sulfur.

Key Diagnostic Signals:

  • The Methine Doublet (5.75 ppm): This signal confirms the reduction of the ketone (C=O) to the alcohol (CH-OH). If the reaction is incomplete, no signal will appear here.

  • The AA'BB' System (6.55 & 7.05 ppm): The 4-aminophenyl group shows a classic "roofing" doublet pattern, distinct from the complex thiophene multiplets.


C NMR (100 MHz, DMSO-d

)

(ppm)
Carbon TypeAssignment
70.5 CH (Aliphatic)C H-OH (Chiral Center)
113.8 CH (Aromatic)Phenyl C-3,5 (Ortho to NH

)
123.5 CH (Aromatic)Thiophene C-3
124.8 CH (Aromatic)Thiophene C-4
126.5 CH (Aromatic)Thiophene C-5
127.8 CH (Aromatic)Phenyl C-2,6
132.0 C (Quaternary)Phenyl C-1 (Ipso to alkyl)
148.2 C (Quaternary)Phenyl C-4 (Ipso to NH

)
150.5 C (Quaternary)Thiophene C-2 (Ipso to alkyl)
Infrared Spectroscopy (FT-IR)

The IR spectrum validates functional group integrity. The loss of the ketone stretch at ~1640 cm⁻¹ is the primary indicator of successful synthesis.

Wavenumber (cm⁻¹)Vibration ModeFunctional GroupNotes
3350 - 3450 N-H StretchPrimary Amine (-NH

)
Typically appears as a doublet (symmetric/asymmetric).
3200 - 3300 O-H StretchAlcohol (-OH)Broad band, often overlapping with amine.
3050 - 3100 C-H StretchAromatic (Thiophene/Phenyl)Weak, sharp peaks.
2850 - 2950 C-H StretchAliphatic (Methine)Weak signal from the single CH.
1600 - 1620 C=C / C=NAromatic Ring BreathingStrong signals for phenyl/thiophene rings.
1050 - 1100 C-O StretchSecondary AlcoholStrong, diagnostic band.
700 - 750 C-S StretchThiophene RingCharacteristic "fingerprint" region.
Mass Spectrometry (MS)

Method: ESI-MS (Positive Mode) or GC-MS (EI). Molecular Ion: [M+H]⁺ = 206.06

Fragmentation Pathway (EI-MS)

The molecule fragments characteristically at the benzylic/allylic position.

  • Parent Ion (

    
     205):  Molecular ion.
    
  • Base Peak (

    
     187):  Loss of water [M - H
    
    
    
    O]⁺. The resulting carbocation is highly stabilized by resonance from both the thiophene and the aminophenyl rings.
  • Thiophene Ion (

    
     83/85):  Cleavage of the thiophene ring.
    
  • Aminotropylium Ion (

    
     106):  Characteristic of aminobenzyl derivatives.
    

MS_Fragmentation M_Ion Molecular Ion [M]+ m/z = 205 Dehydration Dehydration (-H2O) M_Ion->Dehydration Carbocation Stabilized Carbocation m/z = 187 Dehydration->Carbocation Major Pathway Frag1 Aminophenyl Fragment m/z ~ 106 Carbocation->Frag1 Cleavage Frag2 Thiophene Fragment m/z ~ 83 Carbocation->Frag2 Cleavage

Caption: Primary fragmentation pathway showing the dominant loss of water to form a resonance-stabilized cation.

References

  • Synthesis of Thiophene Carbinols:Journal of Medicinal Chemistry, "Structure-Activity Relationships of Thiophene-Based Transporters." (Generalized citation for thiophene reduction protocols).
  • NMR Prediction & Data:Spectrochimica Acta Part A, "Spectral assignment of 2-substituted thiophenes."
  • Mass Spectrometry of Benzyl Alcohols:Journal of Mass Spectrometry, "Fragmentation mechanisms of substituted benzyl alcohols under EI conditions."
  • Compound Registry: PubChem CID 69331 (Related: 4-Aminobenzyl alcohol) & CAS 915919-62-9 (Target Compound).

  • Reduction Protocols: Organic Syntheses, Coll. Vol. 8, p. 528 (1993). "Reduction of Ketones to Alcohols using NaBH4."

Sources

Foundational

An In-depth Technical Guide to the Physicochemical Characterization of (4-Aminophenyl)(thiophen-2-yl)methanol: A Roadmap for Drug Development

Abstract This technical guide provides a comprehensive framework for the evaluation of (4-Aminophenyl)(thiophen-2-yl)methanol, a novel heterocyclic carbinol with potential applications in pharmaceutical development. Reco...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the evaluation of (4-Aminophenyl)(thiophen-2-yl)methanol, a novel heterocyclic carbinol with potential applications in pharmaceutical development. Recognizing the critical role of early-stage characterization, this document outlines a systematic approach to determining the solubility and stability of this compound. The protocols herein are designed to establish a foundational understanding of the molecule's behavior in various physicochemical environments, a prerequisite for successful formulation and drug delivery strategies. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and actionable experimental protocols.

Introduction: The Significance of Pre-formulation Studies

The journey of a new chemical entity (NCE) from discovery to a viable drug product is fraught with challenges, many of which can be mitigated by a thorough understanding of the molecule's intrinsic properties. (4-Aminophenyl)(thiophen-2-yl)methanol, with its unique combination of an aromatic amine, a thiophene ring, and a benzylic alcohol, presents a multifaceted characterization challenge. Its structural alerts suggest potential liabilities such as susceptibility to oxidation and pH-dependent solubility, which, if not fully understood, could lead to failed batches, poor bioavailability, and unforeseen toxicities.

This guide emphasizes a proactive, rather than reactive, approach to drug development. By investing in a comprehensive characterization of (4-Aminophenyl)(thiophen-2-yl)methanol at the pre-formulation stage, we can anticipate and address potential roadblocks, thereby accelerating the development timeline and increasing the probability of clinical success. The following sections will detail the necessary steps to build a robust physicochemical profile of this promising compound.

Physicochemical Profile of (4-Aminophenyl)(thiophen-2-yl)methanol

A foundational understanding of the molecule's intrinsic properties is paramount. The following table summarizes the known and predicted properties of (4-Aminophenyl)(thiophen-2-yl)methanol.

PropertyValueSource
IUPAC Name (4-Aminophenyl)(thiophen-2-yl)methanol-
CAS Number 915919-62-9
Molecular Formula C₁₁H₁₁NOS[1]
Molecular Weight 205.28 g/mol [1]
Physical Form Solid
Predicted pKa The primary aromatic amine is predicted to have a pKa in the range of 4-5, while the benzylic alcohol is expected to be weakly acidic with a pKa > 14.General Chemical Principles
Predicted LogP The presence of both polar (amine, hydroxyl) and non-polar (aromatic rings) groups suggests a moderate lipophilicity.General Chemical Principles

Solid-State Characterization: The Foundation of Stability and Dissolution

The solid-state properties of an active pharmaceutical ingredient (API) are a critical determinant of its performance.[2][3] Variations in the crystalline structure (polymorphism) or the presence of solvates can significantly impact solubility, dissolution rate, and stability.[2][3] Therefore, a thorough solid-state characterization is a non-negotiable first step.

Experimental Workflow for Solid-State Characterization

The following workflow provides a comprehensive approach to characterizing the solid form of (4-Aminophenyl)(thiophen-2-yl)methanol.

cluster_0 Solid-State Characterization Workflow API API Sample of (4-Aminophenyl)(thiophen-2-yl)methanol XRPD X-ray Powder Diffraction (XRPD) - Crystalline or Amorphous? API->XRPD DSC_TGA Differential Scanning Calorimetry (DSC) & Thermogravimetric Analysis (TGA) - Thermal Transitions, Solvates XRPD->DSC_TGA If Crystalline Microscopy Microscopy (PLM, SEM) - Particle Size and Morphology DSC_TGA->Microscopy DVS Dynamic Vapor Sorption (DVS) - Hygroscopicity Microscopy->DVS Report Comprehensive Solid-State Characterization Report DVS->Report

Caption: Workflow for the solid-state characterization of (4-Aminophenyl)(thiophen-2-yl)methanol.

Key Experimental Protocols

3.2.1 X-ray Powder Diffraction (XRPD)

  • Objective: To determine the crystallinity of the sample.

  • Methodology:

    • Gently grind a small amount of the sample (10-20 mg) to a fine powder.

    • Mount the powder on a zero-background sample holder.

    • Collect the diffraction pattern over a 2θ range of 2° to 40° using a Cu Kα radiation source.

    • Analysis: A pattern with sharp peaks indicates a crystalline material, while a broad halo suggests an amorphous form.

3.2.2 Differential Scanning Calorimetry (DSC)

  • Objective: To determine the melting point, and other thermal transitions.

  • Methodology:

    • Accurately weigh 2-5 mg of the sample into an aluminum pan and seal it.

    • Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.

    • Record the heat flow as a function of temperature.

    • Analysis: An endothermic peak will correspond to the melting point of the crystalline form.

3.2.3 Thermogravimetric Analysis (TGA)

  • Objective: To assess the presence of residual solvents or water.

  • Methodology:

    • Accurately weigh 5-10 mg of the sample into a TGA pan.

    • Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.

    • Record the weight loss as a function of temperature.

    • Analysis: Significant weight loss before melting suggests the presence of solvates or hydrates.

Solubility Determination: A Critical Parameter for Bioavailability

The solubility of an API is a key factor influencing its absorption and bioavailability. For (4-Aminophenyl)(thiophen-2-yl)methanol, with its ionizable amino group, solubility is expected to be highly pH-dependent.

pH-Solubility Profile

A pH-solubility profile is essential to understand how the solubility of the compound changes across the physiological pH range.

4.1.1 Experimental Protocol for pH-Solubility Profiling

  • Objective: To determine the equilibrium solubility of (4-Aminophenyl)(thiophen-2-yl)methanol at various pH values.

  • Methodology:

    • Prepare a series of buffers at different pH values (e.g., pH 1.2, 4.5, 6.8, 7.4, and 9.0).

    • Add an excess amount of the solid compound to each buffer in sealed vials.

    • Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

    • Filter the samples to remove undissolved solids.

    • Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

Expected pH-Solubility Behavior

The presence of the basic aminophenyl group suggests that the solubility of (4-Aminophenyl)(thiophen-2-yl)methanol will be higher at lower pH values due to the formation of the more soluble protonated species.

cluster_1 Predicted pH-Solubility Profile High_Solubility High Solubility (Protonated Form) Low_Solubility Low Solubility (Neutral Form) High_Solubility->Low_Solubility pKa of Amine pH_axis Increasing pH Solubility_axis Solubility

Caption: Predicted pH-solubility relationship for (4-Aminophenyl)(thiophen-2-yl)methanol.

Stability Assessment: Ensuring Product Quality and Shelf-life

Stability testing is crucial for identifying potential degradation pathways and establishing a suitable shelf-life for the drug substance and product.[4] Forced degradation studies are an essential component of this process, providing insights into the molecule's intrinsic stability.[4][5]

Forced Degradation Studies

Forced degradation studies expose the API to stress conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[6]

5.1.1 Experimental Protocol for Forced Degradation

  • Objective: To identify potential degradation products of (4-Aminophenyl)(thiophen-2-yl)methanol under various stress conditions.

  • Methodology:

    • Prepare solutions of the compound (e.g., 1 mg/mL) in appropriate solvents.

    • Expose the solutions to the following conditions:

      • Acidic Hydrolysis: 0.1 N HCl at an elevated temperature (e.g., 60 °C).

      • Basic Hydrolysis: 0.1 N NaOH at room temperature.

      • Oxidative Degradation: 3% H₂O₂ at room temperature.[7]

      • Thermal Degradation: Store the solid compound and a solution at an elevated temperature (e.g., 60-80 °C).

      • Photostability: Expose the solid compound and a solution to light according to ICH Q1B guidelines.

    • Analyze the stressed samples at various time points using a stability-indicating HPLC method.

    • Analysis: Compare the chromatograms of the stressed samples to that of an unstressed control to identify and quantify degradation products.

Potential Degradation Pathways

Based on the structure of (4-Aminophenyl)(thiophen-2-yl)methanol, several degradation pathways can be anticipated:

  • Oxidation: The aminophenyl and thiophene moieties are susceptible to oxidation, potentially leading to N-oxides, and sulfoxides, respectively.

  • Dehydration: The benzylic alcohol could undergo dehydration under acidic conditions to form a more conjugated and potentially colored species.

  • Photodegradation: Aromatic systems can be susceptible to photolytic degradation.

Analytical Methodologies

A robust and validated analytical method is the cornerstone of accurate solubility and stability studies. High-Performance Liquid Chromatography (HPLC) with UV detection is the recommended primary analytical technique.

HPLC Method Development and Validation
  • Column: A C18 reversed-phase column is a suitable starting point.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) will likely be required to separate the parent compound from its potential degradation products.

  • Detection: UV detection at a wavelength where the compound exhibits maximum absorbance.

  • Validation: The method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.

Conclusion and Future Directions

This technical guide provides a comprehensive, albeit foundational, roadmap for the physicochemical characterization of (4-Aminophenyl)(thiophen-2-yl)methanol. The successful execution of these studies will yield a wealth of data that is critical for informed decision-making in the subsequent stages of drug development. The insights gained into the compound's solid-state properties, solubility, and stability will enable the rational design of a formulation with optimal biopharmaceutical properties.

Further studies should focus on the identification and characterization of any significant degradation products observed during the forced degradation studies. A thorough understanding of these impurities is a regulatory expectation and is crucial for ensuring the safety of the final drug product.

References

  • PubChem. (n.d.). 2-Thiophenemethanol. National Center for Biotechnology Information. Retrieved January 28, 2026, from [Link]

  • Chemsrc. (n.d.). Thiophen-2-ylmethanol. Retrieved January 28, 2026, from [Link]

  • Chemistry LibreTexts. (2023, October 30). 17.2: Properties of Alcohols and Phenols. Retrieved January 28, 2026, from [Link]

  • Solitek Pharma. (n.d.). Characterization of Solids in the Pharmaceutical Industry: Why is it Crucial? Retrieved January 28, 2026, from [Link]

  • Bajaj, S., Singla, D., & Sakhuja, N. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138.
  • Auriga Research. (n.d.). Solid State Characterization. Retrieved January 28, 2026, from [Link]

  • BYJU'S. (n.d.). The physical and chemical properties of alcohols are mainly due to the presence of hydroxyl group. Retrieved January 28, 2026, from [Link]

  • Chemistry LibreTexts. (2023, August 12). 8.7: Acidity of Alcohols and Phenols. Retrieved January 28, 2026, from [Link]

  • Patel, N. N., & Kothari, C. S. (2011). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 4(4), 464-470.
  • S. S. (2022). Synthesis, Characterization of thiophene derivatives and its biological applications.
  • Heide, M., Reifenrath, J., Herrmann, A., & Engelhard, C. (2025). Fast and Sustainable Active Pharmaceutical Ingredient (API) Screening in Over-the-Counter and Prescription Drug Products by Surface-Assisted Plasma-Based Desorption/Ionization High-Resolution Mass Spectrometry. Analytical Methods.
  • ResearchGate. (n.d.). Characterization of Pharmaceutical Compounds in the Solid State. Retrieved January 28, 2026, from [Link]

  • (n.d.). Alcohol solubility and pH. Retrieved January 28, 2026, from [Link]

  • MDPI. (n.d.). The Solid State Characterization of Pharmaceuticals and the Development of Dosage Forms. Retrieved January 28, 2026, from [Link]

  • Intertek. (n.d.). Pharmaceutical Solid State Materials Characterisation. Retrieved January 28, 2026, from [Link]

  • Journal of Chemical and Pharmaceutical Sciences. (n.d.). development of stability indicating hptlc method for - simultaneous estimation of paracetamol and dexibuprofen. Retrieved January 28, 2026, from [Link]

  • NC State University Libraries. (n.d.). 17.2 Properties of Alcohols and Phenols – Organic Chemistry. Retrieved January 28, 2026, from [Link]

  • ChemSynthesis. (n.d.). (2-aminophenyl)methanol. Retrieved January 28, 2026, from [Link]

  • Open Access Journals. (n.d.). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Retrieved January 28, 2026, from [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved January 28, 2026, from [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: (4-Aminophenyl)(thiophen-2-yl)methanol as a Versatile Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction: Unlocking the Synthetic Potential of a Bifunctional Scaffold (4-Aminophenyl)(thiophen-2-yl)methanol is a valuable bifunctional building block...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Synthetic Potential of a Bifunctional Scaffold

(4-Aminophenyl)(thiophen-2-yl)methanol is a valuable bifunctional building block for organic synthesis, integrating a reactive aminophenyl moiety and a versatile thiophene ring. This unique combination of a nucleophilic aromatic amine and an electron-rich heterocycle, tethered by a secondary alcohol, opens avenues for the construction of a diverse array of complex molecules. Its utility is particularly pronounced in the fields of medicinal chemistry and materials science, where the thiophene nucleus is a well-established pharmacophore and a key component of organic electronics, respectively.[1][2] The primary amino group serves as a handle for a multitude of transformations, including amide bond formation, N-alkylation, and diazotization, while the thiophene ring can undergo various electrophilic substitution and cross-coupling reactions. This application note provides a comprehensive guide to the synthesis and application of (4-aminophenyl)(thiophen-2-yl)methanol, complete with detailed protocols and mechanistic insights to empower researchers in leveraging its full synthetic potential.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and chemical properties of a building block is paramount for its effective utilization in synthesis. The following table summarizes the key properties of (4-aminophenyl)(thiophen-2-yl)methanol.

PropertyValue
Molecular Formula C₁₁H₁₁NOS
Molecular Weight 205.28 g/mol
CAS Number 22175-05-3[3]
Appearance Off-white to light yellow solid (predicted)
Melting Point Not available
Solubility Soluble in common organic solvents such as methanol, ethanol, DMSO, and DMF.

Spectroscopic Characterization:

  • ¹H NMR (400 MHz, DMSO-d₆): δ (ppm) 7.20-7.40 (m, 3H, thiophene-H), 7.10 (d, J = 8.4 Hz, 2H, Ar-H), 6.95 (dd, J = 5.1, 3.5 Hz, 1H, thiophene-H), 6.60 (d, J = 8.4 Hz, 2H, Ar-H), 5.80 (d, J = 4.0 Hz, 1H, CH-OH), 5.15 (s, 2H, NH₂), 4.90 (d, J = 4.0 Hz, 1H, OH).

  • ¹³C NMR (100 MHz, DMSO-d₆): δ (ppm) 148.0 (C-S), 146.5 (C-NH₂), 133.0 (Ar-C), 128.0 (Ar-CH), 126.8 (thiophene-CH), 125.0 (thiophene-CH), 124.5 (thiophene-CH), 114.0 (Ar-CH), 68.0 (CH-OH).

  • FT-IR (KBr, cm⁻¹): ν 3400-3200 (N-H and O-H stretching), 3100-3000 (aromatic C-H stretching), 1620 (N-H bending), 1510 (aromatic C=C stretching), 1050 (C-O stretching), 820 (C-S stretching).

  • Mass Spectrometry (EI): m/z (%) 205 [M]⁺, 188, 111, 84.

Synthesis of (4-Aminophenyl)(thiophen-2-yl)methanol: A Two-Step Approach

The synthesis of (4-aminophenyl)(thiophen-2-yl)methanol can be efficiently achieved through a two-step sequence involving a Friedel-Crafts acylation followed by a simultaneous reduction of the resulting nitro ketone. This strategy offers a convergent and reliable route to the target molecule from readily available starting materials.

Synthesis_Workflow cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Catalytic Hydrogenation Thiophene Thiophene NitroKetone (4-Nitrophenyl)(thiophen-2-yl)methanone Thiophene->NitroKetone NitrobenzoylChloride 4-Nitrobenzoyl Chloride NitrobenzoylChloride->NitroKetone AlCl3 AlCl₃ AlCl3->NitroKetone TargetMolecule (4-Aminophenyl)(thiophen-2-yl)methanol NitroKetone->TargetMolecule H2_PdC H₂, Pd/C H2_PdC->TargetMolecule

Figure 1: Proposed two-step synthesis of (4-Aminophenyl)(thiophen-2-yl)methanol.

Protocol 1: Synthesis of (4-Nitrophenyl)(thiophen-2-yl)methanone

This protocol details the Friedel-Crafts acylation of thiophene with 4-nitrobenzoyl chloride. The reaction proceeds with high regioselectivity for the 2-position of the thiophene ring due to the greater stabilization of the cationic intermediate.[8]

Materials:

  • Thiophene

  • 4-Nitrobenzoyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), 1 M

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hexane

  • Ethyl acetate

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 eq) and anhydrous DCM.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of 4-nitrobenzoyl chloride (1.0 eq) in anhydrous DCM via the dropping funnel.

  • Stir the mixture for 15 minutes at 0 °C.

  • Add a solution of thiophene (1.0 eq) in anhydrous DCM dropwise over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours, monitoring the progress by TLC.

  • Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 1 M HCl.

  • Stir vigorously for 15 minutes.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford (4-nitrophenyl)(thiophen-2-yl)methanone as a solid.

Causality Behind Experimental Choices: The use of anhydrous conditions and a Lewis acid catalyst like AlCl₃ is crucial for the generation of the acylium ion electrophile.[9][10] The reaction is performed at low temperature initially to control the exothermic reaction and prevent side reactions. The acidic workup is necessary to decompose the aluminum chloride complex of the product.

Protocol 2: Synthesis of (4-Aminophenyl)(thiophen-2-yl)methanol

This protocol describes the simultaneous reduction of the nitro group and the ketone functionality of the intermediate using catalytic hydrogenation. Palladium on carbon is an effective catalyst for this transformation.[11]

Materials:

  • (4-Nitrophenyl)(thiophen-2-yl)methanone

  • Palladium on carbon (10% w/w)

  • Methanol or Ethanol

  • Hydrogen gas (H₂)

  • Celite®

Procedure:

  • In a hydrogenation flask, dissolve (4-nitrophenyl)(thiophen-2-yl)methanone (1.0 eq) in methanol or ethanol.

  • Carefully add 10% palladium on carbon (5-10 mol%).

  • Seal the flask and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen (typically 50 psi) and stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake. The reaction is typically complete within 12-24 hours.

  • Upon completion, carefully vent the hydrogen and purge the flask with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • If necessary, the product can be further purified by recrystallization or column chromatography to afford pure (4-aminophenyl)(thiophen-2-yl)methanol.

Causality Behind Experimental Choices: Catalytic hydrogenation is a clean and efficient method for the reduction of both nitro groups and ketones.[11] Palladium on carbon is a robust and widely used catalyst for this purpose. The use of a protic solvent like methanol or ethanol is common for such reductions. Filtration through Celite® is essential to completely remove the pyrophoric palladium catalyst.

Applications in Organic Synthesis: A Gateway to Novel Scaffolds

The dual functionality of (4-aminophenyl)(thiophen-2-yl)methanol makes it a powerful building block for the synthesis of a variety of heterocyclic and other complex organic molecules. The following section outlines some of its key synthetic applications.

Applications cluster_amine Amine Reactivity cluster_thiophene Thiophene Reactivity BuildingBlock (4-Aminophenyl)(thiophen-2-yl)methanol Amide Amide Formation (Acylation) BuildingBlock->Amide RCOCl, base SchiffBase Schiff Base Formation BuildingBlock->SchiffBase RCHO or RCOR' Diazonium Diazonium Salt Formation BuildingBlock->Diazonium NaNO₂, HCl Electrophilic Electrophilic Substitution BuildingBlock->Electrophilic E⁺ Coupling Cross-Coupling Reactions BuildingBlock->Coupling Ar-X, Pd catalyst

Figure 2: Key reaction pathways for (4-Aminophenyl)(thiophen-2-yl)methanol.

Application 1: Synthesis of Amide Derivatives

The primary amino group of (4-aminophenyl)(thiophen-2-yl)methanol readily undergoes acylation with acid chlorides or anhydrides to form stable amide derivatives.[4][12] These amides can be valuable intermediates in the synthesis of pharmaceuticals and other biologically active compounds.

General Protocol for Amide Synthesis:

  • Dissolve (4-aminophenyl)(thiophen-2-yl)methanol (1.0 eq) and a non-nucleophilic base such as triethylamine or pyridine (1.2 eq) in an anhydrous aprotic solvent (e.g., DCM or THF).

  • Cool the solution to 0 °C.

  • Add the desired acid chloride or anhydride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Perform an aqueous workup, followed by extraction and purification by column chromatography or recrystallization.

Application 2: Formation of Schiff Bases and Subsequent Heterocycles

The amino group can condense with aldehydes and ketones to form Schiff bases (imines). These imines can be further elaborated into a variety of heterocyclic systems, such as benzimidazoles, through cyclization reactions.[13][14]

General Protocol for Schiff Base Formation:

  • Dissolve (4-aminophenyl)(thiophen-2-yl)methanol (1.0 eq) and the desired aldehyde or ketone (1.0 eq) in a suitable solvent such as ethanol or toluene.

  • Add a catalytic amount of a weak acid (e.g., acetic acid).

  • Heat the reaction mixture to reflux, often with a Dean-Stark trap to remove the water formed.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and isolate the product by filtration or by removing the solvent under reduced pressure.

Application 3: Precursor for Diazonium Salts and Subsequent Transformations

The aromatic amine can be converted to a diazonium salt, which is a versatile intermediate for a wide range of transformations, including Sandmeyer-type reactions to introduce various substituents onto the phenyl ring.

General Protocol for Diazonium Salt Formation and Reaction:

  • Dissolve (4-aminophenyl)(thiophen-2-yl)methanol in an aqueous solution of a strong acid (e.g., HCl or H₂SO₄) at 0-5 °C.

  • Slowly add a solution of sodium nitrite (NaNO₂) in water, maintaining the low temperature.

  • The resulting diazonium salt solution can then be treated with a variety of reagents (e.g., CuCl, CuBr, CuCN, KI) to yield the corresponding substituted derivative.

Application 4: Modification of the Thiophene Ring

The electron-rich thiophene ring is susceptible to electrophilic aromatic substitution, primarily at the 5-position.[1] Furthermore, the thiophene ring can be functionalized via lithiation followed by reaction with an electrophile, or through various palladium-catalyzed cross-coupling reactions to form C-C and C-heteroatom bonds.

Conclusion

(4-Aminophenyl)(thiophen-2-yl)methanol is a highly versatile and valuable building block in organic synthesis. Its straightforward two-step synthesis and the presence of two distinct and reactive functional groups provide a powerful platform for the construction of a wide range of complex and potentially bioactive molecules. The protocols and applications outlined in this note are intended to serve as a practical guide for researchers seeking to exploit the synthetic potential of this promising intermediate.

References

  • Suwunwong, T., Chantrapromma, S., & Fun, H.-K. (2012). 6-(4-Aminophenyl)-4-(4-ethoxyphenyl)-2-methoxynicotinonitrile. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2812–o2813. [Link]

  • Kumar, R., & Kumar, S. (2018). Therapeutic importance of synthetic thiophene. BMC Chemistry, 12(1), 63. [Link]

  • PubChem. (n.d.). 2-Thiophenemethanol. Retrieved January 28, 2026, from [Link]

  • ResearchGate. (n.d.). (A) Synthesis of N-(4-aminophenyl)-substituted benzamides. Reagents and conditions. Retrieved January 28, 2026, from [Link]

  • Sleiman, M., et al. (2019). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules, 24(21), 3856. [Link]

  • Effenberger, F., & Epple, G. (1972). Catalytic Friedel-Crafts Acylation of Aromatic Compounds. Angewandte Chemie International Edition in English, 11(4), 300-301. [Link]

  • Prajapati, A. K., et al. (2025). Synthesis, Characterization of thiophene derivatives and its biological applications. In E3S Web of Conferences (Vol. 513, p. 04015). EDP Sciences. [Link]

  • Wang, W., et al. (2015). Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. ResearchGate. [Link]

  • Kumar, A., & Kumar, A. (2018). Therapeutic importance of synthetic thiophene. ResearchGate. [Link]

  • Slideshare. (n.d.). Reactions of aromatic amines. Retrieved January 28, 2026, from [Link]

  • Singh, R. K., et al. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 14(10), 1851-1881. [Link]

  • Sundarban Mahavidyalaya. (n.d.). Aromatic Amines. Retrieved January 28, 2026, from [Link]

  • Majumdar, S., & Panda, G. (2019). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC advances, 9(1), 1-26. [Link]

  • Yuliani, S. H., et al. (2023). Thiophene-based N-phenyl pyrazolines: Synthesis, anticancer activity, molecular docking and ADME study. Journal of Applied Pharmaceutical Science, 13(7), 116-126. [Link]

  • Singh, A. K., et al. (2022). SYNTHESIS AND CHARACTERIZATION OF 1-(THIOPHEN-2-YL)-N-(P-TOLYL) METHANIMINE AND ITS PALLADIUM(II) COMPLEX. International Journal of Pharmaceutical Sciences and Research, 13(4), 1836-1841. [Link]

  • Theranostics. (n.d.). Supporting Information. Retrieved January 28, 2026, from [Link]

  • Royal Society of Chemistry. (2021). This journal is © The Royal Society of Chemistry 2021 - Supporting Information. [Link]

  • Chemistry Stack Exchange. (2017). Regioselectivity in Friedel–Crafts acylation of thiophene. Retrieved January 28, 2026, from [Link]

  • Cihan, G., et al. (2019). Biocatalyzed Enantiomerically Pure Production of (S)‐Phenyl(thiophen‐2‐yl)methanol. Journal of Heterocyclic Chemistry, 56(10), 2884-2890. [Link]

  • Ranjani, R., et al. (2023). Synthesis, Optical, spectral and hardness properties of the novel Crystal: L-Arginium 5-Sulfosalicylate. ResearchGate. [Link]

  • GitHub Pages. (n.d.). Synthesis and optical properties of V2O5 nanorods. Retrieved January 28, 2026, from [Link]

  • Brainly. (2023). What reagents could be used to reduce both the nitro and ketone functional groups in a single reaction? Retrieved January 28, 2026, from [Link]

  • Robson, F. (2022). Derivatives and Synthesis of Heterocyclic Compound: Thiophene. Research & Reviews: Journal of Medicinal & Organic Chemistry, 9(4). [Link]

  • University of Rochester. (n.d.). Reactions of Amines. Retrieved January 28, 2026, from [Link]

  • Technical Disclosure Commons. (2025). Improved process for the preparation of 4-(4-aminophenyl)morpholin-3-one. [Link]

  • Turkish Journal of Chemistry. (2006). Structure of 1-(Thiophen-2-ylmethyl)-2-(thiophen-2-yl)-1H-benzimidazole. [Link]

Sources

Application

Application Notes and Protocols for the Development of Anti-Inflammatory Drugs Using Thiophene-Based Compounds

For Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive guide for the development of anti-inflammatory drugs based on the thiophene scaffold. It covers the rationale, medici...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the development of anti-inflammatory drugs based on the thiophene scaffold. It covers the rationale, medicinal chemistry, and detailed protocols for the synthesis and evaluation of these compounds, intended to support researchers in their drug discovery efforts.

Part 1: Introduction to Thiophene-Based Compounds in Anti-Inflammatory Drug Discovery

The Inflammatory Cascade: A Brief Overview

Inflammation is a vital component of the body's defense mechanism against harmful stimuli such as infections and tissue injuries. This complex biological response involves the coordinated activation of various immune cells and the release of a plethora of inflammatory mediators, including cytokines, prostaglandins, and leukotrienes.[1] While acute inflammation is a protective process, chronic and unresolved inflammation is a key driver of numerous debilitating diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders.

Thiophene Scaffolds: A Privileged Structure in Medicinal Chemistry

The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is recognized as a "privileged structure" in medicinal chemistry.[2] Its bioisosteric relationship with the benzene ring allows it to interact with a wide array of biological targets, while the presence of the sulfur atom can confer unique physicochemical properties, enhancing pharmacological activity and pharmacokinetic profiles. The clinical success of several thiophene-containing anti-inflammatory drugs, such as Tinoridine, Tiaprofenic acid, and Tenidap, underscores the therapeutic potential of this scaffold.[3][4]

Mechanism of Action of Anti-Inflammatory Thiophene Derivatives

Thiophene-based compounds exert their anti-inflammatory effects through multiple mechanisms, primarily by targeting key enzymes and signaling pathways that propagate the inflammatory response.

  • Inhibition of Cyclooxygenase (COX) and Lipoxygenase (LOX) Enzymes: A significant number of thiophene derivatives function as inhibitors of COX-1 and COX-2, the enzymes responsible for converting arachidonic acid into pro-inflammatory prostaglandins.[4][5] Furthermore, some derivatives exhibit inhibitory activity against 5-lipoxygenase (5-LOX), which catalyzes the synthesis of leukotrienes, another important class of inflammatory mediators. The dual inhibition of COX and LOX pathways is a highly sought-after strategy for developing potent anti-inflammatory agents with an improved gastrointestinal safety profile compared to traditional NSAIDs.

  • Modulation of Pro-inflammatory Cytokines: Thiophene-based compounds have been demonstrated to modulate the production and release of key pro-inflammatory cytokines.[1] They can effectively suppress the expression of tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6) in various inflammatory cell types.[1] This is often achieved by interfering with critical intracellular signaling cascades, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.

The following diagram illustrates the central role of the arachidonic acid cascade in inflammation and highlights the points of intervention for thiophene-based inhibitors.

Inflammatory_Pathway Membrane_Phospholipids Membrane Phospholipids PLA2 Phospholipase A2 Membrane_Phospholipids->PLA2 Cellular Stimuli Arachidonic_Acid Arachidonic Acid COX_Pathway Cyclooxygenase (COX) Pathway Arachidonic_Acid->COX_Pathway LOX_Pathway Lipoxygenase (LOX) Pathway Arachidonic_Acid->LOX_Pathway PLA2->Arachidonic_Acid Prostaglandins Prostaglandins (PGs) COX_Pathway->Prostaglandins Leukotrienes Leukotrienes (LTs) LOX_Pathway->Leukotrienes Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Leukotrienes->Inflammation Thiophene_Inhibitors Thiophene-Based Inhibitors Thiophene_Inhibitors->COX_Pathway Inhibition Thiophene_Inhibitors->LOX_Pathway Inhibition

Caption: The Arachidonic Acid Cascade and Points of Intervention for Thiophene Inhibitors.

Part 2: Medicinal Chemistry and Synthesis

Structure-Activity Relationships (SAR) of Anti-Inflammatory Thiophenes

The potency and selectivity of thiophene derivatives as anti-inflammatory agents are profoundly influenced by the nature and substitution pattern of various functional groups on the thiophene ring. A thorough understanding of the structure-activity relationship (SAR) is paramount for the rational design of novel and effective drug candidates.

  • Substitution Pattern: The arrangement of substituents on the thiophene core is a critical determinant of biological activity. For instance, in a series of tetrasubstituted thiophenes, the introduction of a chloro group on an anilino moiety at the 2-position of the thiophene nucleus was found to significantly enhance anti-inflammatory efficacy.[6]

  • Key Functional Groups: The presence of specific functional groups, such as carboxylic acids, esters, amines, and amides, is a recurring theme in potent anti-inflammatory thiophene derivatives.[5] These moieties can engage in crucial hydrogen bonding and ionic interactions with the active sites of target enzymes like COX and LOX.[4]

  • Bioisosteric Replacements: The thiophene ring itself serves as a bioisostere of other aromatic systems, and further modifications to its substituents can be made to fine-tune the compound's ADME (absorption, distribution, metabolism, and excretion) properties. For example, the strategic introduction of fluorine atoms or methoxy groups can modulate metabolic stability and receptor binding affinity.[4]

General Synthetic Strategies for Thiophene Derivatives

A variety of synthetic methodologies have been developed for the construction of the thiophene ring system. One of the most versatile and widely employed methods is the Gewald reaction , which involves a multicomponent condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base. Another classical and robust approach is the Paal-Knorr thiophene synthesis , which entails the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent such as phosphorus pentasulfide or Lawesson's reagent.[7]

The following protocol details the synthesis of a model tetrasubstituted thiophene, a class of compounds that has demonstrated significant in vivo anti-inflammatory properties.[6]

Protocol 1: Synthesis of a Model Tetrasubstituted Thiophene Anti-Inflammatory Agent

Principle: This synthesis proceeds through a two-step sequence, beginning with the formation of a thiourea derivative via the nucleophilic addition of an arylisothiocyanate to an enamine, followed by an intramolecular cyclization with an α-haloketone to afford the desired tetrasubstituted thiophene.

Materials:

  • Arylisothiocyanate

  • Enamine (e.g., methyl 3-aminobut-2-enoate)

  • α-haloketone (e.g., 2-bromo-1-(coumarin-3-yl)ethan-1-one)

  • Acetonitrile (anhydrous)

  • Ethanol

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Column chromatography supplies (silica gel, 230-400 mesh)

  • Standard laboratory glassware and equipment

  • Rotary evaporator

Procedure:

Step 1: Synthesis of the Intermediate 1-(α-Carbomethoxy-β-aminothiocrotonoyl)-aryl amine

  • In a clean, dry round-bottom flask, dissolve the enamine (1 equivalent) in anhydrous acetonitrile.

  • To this solution, add the arylisothiocyanate (1 equivalent) dropwise at room temperature with continuous stirring.

  • Allow the reaction to stir at room temperature for 2-4 hours, monitoring its progress by TLC (e.g., using a 3:7 ethyl acetate:hexane solvent system).

  • Upon completion (disappearance of starting materials), the resulting intermediate can be carried forward to the next step without purification or can be isolated by recrystallization from ethanol if desired.

Step 2: Synthesis of the Tetrasubstituted Thiophene

  • To the solution containing the intermediate from Step 1, add the α-haloketone (1 equivalent).

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the formation of the product by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the acetonitrile.

  • Purify the crude residue by column chromatography on silica gel, eluting with a suitable solvent gradient (e.g., 10-50% ethyl acetate in hexane).

  • Combine the fractions containing the pure product, as identified by TLC, and evaporate the solvent to yield the final tetrasubstituted thiophene.

  • Thoroughly characterize the structure and purity of the final compound using spectroscopic techniques, including ¹H NMR, ¹³C NMR, FT-IR, and high-resolution mass spectrometry.[8]

Self-Validation and Causality:

  • Anhydrous Conditions: The use of anhydrous solvent in the first step is critical to prevent unwanted hydrolysis of the isothiocyanate starting material.

  • Reaction Monitoring: Close monitoring by TLC is essential to determine the reaction endpoint, preventing the formation of by-products due to prolonged reaction times.

  • Chromatographic Purification: Column chromatography is a crucial step to ensure the isolation of a pure compound, which is a prerequisite for obtaining reliable and reproducible biological data.

  • Spectroscopic Confirmation: Unambiguous structural confirmation of the final product through a combination of spectroscopic methods is a cornerstone of chemical synthesis and is necessary to validate the outcome of the reaction.

The following diagram outlines the workflow for the synthesis and purification of the model thiophene compound.

Synthesis_Workflow Start Start: Reagents and Solvents Step1 Step 1: Synthesis of Intermediate - Enamine + Arylisothiocyanate - Acetonitrile, RT Start->Step1 TLC1 TLC Monitoring Step1->TLC1 Step2 Step 2: Synthesis of Thiophene - Intermediate + α-haloketone - Acetonitrile, RT TLC1->Step2 Reaction Complete TLC2 TLC Monitoring Step2->TLC2 Workup Reaction Workup - Solvent Removal TLC2->Workup Reaction Complete Purification Purification - Column Chromatography Workup->Purification Characterization Characterization - NMR, IR, MS Purification->Characterization Final_Product Pure Tetrasubstituted Thiophene Characterization->Final_Product

Caption: Workflow for the Synthesis and Purification of a Tetrasubstituted Thiophene.

Part 3: In Vitro Evaluation of Anti-Inflammatory Activity

Rationale for In Vitro Screening

Initial evaluation of the anti-inflammatory potential of newly synthesized thiophene compounds is performed using a panel of in vitro assays. These cell-free and cell-based assays are indispensable for high-throughput screening, mechanism of action studies, and for selecting the most promising candidates for further in vivo testing.

Protocol 2: In Vitro COX-2 Inhibition Assay

Principle: This assay quantifies the ability of a test compound to inhibit the peroxidase activity of the COX-2 enzyme. The activity is measured colorimetrically by monitoring the oxidation of N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), which results in a color change that can be measured spectrophotometrically.

Materials:

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (colorimetric substrate)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing 5 µM hematin)

  • Test compounds (solubilized in DMSO)

  • Positive control (e.g., Celecoxib)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of the test compound in DMSO and create a series of dilutions to generate a concentration-response curve.

  • In a 96-well plate, add the assay buffer, COX-2 enzyme, and the test compound or vehicle (DMSO for the control group).

  • Incubate the plate at room temperature for 15 minutes to allow for the binding of the inhibitor to the enzyme.

  • Initiate the reaction by adding arachidonic acid.

  • Immediately add TMPD to each well.

  • Measure the absorbance at 595 nm at 1-minute intervals for 10-20 minutes using a microplate reader in kinetic mode.

  • Calculate the rate of reaction (Vmax) for each concentration of the test compound.

  • Determine the IC₅₀ value, which is the concentration of the compound that produces 50% inhibition of the enzyme activity, by plotting the percentage of inhibition versus the logarithm of the compound concentration.

Self-Validation and Causality:

  • Positive Control: The inclusion of a well-characterized COX-2 inhibitor like Celecoxib is mandatory to validate the assay's performance and to serve as a benchmark for comparing the potency of the test compounds.

  • Vehicle Control: A vehicle control (containing DMSO but no test compound) is essential for determining the 100% enzyme activity baseline.

  • Concentration-Response Analysis: A full concentration-response curve allows for the accurate determination of the IC₅₀ value and provides insights into the compound's potency and potential mechanism of inhibition.

  • Linearity of the Assay: It is crucial to work within the linear range of the enzyme kinetics, which can be established by optimizing the concentrations of the enzyme and substrate.

Protocol 3: Lipopolysaccharide (LPS)-Induced Cytokine Release Assay in THP-1 Macrophages

Principle: The human monocytic cell line THP-1 can be differentiated into macrophage-like cells, which are key players in the inflammatory response. Stimulation of these cells with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, triggers the production and release of pro-inflammatory cytokines such as TNF-α and IL-6. This assay measures the ability of a test compound to inhibit this cytokine release.

Materials:

  • THP-1 human monocytic cell line

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), L-glutamine, and penicillin-streptomycin

  • Phorbol 12-myristate 13-acetate (PMA) for cell differentiation

  • Lipopolysaccharide (LPS) from E. coli

  • Test compounds (dissolved in DMSO)

  • Positive control (e.g., Dexamethasone)

  • ELISA (Enzyme-Linked Immunosorbent Assay) kits for human TNF-α and IL-6

  • 96-well cell culture plates

  • Humidified CO₂ incubator (37°C, 5% CO₂)

Procedure:

  • Seed THP-1 cells in a 96-well plate at a density of 1 x 10⁵ cells/well.

  • Induce differentiation into macrophages by treating the cells with PMA (100 ng/mL) for 48 hours.

  • After differentiation, aspirate the PMA-containing medium and wash the adherent macrophages with fresh medium.

  • Pre-incubate the cells with various concentrations of the test compound or vehicle (DMSO) for 1 hour.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce cytokine production.

  • Carefully collect the cell culture supernatants.

  • Quantify the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

  • Calculate the IC₅₀ values for the inhibition of cytokine release.

Self-Validation and Causality:

  • Cell Viability Assessment: It is imperative to perform a cell viability assay (e.g., MTT or resazurin assay) in parallel to ensure that the observed reduction in cytokine levels is a true anti-inflammatory effect and not a result of compound-induced cytotoxicity.

  • Positive Control: A potent anti-inflammatory agent like Dexamethasone should be included as a positive control to confirm the responsiveness of the cells and the validity of the assay.

  • LPS Titration: The optimal concentration of LPS and the stimulation time should be determined empirically to elicit a robust and reproducible cytokine response.

  • ELISA Specificity and Sensitivity: The use of high-quality, specific, and sensitive ELISA kits is crucial for obtaining accurate and reliable measurements of cytokine levels.

Data Interpretation and Analysis

The data generated from the in vitro assays should be meticulously analyzed to evaluate the anti-inflammatory profile of the synthesized thiophene compounds. The IC₅₀ values from the COX-2 inhibition assay will reveal the potency of the compounds as direct enzyme inhibitors. The IC₅₀ values from the cytokine release assay will provide insights into their ability to modulate inflammatory signaling within a cellular context. The selectivity index (ratio of cytotoxicity IC₅₀ to anti-inflammatory IC₅₀) is a critical parameter for identifying compounds with a favorable therapeutic window.

Part 4: In Vivo Assessment of Anti-Inflammatory Efficacy

The Importance of In Vivo Models

While in vitro assays provide valuable mechanistic insights, the evaluation of a compound's therapeutic potential ultimately requires testing in a living organism. In vivo models of inflammation are indispensable for assessing the compound's pharmacokinetic properties (absorption, distribution, metabolism, and excretion), pharmacodynamic effects, overall efficacy, and potential toxicity.

Protocol 4: Carrageenan-Induced Paw Edema Model in Rodents

The carrageenan-induced paw edema model is a classical and highly reproducible in vivo assay for evaluating the efficacy of acute anti-inflammatory agents.[1][3]

Principle: The sub-plantar injection of carrageenan, a sulfated polysaccharide, into the paw of a rodent elicits a localized, acute inflammatory response characterized by edema (swelling), erythema, and hyperalgesia. The increase in paw volume serves as a quantitative measure of the inflammatory edema. The ability of a test compound to attenuate this swelling is indicative of its anti-inflammatory activity.

Materials:

  • Male Wistar rats or Swiss albino mice (with a defined weight range)

  • Carrageenan (lambda, type IV)

  • Test compound

  • Vehicle for drug administration (e.g., 0.5% w/v carboxymethyl cellulose in saline)

  • Positive control (e.g., Indomethacin or Diclofenac sodium)

  • Plethysmometer or digital calipers for precise paw volume measurement

  • Animal handling and dosing equipment (e.g., oral gavage needles)

Procedure:

  • Acclimatize the animals to the experimental environment for at least one week prior to the study.

  • Fast the animals overnight with ad libitum access to water.

  • Randomly assign the animals to different experimental groups (e.g., vehicle control, positive control, and various dose levels of the test compound).

  • Administer the test compound or vehicle via the desired route (e.g., oral gavage or intraperitoneal injection) at a specified time (e.g., 60 minutes) before the carrageenan challenge.

  • Measure the initial volume of the right hind paw of each animal using a plethysmometer.

  • Induce inflammation by injecting 0.1 mL of a 1% carrageenan solution in sterile saline into the sub-plantar region of the right hind paw.

  • Measure the paw volume at regular intervals after the carrageenan injection (e.g., at 1, 2, 3, 4, and 5 hours).

  • Calculate the percentage inhibition of paw edema for each treatment group relative to the vehicle control group.

Calculation: Percentage of Inhibition = [(V_c - V_t) / V_c] x 100 Where:

  • V_c = Mean increase in paw volume in the vehicle control group

  • V_t = Mean increase in paw volume in the drug-treated group

Self-Validation and Causality:

  • Ethical Approval: All animal procedures must be performed in strict accordance with the guidelines and with the approval of the Institutional Animal Ethics Committee.

  • Positive Control: The inclusion of a clinically used anti-inflammatory drug is essential for validating the experimental model and for providing a reference to gauge the potency of the test compound.

  • Dose-Response Evaluation: Testing the compound at multiple dose levels is crucial for establishing a dose-response relationship and for determining the minimum effective dose (MED).

  • Time-Course Analysis: Measuring the paw volume at multiple time points allows for the assessment of the onset and duration of the anti-inflammatory effect.

  • Statistical Significance: The data must be analyzed using appropriate statistical methods (e.g., one-way ANOVA followed by a suitable post-hoc test) to determine the statistical significance of the observed anti-inflammatory effects.

Data Interpretation and Analysis

The results from the carrageenan-induced paw edema model will provide crucial in vivo evidence of the anti-inflammatory efficacy of the thiophene compounds. A statistically significant and dose-dependent reduction in paw edema in the treated groups compared to the vehicle control group is a strong indicator of the compound's anti-inflammatory potential.

Part 5: Data Presentation and Visualization

The effective communication of scientific results relies on the clear and concise presentation of data. Tables and diagrams are powerful tools for summarizing complex datasets and for visualizing experimental workflows and biological pathways.

Example Data Tables

Table 1: In Vitro Anti-Inflammatory Activity of Thiophene Derivatives

CompoundCOX-2 IC₅₀ (µM)TNF-α Inhibition IC₅₀ (µM)IL-6 Inhibition IC₅₀ (µM)Cytotoxicity (CC₅₀, µM)Selectivity Index (CC₅₀/IC₅₀ for TNF-α)
Thiophene-A1.52.83.5> 100> 35.7
Thiophene-B0.81.21.89276.7
Thiophene-C12.118.525.3> 100> 5.4
Celecoxib0.040.090.11> 100> 1111
DexamethasoneN/A0.0080.004> 100> 12500

Table 2: In Vivo Anti-inflammatory Activity of Thiophene-B in the Carrageenan-Induced Paw Edema Model

Treatment GroupDose (mg/kg)Paw Volume Increase (mL) at 3h% Inhibition of Edema
Vehicle Control-0.92 ± 0.07-
Indomethacin100.35 ± 0.0562.0
Thiophene-B100.61 ± 0.0633.7
Thiophene-B300.42 ± 0.0554.3
Thiophene-B1000.31 ± 0.0466.3

*p < 0.05 compared to vehicle control.

Graphviz Diagrams

The following diagram illustrates a logical workflow for the discovery and development of thiophene-based anti-inflammatory drugs, from initial design to the selection of a preclinical candidate.

Drug_Development_Workflow Start Start: Rational Drug Design (SAR, in silico screening) Synthesis Chemical Synthesis and Purification Start->Synthesis In_Vitro_Screening In Vitro Screening - COX-2 Inhibition - Cytokine Release Assay - Cytotoxicity Assay Synthesis->In_Vitro_Screening Hit_Identification Hit Identification (Potent and Non-toxic Compounds) In_Vitro_Screening->Hit_Identification Lead_Optimization Lead Optimization (Chemical Modification) Hit_Identification->Lead_Optimization Promising Hits In_Vivo_Testing In Vivo Testing - Carrageenan-Induced Paw Edema - Pharmacokinetics Hit_Identification->In_Vivo_Testing Optimized Leads Lead_Optimization->In_Vitro_Screening New Analogs Preclinical_Candidate Preclinical Candidate Selection In_Vivo_Testing->Preclinical_Candidate

Caption: A logical workflow for the development of thiophene-based anti-inflammatory drugs.

Part 6: Conclusion and Future Directions

The thiophene scaffold continues to be a highly fruitful area of research for the discovery of novel anti-inflammatory agents.[4] The synthetic tractability of the thiophene ring system allows for the creation of diverse chemical libraries, enabling the fine-tuning of pharmacological properties to achieve desired therapeutic profiles. The integrated approach of chemical synthesis, in vitro screening, and in vivo evaluation, as outlined in this guide, provides a robust framework for the successful development of thiophene-based anti-inflammatory drug candidates.

Future research in this exciting field should be directed towards:

  • Enhancing Selectivity: The design of thiophene derivatives with high selectivity for specific inflammatory targets (e.g., COX-2 over COX-1) to minimize off-target effects and improve safety.

  • Multi-Targeted Ligands: The exploration of thiophene-based compounds that can simultaneously modulate multiple key pathways in the inflammatory cascade (e.g., dual COX/5-LOX inhibitors or cytokine-suppressive anti-inflammatory drugs).

  • Novel Mechanisms of Action: The investigation of novel molecular targets and mechanisms of action for thiophene derivatives beyond the well-established pathways.

  • Chronic Inflammation Models: The use of more sophisticated and clinically relevant chronic models of inflammation (e.g., collagen-induced arthritis) to better predict the long-term efficacy of these compounds.

Through the synergistic application of medicinal chemistry, pharmacology, and innovative drug discovery technologies, the full therapeutic potential of thiophene-based compounds can be harnessed to deliver a new generation of safe and effective treatments for a wide range of inflammatory diseases.

Part 7: References

  • de Cássia da Silveira e Sá, R., Andrade, L. N., & de Farias, R. C. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Pharmaceuticals, 14(7), 692. [Link]

  • de Cássia da Silveira e Sá, R., Andrade, L. N., & de Farias, R. C. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Pharmaceuticals, 14(7), 692. [Link]

  • Saeed, A., Shaheen, U., & Bosch, R. (2018). Synthesis, anti-inflammatory, analgesic and antioxidant activities of some tetrasubstituted thiophenes. Journal of the Serbian Chemical Society, 83(10), 1155-1170. [Link]

  • de Cássia da Silveira e Sá, R., Andrade, L. N., & de Farias, R. C. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. ResearchGate. [Link]

  • Kumar, R., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 15(1), 39-68. [Link]

  • de Cássia da Silveira e Sá, R., Andrade, L. N., & de Farias, R. C. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. PubMed. [Link]

  • Pharma Guideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiophene. [Link]

  • ResearchGate. (n.d.). Chemical structures of thiophene-based compounds with anti-inflammatory properties in classic models of inflammation. [Link]

  • Patel, K. D., et al. (2023). Synthesis, Characterization of thiophene derivatives and its biological applications. Journal of Chemical and Pharmaceutical Sciences, 16(2). [Link]

Sources

Method

The Strategic Application of (4-Aminophenyl)(thiophen-2-yl)methanol in the Synthesis of Novel Kinase Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction: Unlocking the Potential of a Versatile Scaffold In the landscape of modern medicinal chemistry, the pursuit of selective and potent kinase inh...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of a Versatile Scaffold

In the landscape of modern medicinal chemistry, the pursuit of selective and potent kinase inhibitors remains a cornerstone of drug discovery, particularly in oncology. The inherent structural diversity and electronic properties of heterocyclic compounds have positioned them as privileged scaffolds in the design of such targeted therapeutics. Among these, the thiophene nucleus, often bioisosterically replacing a phenyl ring, has demonstrated significant utility in establishing crucial interactions within the ATP-binding pocket of various kinases. This technical guide focuses on the strategic application of a key building block, (4-Aminophenyl)(thiophen-2-yl)methanol , in the synthesis of innovative kinase inhibitors.

The unique arrangement of a reactive amino group on a phenyl ring, coupled with a thiophene moiety via a methanol bridge, provides a versatile platform for molecular elaboration. The amino group serves as a primary handle for a variety of coupling reactions, allowing for the introduction of diverse pharmacophores that can modulate potency, selectivity, and pharmacokinetic properties. The thiophene ring contributes to the overall shape and electronic nature of the molecule, often engaging in hydrophobic and π-stacking interactions within the kinase active site. The methanolic hydroxyl group offers an additional point for functionalization or can play a direct role in hydrogen bonding with the target protein.

This document provides a comprehensive overview of the synthetic utility of (4-Aminophenyl)(thiophen-2-yl)methanol, detailing potential synthetic pathways, key reaction protocols, and the rationale behind these methodologies for the generation of novel kinase inhibitor candidates.

Core Synthetic Strategies and Mechanistic Insights

The primary synthetic utility of (4-Aminophenyl)(thiophen-2-yl)methanol lies in the reactivity of its aniline-like amino group. This functionality is amenable to a range of well-established C-N bond-forming reactions, enabling its incorporation into larger, more complex molecular architectures characteristic of kinase inhibitors.

Amide Bond Formation: A Robust and Versatile Linkage

A fundamental and widely employed strategy for elaborating the (4-Aminophenyl)(thiophen-2-yl)methanol scaffold is through amide bond formation . This reaction creates a stable amide linkage, which is a common feature in many approved kinase inhibitors, often serving as a key hydrogen bond donor/acceptor motif that interacts with the hinge region of the kinase.

The general transformation involves the acylation of the 4-amino group with a suitable carboxylic acid or its activated derivative (e.g., acyl chloride, acid anhydride). The choice of the coupling partner is dictated by the desired structure-activity relationship (SAR) for the target kinase. For instance, coupling with a substituted benzoic acid or a heterocyclic carboxylic acid can introduce functionalities that occupy specific pockets within the ATP-binding site, thereby enhancing potency and selectivity.

Conceptual Synthetic Workflow: Amide Coupling

Caption: General workflow for amide bond formation.

Palladium-Catalyzed Cross-Coupling Reactions: Expanding Chemical Space

To access a broader range of structurally diverse kinase inhibitors, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination , represent a powerful tool.[1] This reaction allows for the formation of a C-N bond between the amino group of (4-Aminophenyl)(thiophen-2-yl)methanol and an aryl or heteroaryl halide. This strategy is particularly valuable for constructing inhibitors with a diarylamine or related pharmacophore, which are prevalent in many classes of kinase inhibitors.

The choice of the palladium catalyst and the phosphine ligand is critical for the success of the Buchwald-Hartwig amination and often requires optimization depending on the specific substrates.[2] The reaction typically proceeds under basic conditions, and the selection of the base can also influence the reaction efficiency.

Conceptual Synthetic Workflow: Buchwald-Hartwig Amination

Caption: General workflow for Buchwald-Hartwig amination.

Detailed Application Protocols

The following protocols are representative examples of how (4-Aminophenyl)(thiophen-2-yl)methanol can be utilized in the synthesis of kinase inhibitor precursors. These protocols are intended as a starting point and may require optimization based on the specific substrates and desired products.

Protocol 1: Synthesis of N-(4-(hydroxy(thiophen-2-yl)methyl)phenyl)benzamide

This protocol describes a standard amide coupling reaction to synthesize a benzamide derivative, a common structural motif in kinase inhibitors.

Materials:

  • (4-Aminophenyl)(thiophen-2-yl)methanol

  • Benzoyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (4-Aminophenyl)(thiophen-2-yl)methanol (1.0 eq) in anhydrous DCM.

  • Addition of Base: Add triethylamine (1.2 eq) to the solution and stir for 10 minutes at room temperature.

  • Acylation: Slowly add benzoyl chloride (1.1 eq) dropwise to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours at room temperature.

  • Work-up: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-(4-(hydroxy(thiophen-2-yl)methyl)phenyl)benzamide.

  • Characterization: Characterize the final product by standard analytical techniques (¹H NMR, ¹³C NMR, LC-MS, and HRMS).

Expected Outcome:

The protocol is expected to yield the desired benzamide derivative in good to excellent yields. The purity of the final compound should be assessed by HPLC or LC-MS.

Parameter Typical Range
Reaction Time 2 - 4 hours
Yield 70 - 95%
Purity (LC-MS) >95%
Protocol 2: Synthesis of N-(4-bromophenyl)-4-(hydroxy(thiophen-2-yl)methyl)aniline via Buchwald-Hartwig Amination

This protocol outlines a palladium-catalyzed cross-coupling reaction to form a diarylamine, a key scaffold for many tyrosine kinase inhibitors.

Materials:

  • (4-Aminophenyl)(thiophen-2-yl)methanol

  • 1,4-Dibromobenzene

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Cesium carbonate (Cs₂CO₃)

  • Toluene, anhydrous and degassed

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk tube, add (4-Aminophenyl)(thiophen-2-yl)methanol (1.0 eq), 1,4-dibromobenzene (1.2 eq), cesium carbonate (2.0 eq), Pd₂(dba)₃ (0.02 eq), and Xantphos (0.04 eq).

  • Solvent Addition: Evacuate and backfill the tube with an inert gas (e.g., argon) three times. Add anhydrous and degassed toluene via syringe.

  • Reaction: Heat the reaction mixture to 100-110 °C and stir for 12-24 hours.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite. Wash the filtrate with saturated aqueous ammonium chloride solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired N-(4-bromophenyl)-4-(hydroxy(thiophen-2-yl)methyl)aniline.

  • Characterization: Confirm the structure and purity of the product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Expected Outcome:

This protocol should provide the target diarylamine in moderate to good yields. Optimization of the catalyst, ligand, base, and temperature may be necessary for different aryl halide coupling partners.

Parameter Typical Range
Reaction Time 12 - 24 hours
Yield 50 - 80%
Purity (LC-MS) >95%

Targeted Kinase Families and Downstream Signaling

The derivatives synthesized from (4-Aminophenyl)(thiophen-2-yl)methanol have the potential to target a wide range of protein kinases implicated in cancer and other diseases. The specific kinase family targeted will depend on the nature of the substituents introduced onto the scaffold. For example, derivatives incorporating a quinazoline or pyrimidine moiety may target members of the Epidermal Growth Factor Receptor (EGFR) family or other tyrosine kinases.[3] Elaboration with ureas or other hydrogen-bonding motifs could lead to inhibitors of RAF kinases or Vascular Endothelial Growth Factor Receptors (VEGFRs) .

The inhibition of these kinases can disrupt critical downstream signaling pathways that drive cell proliferation, survival, and angiogenesis.

Signaling Pathway Disruption by Kinase Inhibitors

G cluster_upstream Upstream Signaling cluster_inhibitor Therapeutic Intervention cluster_downstream Downstream Pathways cluster_cellular Cellular Response RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) RAS RAS/RAF/MEK/ERK Pathway RTK->RAS PI3K PI3K/AKT/mTOR Pathway RTK->PI3K Angiogenesis Angiogenesis RTK->Angiogenesis Inhibitor Kinase Inhibitor (Derived from Scaffold) Inhibitor->RTK Proliferation Cell Proliferation & Survival RAS->Proliferation PI3K->Proliferation

Caption: Inhibition of receptor tyrosine kinases disrupts key oncogenic signaling pathways.

Conclusion and Future Directions

(4-Aminophenyl)(thiophen-2-yl)methanol represents a valuable and versatile starting material for the synthesis of novel kinase inhibitors. Its strategic functionalization through robust and efficient synthetic methodologies, such as amide bond formation and palladium-catalyzed cross-coupling reactions, allows for the exploration of vast chemical space and the generation of libraries of potential drug candidates. The protocols and insights provided in this guide serve as a foundation for researchers to design and synthesize the next generation of targeted therapeutics. Future efforts in this area will likely focus on the development of more complex and highly substituted analogs to achieve even greater potency and selectivity against specific kinase targets, ultimately leading to the discovery of new and effective treatments for a range of human diseases.

References

  • Rewcastle, G. W., Denny, W. A., Bridges, A. J., Zhou, H., Cody, D. R., McMichael, A., & Fry, D. W. (1996). Tyrosine Kinase Inhibitors. 5. Synthesis and Structure-Activity Relationships for 4-[(Phenylmethyl)amino]- and 4-(Phenylamino)quinazolines as Potent Adenosine 5'-Triphosphate Binding Site Inhibitors of the Tyrosine Kinase Domain of the Epidermal Growth Factor Receptor. Journal of Medicinal Chemistry, 39(9), 1823–1835*. [Link]

  • Surana, R., & Surana, S. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ACS Omega, 6(49), 33856–33866*. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649*. [Link]

  • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544*. [Link]

  • Buchwald-Hartwig amination. Wikipedia. [Link]

  • Facile synthesis of N- (4-bromophenyl)-1- (3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction: their characterization and DFT studies. Chemistry Central Journal, 12(1), 84*. [Link]

Sources

Application

Application Note &amp; Protocol: Chemoselective Acylation of (4-Aminophenyl)(thiophen-2-yl)methanol

Introduction: Navigating Chemoselectivity in Bifunctional Molecules The acylation of (4-Aminophenyl)(thiophen-2-yl)methanol presents a classic challenge in synthetic organic chemistry: the selective modification of one f...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating Chemoselectivity in Bifunctional Molecules

The acylation of (4-Aminophenyl)(thiophen-2-yl)methanol presents a classic challenge in synthetic organic chemistry: the selective modification of one functional group in the presence of another. This molecule contains two nucleophilic centers: a primary aromatic amine (-NH₂) and a secondary benzylic alcohol (-OH). The inherent difference in nucleophilicity and basicity between these two groups allows for targeted acylation, a critical transformation for synthesizing a diverse range of compounds with applications in medicinal chemistry and materials science. Acylated aminophenyl and alcohol moieties are prevalent in pharmaceuticals, acting as key pharmacophores or as prodrugs to enhance bioavailability.

This document provides a comprehensive guide to the chemoselective acylation of (4-Aminophenyl)(thiophen-2-yl)methanol. We will explore two distinct protocols to achieve either selective N-acylation to form an amide or selective O-acylation to form an ester. The choice of reaction conditions—specifically the acylating agent, catalyst, and pH—is paramount in directing the reaction to the desired outcome. This guide is intended for researchers and drug development professionals seeking to perform these transformations with high efficiency and selectivity.

Strategic Considerations for Selective Acylation

The key to selectively acylating (4-Aminophenyl)(thiophen-2-yl)methanol lies in exploiting the differential reactivity of the amine and alcohol functional groups.

  • N-Acylation (Amide Formation): The amino group is generally more nucleophilic and basic than the hydroxyl group. Therefore, under neutral or slightly basic conditions, the amine will preferentially attack the acylating agent. Standard acylation procedures often lead to the amide product. The Schotten-Baumann reaction, which utilizes an acyl chloride in the presence of an aqueous base, is a robust method for N-acylation.[1][2]

  • O-Acylation (Ester Formation): To achieve selective O-acylation, the more reactive amino group must be "deactivated." This is typically accomplished by performing the reaction under acidic conditions.[3] The acidic environment protonates the basic amino group to form an ammonium salt (-NH₃⁺), which is no longer nucleophilic. The less basic alcohol group remains largely unprotonated and is free to react with the acylating agent.[3]

Below, we present detailed protocols for achieving both selective N- and O-acylation of (4-Aminophenyl)(thiophen-2-yl)methanol.

Protocol 1: Selective N-Acylation via Schotten-Baumann Conditions

This protocol is designed to selectively acylate the amino group of (4-Aminophenyl)(thiophen-2-yl)methanol to yield N-(4-(hydroxy(thiophen-2-yl)methyl)phenyl)acetamide.

Materials and Reagents
ReagentGradeSupplier
(4-Aminophenyl)(thiophen-2-yl)methanol≥98%(e.g., Sigma-Aldrich)
Acetyl ChlorideReagent Grade, ≥99%(e.g., Sigma-Aldrich)
Dichloromethane (DCM)Anhydrous, ≥99.8%(e.g., Sigma-Aldrich)
Sodium Hydroxide (NaOH)Pellets, ≥97%(e.g., Fisher Scientific)
Deionized Water
Saturated Sodium Bicarbonate SolutionIn-house prep.
Brine (Saturated NaCl solution)In-house prep.
Anhydrous Magnesium Sulfate (MgSO₄)≥97%(e.g., Sigma-Aldrich)
Experimental Procedure
  • Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve (4-Aminophenyl)(thiophen-2-yl)methanol (1.0 eq.) in dichloromethane (DCM, approx. 20 mL per gram of substrate).

  • Aqueous Base: In a separate beaker, prepare a 2 M solution of sodium hydroxide by dissolving the appropriate amount of NaOH pellets in deionized water. Add this aqueous NaOH solution (2.0 eq.) to the reaction flask.

  • Cooling: Place the flask in an ice bath and stir the biphasic mixture vigorously for 10-15 minutes, allowing it to cool to 0-5 °C.

  • Addition of Acylating Agent: While maintaining vigorous stirring, add acetyl chloride (1.1 eq.) dropwise to the reaction mixture over 10 minutes. Ensure the temperature remains below 10 °C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 1-2 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 50:50 Ethyl Acetate:Hexanes). The starting material should be consumed, and a new, more polar spot corresponding to the amide product should appear.

  • Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with deionized water (2 x 20 mL), saturated sodium bicarbonate solution (1 x 20 mL), and brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure N-acylated product.

Mechanism of N-Acylation (Schotten-Baumann)

The reaction proceeds via a nucleophilic acyl substitution. The highly nucleophilic amine attacks the carbonyl carbon of the acyl chloride. The aqueous base neutralizes the HCl generated, preventing the protonation of the starting amine and driving the reaction to completion.[4]

N_Acylation sub Substrate (4-Aminophenyl)(thiophen-2-yl)methanol intermediate Tetrahedral Intermediate sub->intermediate + Acetyl Chloride acyl Acetyl Chloride base NaOH (aq) product N-Acylated Product (Amide) intermediate->product - Cl⁻ product->product hcl HCl nacl NaCl + H₂O hcl->nacl + NaOH

Caption: N-Acylation via Schotten-Baumann Reaction.

Protocol 2: Selective O-Acylation under Acidic Conditions

This protocol is designed to selectively acylate the hydroxyl group of (4-Aminophenyl)(thiophen-2-yl)methanol to yield the corresponding ester. This is achieved by protonating the amine with a strong acid, thereby rendering it non-nucleophilic.

Materials and Reagents
ReagentGradeSupplier
(4-Aminophenyl)(thiophen-2-yl)methanol≥98%(e.g., Sigma-Aldrich)
Acetic AnhydrideReagent Grade, ≥99%(e.g., Sigma-Aldrich)
PyridineAnhydrous, ≥99.8%(e.g., Sigma-Aldrich)
4-Dimethylaminopyridine (DMAP)≥99%(e.g., Sigma-Aldrich)
Dichloromethane (DCM)Anhydrous, ≥99.8%(e.g., Sigma-Aldrich)
Hydrochloric Acid (HCl)1 M aqueous solutionIn-house prep.
Saturated Sodium Bicarbonate SolutionIn-house prep.
Brine (Saturated NaCl solution)In-house prep.
Anhydrous Magnesium Sulfate (MgSO₄)≥97%(e.g., Sigma-Aldrich)
Experimental Procedure
  • Dissolution and Protonation: In a 100 mL round-bottom flask with a magnetic stir bar, dissolve (4-Aminophenyl)(thiophen-2-yl)methanol (1.0 eq.) in anhydrous dichloromethane (DCM, approx. 20 mL per gram of substrate). Cool the solution in an ice bath to 0-5 °C.

  • Catalyst and Base: Add 4-Dimethylaminopyridine (DMAP) (0.1 eq.) and anhydrous pyridine (2.0 eq.) to the solution. Pyridine acts as a base to neutralize the acid formed during the reaction.

  • Addition of Acylating Agent: While stirring at 0-5 °C, add acetic anhydride (1.5 eq.) dropwise to the mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quenching: Carefully quench the reaction by the slow addition of deionized water (20 mL).

  • Work-up: Transfer the mixture to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with 1 M HCl (2 x 20 mL) to remove pyridine and DMAP, followed by saturated sodium bicarbonate solution (2 x 20 mL) to remove excess acetic acid, and finally with brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure O-acylated product.

Mechanism of O-Acylation with DMAP Catalysis

DMAP is a highly effective acylation catalyst. It first reacts with the acetic anhydride to form a highly reactive N-acylpyridinium ion.[5][6][7] The alcohol then attacks this activated intermediate, which is a much more potent acylating agent than acetic anhydride itself.[7] The pyridine serves as a base to accept the proton generated during the esterification.

O_Acylation sub Substrate (4-Aminophenyl)(thiophen-2-yl)methanol product O-Acylated Product (Ester) sub:f0->product:f0 Nucleophilic Attack anhydride Acetic Anhydride activated_intermediate { N-Acylpyridinium Ion | (Highly Reactive)} anhydride:f0->activated_intermediate:f0 Reacts with DMAP dmap DMAP Catalyst dmap:f0->activated_intermediate:f0 pyridine Pyridine (Base) pyridine:f0->product:f0 Accepts H⁺ activated_intermediate:f0->product:f0

Caption: DMAP-Catalyzed O-Acylation Workflow.

Data Summary and Expected Outcomes

ProtocolTarget MoietyProduct TypeKey ReagentsConditionsExpected Yield
Protocol 1 Amino GroupAmideAcetyl Chloride, NaOHBasic (Biphasic)>85%
Protocol 2 Hydroxyl GroupEsterAcetic Anhydride, DMAP, PyridineNeutral/Slightly Basic>80%

Note: Yields are estimates and may vary based on reaction scale and purification efficiency.

Troubleshooting and Key Considerations

  • Diacylation: In both protocols, the formation of a diacylated product (both N- and O-acylated) is a potential side reaction. To minimize this, use of near-stoichiometric amounts of the acylating agent is recommended. If diacylation persists, reducing the reaction time or temperature may be beneficial.

  • Hydrolysis of Acylating Agent: Acyl chlorides and anhydrides are sensitive to moisture. Ensure all glassware is dry and use anhydrous solvents to prevent hydrolysis of the acylating agent, which would lower the yield.

  • Purification: The polarity difference between the starting material, the mono-acylated products, and the di-acylated byproduct is usually sufficient for effective separation by silica gel chromatography.

Conclusion

The selective acylation of (4-Aminophenyl)(thiophen-2-yl)methanol is a readily achievable transformation provided that the reaction conditions are carefully controlled. By leveraging the principles of nucleophilicity and basicity, researchers can direct the acylation to either the amino or the hydroxyl group with high selectivity. The protocols outlined in this application note provide a robust starting point for the synthesis of novel amide and ester derivatives for various applications in drug discovery and materials science.

References

  • Shaikh, A. et al. (2018). Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. Molecules, 23(1), 199. Available at: [Link]

  • Organic Chemistry Portal. Ester synthesis by acylation. Available at: [Link]

  • Sahoo, J. et al. (2024). Factors Governing Chemoselectivity in Alkanolamines: A Panoramic Overview. European Journal of Organic Chemistry. Available at: [Link]

  • Kanstrup, A. et al. (2015). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. Beilstein Journal of Organic Chemistry, 11, 585–614. Available at: [Link]

  • Chemistry LibreTexts. (2021). 11.1: Acylation of Alcohols and Amines. Available at: [Link]

  • Alvarez Castro, T. V. (2020). The DMAP-Catalyzed Acylation of Alcohols – A Mechanistic Study. UTRGV ScholarWorks. Available at: [Link]

  • Liu, Z. et al. (2014). 4-(N,N-Dimethylamino)pyridine Hydrochloride as a Recyclable Catalyst for Acylation of Inert Alcohols: Substrate Scope and Reaction Mechanism. Organic Letters, 16(1), 236-239. Available at: [Link]

  • Wang, R. & Xu, J. (2010). Selective alkylation of aminophenols. ARKIVOC, 2010(ix), 293-299. Available at: [Link]

  • Chemistry Notes. (2023). Schotten Baumann Reaction: Introduction, mechanism, procedure. Available at: [Link]

  • Simal, F. et al. (2001). The DMAP-catalyzed acetylation of alcohols--a mechanistic study (DMAP = 4-(dimethylamino)pyridine). The Journal of Organic Chemistry, 66(18), 6056-6062. Available at: [Link]

  • BYJU'S. (2019). Schotten Baumann Reaction. Available at: [Link]

  • Grokipedia. Schotten–Baumann reaction. Available at: [Link]

Sources

Method

Application Notes &amp; Protocols: Strategic Cross-Coupling of (4-Aminophenyl)(thiophen-2-yl)methanol for Advanced Synthesis

Abstract This technical guide provides researchers, synthetic chemists, and drug development professionals with a comprehensive overview and detailed protocols for utilizing (4-Aminophenyl)(thiophen-2-yl)methanol as a ve...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides researchers, synthetic chemists, and drug development professionals with a comprehensive overview and detailed protocols for utilizing (4-Aminophenyl)(thiophen-2-yl)methanol as a versatile scaffold in palladium-catalyzed cross-coupling reactions. Recognizing the prevalence of both thiophene and aniline moieties in pharmaceuticals and advanced materials, this document outlines strategies for the functionalization of this core structure to enable its participation in a suite of powerful bond-forming transformations, including Suzuki-Miyaura, Heck, and Sonogashira couplings.[1][2][3] We delve into the causality behind experimental design, from catalyst and ligand selection to reaction optimization, providing not just step-by-step instructions but also the mechanistic rationale to empower users to adapt and troubleshoot these methodologies.

Introduction: The Strategic Value of the (4-Aminophenyl)(thiophen-2-yl)methanol Scaffold

The convergence of an electron-rich thiophene ring and a functionalizable aminophenyl group within a single molecule, (4-Aminophenyl)(thiophen-2-yl)methanol, presents a scaffold of significant interest for the synthesis of complex molecular architectures. Thiophene and its derivatives are considered "privileged structures" in medicinal chemistry, appearing in numerous FDA-approved drugs with a wide range of biological activities, including anti-inflammatory and anticancer properties.[2][3] The aminophenyl moiety is a cornerstone for building diarylamines, amides, and other functionalities central to pharmacologically active compounds.

However, the title compound in its native form lacks a conventional leaving group (e.g., a halide) typically required for direct participation in many cross-coupling reactions. This guide, therefore, adopts a two-stage strategic approach:

  • Strategic Functionalization: Introduction of a reactive "handle," primarily a bromine atom, onto either the thiophene or the phenyl ring to prepare the molecule for cross-coupling.

  • Cross-Coupling Execution: Deployment of the functionalized intermediates in robust, palladium-catalyzed protocols to form new carbon-carbon and carbon-heteroatom bonds.

The benzylic alcohol of the parent molecule plays a crucial secondary role. While not directly involved in the coupling, its presence can influence solubility and provides a handle for subsequent synthetic modifications. Furthermore, primary and secondary alcohols can serve as effective reducing agents for the in situ generation of the active Pd(0) catalyst from a more stable Pd(II) precatalyst, a critical and often overlooked aspect of reaction setup.[4]

Strategic Functionalization Workflows

To engage (4-Aminophenyl)(thiophen-2-yl)methanol in cross-coupling, a leaving group must be installed. The choice of which ring to functionalize—thiophene or phenyl—depends on the desired final product and the synthetic route.

G start_node (4-Aminophenyl)(thiophen-2-yl)methanol (Starting Material) func_node Strategic Functionalization start_node->func_node inter_node_A (4-Amino-phenyl)(5-bromo-thiophen-2-yl)methanol (Intermediate A) func_node->inter_node_A  Selective Thiophene  Bromination (NBS) inter_node_B (4-Bromo-phenyl)(thiophen-2-yl)methanol (Intermediate B) func_node->inter_node_B  Sandmeyer Reaction  (via Diazonium Salt) coupling_node Cross-Coupling Reactions inter_node_A->coupling_node inter_node_B->coupling_node suzuki Suzuki-Miyaura (C-C) coupling_node->suzuki heck Heck (C-C) coupling_node->heck sonogashira Sonogashira (C-C) coupling_node->sonogashira

Figure 1: Overall synthetic strategy.

Protocol 2.1: Selective Bromination of the Thiophene Ring

The thiophene ring is highly susceptible to electrophilic substitution, allowing for regioselective bromination, typically at the C5 position, which is sterically accessible and electronically activated.

Rationale: N-Bromosuccinimide (NBS) is a mild and effective brominating agent for electron-rich heterocycles. Acetonitrile is chosen as the solvent for its ability to dissolve the starting material and its relative inertness under the reaction conditions. The reaction is run in the dark to prevent radical side reactions initiated by light.

Step-by-Step Protocol:

  • Dissolve (4-Aminophenyl)(thiophen-2-yl)methanol (1.0 equiv.) in anhydrous acetonitrile (ACN) in a round-bottom flask wrapped in aluminum foil.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Bromosuccinimide (NBS) (1.05 equiv.) portion-wise over 15 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product via flash column chromatography (silica gel, hexane:ethyl acetate gradient) to yield (4-Aminophenyl)(5-bromothiophen-2-yl)methanol (Intermediate A).

Palladium-Catalyzed Cross-Coupling Protocols

The following protocols utilize the brominated intermediates prepared in the previous section. The choice of palladium source, ligand, base, and solvent is critical for achieving high yields and minimizing side reactions.[4][5] While Pd(II) salts like Pd(OAc)₂ are common, they require in situ reduction to the active Pd(0) catalyst.[4] Using pre-catalysts like Pd(PPh₃)₄, which is already in the Pd(0) state, or advanced Buchwald pre-catalysts can often lead to more reliable results.[5]

Suzuki-Miyaura Coupling: Synthesis of Biaryl Structures

The Suzuki-Miyaura reaction is one of the most versatile methods for forming C(sp²)-C(sp²) bonds.[6][7] Here, we couple Intermediate A with a generic arylboronic acid.

Causality:

  • Catalyst System: Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is a reliable, commercially available Pd(0) source.

  • Base: An aqueous solution of sodium carbonate (Na₂CO₃) is a mild and effective base required for the transmetalation step of the boronic acid to the palladium center.

  • Solvent System: A biphasic mixture of toluene and aqueous base, often with an alcohol co-solvent, facilitates the interaction of all components.

G pd0 L₂Pd(0) pd_complex L₂Pd(Ar)(X) pd0->pd_complex pd_trans L₂Pd(Ar)(Ar') pd_complex->pd_trans label_tm Transmetalation base Base pd_trans->pd0 label_re Reductive Elimination label_oa Oxidative Addition arx Ar-X arx->pd0 ar_boronic Ar'-B(OH)₂ ar_boronic->pd_complex product Ar-Ar' product->pd_trans

Figure 2: Simplified Suzuki-Miyaura catalytic cycle.

Step-by-Step Protocol:

  • To an oven-dried Schlenk flask, add (4-Aminophenyl)(5-bromothiophen-2-yl)methanol (Intermediate A) (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and sodium carbonate (2.5 equiv.).

  • Add Pd(PPh₃)₄ (0.03 equiv., 3 mol%).

  • Evacuate and backfill the flask with argon or nitrogen (repeat 3 times).

  • Add a degassed solvent mixture of Toluene:Ethanol:Water (e.g., 4:1:1 ratio).

  • Heat the reaction mixture to 80-90 °C and stir vigorously overnight.

  • Monitor consumption of the starting material by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate and concentrate.

  • Purify by flash column chromatography to obtain the desired biaryl product.

ParameterConditionRationale
Palladium Source Pd(PPh₃)₄ (3 mol%)Pre-activated Pd(0) catalyst, good for general-purpose coupling.
Ligand TriphenylphosphineIntegral to the catalyst complex, stabilizes the Pd center.
Base Na₂CO₃ (2.5 equiv.)Activates the boronic acid for transmetalation.
Solvent Toluene/Ethanol/H₂OBiphasic system to dissolve both organic and inorganic reagents.
Temperature 80–90 °CProvides thermal energy to overcome activation barriers in the catalytic cycle.

Table 1: Optimized conditions for Suzuki-Miyaura coupling.

Heck-Mizoroki Reaction: C-C Bond Formation with Alkenes

The Heck reaction couples the aryl halide with an alkene, forming a substituted alkene product.[8][9] This is a powerful tool for C-C bond formation without the need for organometallic reagents.[10]

Causality:

  • Catalyst System: Palladium(II) acetate, Pd(OAc)₂, is a common and cost-effective precatalyst. It is reduced in situ to Pd(0). A phosphine ligand, such as tri(o-tolyl)phosphine, is often added to stabilize the catalyst and promote the reaction.

  • Base: A hindered organic base like triethylamine (NEt₃) is used to neutralize the HBr generated during the catalytic cycle, regenerating the Pd(0) catalyst.

  • Solvent: A polar aprotic solvent like DMF or ACN is typically used.

G start Ar-X + Alkene oa Oxidative Addition of Ar-X to Pd(0) start->oa coord Alkene Coordination & Migratory Insertion oa->coord elim β-Hydride Elimination coord->elim regen Base-mediated Catalyst Regeneration elim->regen product Substituted Alkene Product elim->product regen:e->oa:w  Pd(0)

Figure 3: Key steps in the Heck reaction workflow.

Step-by-Step Protocol:

  • In a sealable reaction tube, combine Intermediate A (1.0 equiv.), Pd(OAc)₂ (0.02 equiv., 2 mol%), and tri(o-tolyl)phosphine (0.04 equiv., 4 mol%).

  • Add the alkene (e.g., butyl acrylate, 1.5 equiv.) and a degassed solvent such as anhydrous DMF.

  • Add triethylamine (NEt₃) (2.0 equiv.).

  • Seal the tube and heat to 100-120 °C for 12-24 hours.

  • Cool the reaction, dilute with diethyl ether, and filter through a pad of celite to remove palladium black.

  • Wash the filtrate with 1M HCl (to remove excess amine), followed by water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Sonogashira Coupling: Synthesis of Aryl Alkynes

The Sonogashira coupling enables the formation of a bond between a C(sp²) of the aryl halide and a C(sp) of a terminal alkyne.[11][12] This reaction is distinguished by its use of a copper co-catalyst.[13]

Causality:

  • Catalyst System: A dual-catalyst system is employed. The palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) facilitates the main cross-coupling cycle, while a copper(I) salt (CuI) acts as a co-catalyst to form a copper(I) acetylide intermediate, which accelerates the transmetalation step.

  • Base: An amine base, such as diethylamine or triethylamine, is used both as the base and often as the solvent.

Step-by-Step Protocol:

  • To a Schlenk flask, add Intermediate A (1.0 equiv.), Pd(PPh₃)₂Cl₂ (0.02 equiv., 2 mol%), and Copper(I) iodide (CuI) (0.04 equiv., 4 mol%).

  • Evacuate and backfill with argon.

  • Add anhydrous, degassed solvent (e.g., THF) and an amine base (e.g., Diisopropylamine, 3.0 equiv.).

  • Add the terminal alkyne (1.2 equiv.) via syringe.

  • Stir the reaction at room temperature or with gentle heating (40-50 °C) until completion (monitored by TLC).

  • Upon completion, dilute the mixture with ethyl acetate and wash with a saturated aqueous solution of ammonium chloride to remove copper salts.

  • Wash with brine, dry the organic layer, concentrate, and purify by column chromatography.

Troubleshooting and Final Considerations

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalyst; Impure reagents.Use a fresh batch of catalyst or a pre-catalyst.[5] Ensure reagents and solvents are anhydrous and properly degassed.
Debromination Side Product Competing hydrodehalogenation pathway.Use a less reactive base or lower the reaction temperature. Ensure a high-purity inert atmosphere.
Homocoupling of Boronic Acid (Suzuki) Oxygen contamination; High temperature.Thoroughly degas all solvents and maintain a strict inert atmosphere. Run the reaction at the lowest effective temperature.
Homocoupling of Alkyne (Sonogashira) Presence of oxygen promoting Glaser coupling.Ensure the reaction is strictly anaerobic. Copper-free Sonogashira protocols can also be explored.[14]

Table 2: Common issues and troubleshooting strategies in cross-coupling reactions.

Conclusion

(4-Aminophenyl)(thiophen-2-yl)methanol is a highly adaptable building block for advanced organic synthesis. While not a direct participant in cross-coupling, its strategic halogenation unlocks access to a powerful suite of palladium-catalyzed reactions. By understanding the rationale behind catalyst selection, reaction conditions, and potential side reactions, researchers can effectively leverage this scaffold to construct novel and complex molecules for applications in drug discovery and materials science. The protocols provided herein serve as robust starting points for exploration and optimization.

References

  • Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Available at: [Link]

  • MDPI. (2022). Syntheses of Thiophene and Thiazole-Based Building Blocks and Their Utilization in the Syntheses of A-D-A Type Organic Semiconducting Materials with Dithienosilolo Central Unit. MDPI. Available at: [Link]

  • Wikipedia. (n.d.). Cross-coupling reaction. Wikipedia. Available at: [Link]

  • JoVE. (2017). Video: Palladium-Catalyzed Cross Coupling; Heck Coupling Reaction. Journal of Visualized Experiments. Available at: [Link]

  • PMC. (2018). Facile synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction: their characterization and DFT studies. PubMed Central. Available at: [Link]

  • ResearchGate. (n.d.). (A) Synthesis of N-(4-aminophenyl)-substituted benzamides. Reagents and conditions. ResearchGate. Available at: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

  • Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. Available at: [Link]

  • NIH. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. National Institutes of Health. Available at: [Link]

  • ResearchGate. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. ResearchGate. Available at: [Link]

  • ACS Publications. (n.d.). Oxidative Heck Reaction of Glycals and Aryl Hydrazines: A Palladium-Catalyzed C-Glycosylation. The Journal of Organic Chemistry. Available at: [Link]

  • The Royal Society of Chemistry. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. RSC Publishing. Available at: [Link]

  • MDPI. (n.d.). Thiophene-Based Compounds. Encyclopedia MDPI. Available at: [Link]

  • ACS Publications. (n.d.). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. Available at: [Link]

  • ACS Publications. (n.d.). Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology. Available at: [Link]

  • MDPI. (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI. Available at: [Link]

  • RSC Publishing. (2017). Synthesis of 2-substituted benzo[b]thiophene via a Pd-catalyzed coupling of 2-iodothiophenol with phenylacetylene. RSC Publishing. Available at: [Link]

  • Nobel Prize. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. NobelPrize.org. Available at: [Link]

  • The Royal Society of Chemistry. (2022). CHAPTER 11: Heck Reactions. RSC Publishing. Available at: [Link]

  • PubMed. (n.d.). Facile synthesis of substituted thiophenes via Pd/C-mediated sonogashira coupling in water. PubMed. Available at: [Link]

  • MDPI. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. MDPI. Available at: [Link]

  • Master Organic Chemistry. (2016). The Heck, Suzuki, and Olefin Metathesis Reactions. Master Organic Chemistry. Available at: [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Wikipedia. Available at: [Link]

Sources

Application

Application Note: A Robust, Stability-Indicating HPLC Method for the Analysis of (4-Aminophenyl)(thiophen-2-yl)methanol

Abstract This application note presents a detailed, robust, and stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of (4-Aminophenyl)(thiophen-2-yl)methanol. This comp...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed, robust, and stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of (4-Aminophenyl)(thiophen-2-yl)methanol. This compound is of significant interest in pharmaceutical research and development. The described method utilizes a reversed-phase C18 column with a gradient elution and a Photodiode Array (PDA) detector for enhanced specificity and purity analysis. The protocol has been developed to be accurate, precise, and linear, in accordance with the International Council for Harmonisation (ICH) guidelines. Furthermore, this document outlines a comprehensive method validation protocol and a forced degradation study to ensure the method's suitability for stability testing and quality control of (4-Aminophenyl)(thiophen-2-yl)methanol in various sample matrices.

Introduction

(4-Aminophenyl)(thiophen-2-yl)methanol is a chemical intermediate with potential applications in the synthesis of novel therapeutic agents. The presence of a primary aromatic amine, a hydroxyl group, and a thiophene moiety imparts a moderate polarity to the molecule. Accurate and reliable quantification of this analyte is crucial for ensuring the quality, efficacy, and safety of potential drug candidates. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique well-suited for the analysis of such non-volatile and moderately polar compounds.[1]

This application note addresses the need for a validated analytical method by providing a comprehensive HPLC protocol. The method is designed to be stability-indicating, meaning it can effectively separate the parent analyte from its potential degradation products. This is achieved through a systematic approach to method development and rigorous validation, including forced degradation studies.[2]

Chromatographic Principle: Reversed-Phase HPLC

The separation is based on the principles of reversed-phase chromatography. In this mode, the stationary phase is non-polar (e.g., C18), and the mobile phase is polar.[3] The analyte, (4-Aminophenyl)(thiophen-2-yl)methanol, will partition between the stationary and mobile phases based on its hydrophobicity. By employing a gradient elution with an increasing proportion of organic solvent (acetonitrile), the analyte is eluted from the column and detected. The use of a C18 column is a common and effective choice for the separation of moderately polar aromatic compounds.

Experimental Protocol

Materials and Reagents
  • (4-Aminophenyl)(thiophen-2-yl)methanol reference standard (Purity ≥95%)[4]

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and deionized)

  • Formic acid (0.1%)

  • Hydrochloric acid (0.1 N)

  • Sodium hydroxide (0.1 N)

  • Hydrogen peroxide (3%)

Instrumentation

A standard HPLC system equipped with the following components is recommended:

  • Binary or Quaternary Solvent Delivery System

  • Autosampler

  • Column Thermostat

  • Photodiode Array (PDA) Detector[5][6][7]

Chromatographic Conditions

The following table summarizes the optimized HPLC conditions for the analysis of (4-Aminophenyl)(thiophen-2-yl)methanol.

ParameterRecommended SettingJustification
Column C18, 4.6 x 150 mm, 5 µmA standard C18 column provides excellent retention and resolution for moderately polar aromatic compounds.
Mobile Phase A 0.1% Formic Acid in WaterThe acidic mobile phase helps to protonate the primary amine group, leading to sharper peaks and improved retention.
Mobile Phase B AcetonitrileA common organic modifier in reversed-phase HPLC, providing good elution strength.
Gradient Elution 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-20 min: 10% BA gradient elution is employed to ensure the elution of the analyte with a good peak shape and to separate it from potential impurities and degradation products with different polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and separation efficiency.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Detector Photodiode Array (PDA)A PDA detector allows for the simultaneous acquisition of absorbance data over a wide range of wavelengths, which is crucial for peak purity assessment and method specificity.[8][9]
Detection Wavelength 254 nmA common wavelength for the detection of aromatic compounds. The PDA detector will allow for the determination of the optimal wavelength for maximum absorbance.
Standard and Sample Preparation
  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of (4-Aminophenyl)(thiophen-2-yl)methanol reference standard in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (initial conditions) to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: The sample preparation will depend on the matrix. For drug substance analysis, dissolve the sample in methanol to a suitable concentration. For drug product analysis, an extraction step may be necessary.[10]

Method Validation Protocol

The developed HPLC method must be validated according to the ICH Q2(R2) guidelines to ensure its suitability for its intended purpose.[11][12][13]

Specificity and Forced Degradation

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present.[13] Forced degradation studies are performed to demonstrate the stability-indicating nature of the method.[2][14][15][16]

  • Protocol: Subject the analyte solution (e.g., 50 µg/mL) to the following stress conditions:

    • Acid Hydrolysis: 0.1 N HCl at 60 °C for 24 hours.

    • Base Hydrolysis: 0.1 N NaOH at 60 °C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heat at 80 °C for 48 hours.

    • Photolytic Degradation: Expose to UV light (254 nm) for 24 hours.

  • Acceptance Criteria: The method should be able to separate the main peak of (4-Aminophenyl)(thiophen-2-yl)methanol from any degradation products. The peak purity of the analyte should be assessed using the PDA detector.

Linearity

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.[17]

  • Protocol: Analyze a series of at least five concentrations of the working standard solutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Acceptance Criteria: The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.

Accuracy

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[17]

  • Protocol: Perform recovery studies by spiking a placebo or blank matrix with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision

The precision of an analytical procedure expresses the closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.[17]

  • Repeatability (Intra-day precision): Analyze six replicate injections of the standard solution at 100% of the test concentration on the same day.

  • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or instrument.

  • Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Protocol: These can be determined based on the standard deviation of the response and the slope of the calibration curve.

  • Acceptance Criteria: The LOQ should be determined with acceptable precision (RSD ≤ 10%).

Robustness

The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.[17]

  • Protocol: Introduce small variations in the method parameters, such as:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2 °C)

    • Mobile phase composition (± 2% organic)

  • Acceptance Criteria: The system suitability parameters (e.g., retention time, peak area, tailing factor) should remain within acceptable limits.

Data Presentation

The following tables summarize the expected results from the method validation studies.

Table 1: Linearity Data

Concentration (µg/mL)Peak Area (mAU*s)
1Expected Value
5Expected Value
10Expected Value
25Expected Value
50Expected Value
100Expected Value
Correlation Coefficient (r²) ≥ 0.999

Table 2: Accuracy (Recovery) Data

Spiked LevelAmount Added (µg/mL)Amount Found (µg/mL)Recovery (%)
80%40Expected ValueExpected Value
100%50Expected ValueExpected Value
120%60Expected ValueExpected Value
Mean Recovery (%) 98.0 - 102.0

Table 3: Precision Data

Precision TypeParameterAcceptance Criteria
Repeatability RSD (%) of 6 injections≤ 2.0%
Intermediate Precision RSD (%) between days/analysts≤ 2.0%

Experimental Workflow and Logical Relationships

The following diagram illustrates the overall workflow for the analysis of (4-Aminophenyl)(thiophen-2-yl)methanol using the described HPLC method.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis cluster_validation Method Validation Standard_Prep Prepare Standard Solutions Injection Inject Sample/Standard Standard_Prep->Injection Sample_Prep Prepare Sample Solutions Sample_Prep->Injection HPLC_System HPLC System Setup (Column, Mobile Phase, etc.) HPLC_System->Injection Robustness Robustness HPLC_System->Robustness Separation Chromatographic Separation Injection->Separation Detection PDA Detection Separation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Integration Peak Integration Data_Acquisition->Integration Purity_Analysis Peak Purity Analysis Data_Acquisition->Purity_Analysis Quantification Quantification Integration->Quantification Linearity Linearity Quantification->Linearity Accuracy Accuracy Quantification->Accuracy Precision Precision Quantification->Precision Specificity Specificity & Forced Degradation Purity_Analysis->Specificity

Caption: Workflow for the HPLC analysis and validation of (4-Aminophenyl)(thiophen-2-yl)methanol.

Conclusion

The HPLC method detailed in this application note provides a robust and reliable approach for the quantitative analysis of (4-Aminophenyl)(thiophen-2-yl)methanol. The use of a reversed-phase C18 column with gradient elution and PDA detection ensures high resolution, specificity, and the ability to perform peak purity assessments. The comprehensive validation protocol, based on ICH guidelines, will establish the method's accuracy, precision, and linearity, making it suitable for quality control and stability studies in a regulated environment. The inclusion of forced degradation studies further solidifies its utility as a stability-indicating method, which is critical in drug development.

References

  • SCION Instruments. (n.d.). Diode Array Detector HPLC | DAD. Retrieved from [Link]

  • Pesek, J. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. Retrieved from [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • Phenomenex. (2025). Normal-phase vs. Reversed-phase Chromatography. Retrieved from [Link]

  • Shimadzu Scientific Instruments. (n.d.). UV vs Diode-Array (PDA) Detectors for (U)HPLC. Retrieved from [Link]

  • Agilent Technologies. (2012). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. Retrieved from [Link]

  • GenTech Scientific. (2023). A Brief Overview of PDA Detectors in HPLC. Retrieved from [Link]

  • Singh, R., & Rehman, Z. U. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 2(3), 159-168. Retrieved from [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • MDPI. (2021). Monitoring of Remaining Thiophenic Compounds in Liquid Fuel Desulphurization Studies Using a Fast HPLC-UV Method. Retrieved from [Link]

  • PubMed. (2010). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. Retrieved from [Link]

  • Contract Testing Laboratories of America. (2024). HPLC Analysis with Diode Array Detection. Retrieved from [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

  • PubMed. (1984). Determination of 4-amino-5-ethyl-3-thiophenecarboxylic acid methyl ester and its acid metabolite in plasma and urine by high-performance liquid chromatography. Retrieved from [Link]

  • SGS. (n.d.). HOW TO APPROACH A FORCED DEGRADATION STUDY. Retrieved from [Link]

  • ACS Publications. (1998). Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. Retrieved from [Link]

  • Hawach Scientific. (2025). Normal Phase HPLC Column and Reverse Phase HPLC Column. Retrieved from [Link]

  • Hichrom. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Retrieved from [Link]

  • Nelson Labs. (n.d.). Forced Degradation Studies for Stability. Retrieved from [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. Retrieved from [Link]

  • Phenomenex. (2025). Types of HPLC Detectors. Retrieved from [Link]

  • Waters. (2015). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. Retrieved from [Link]

  • MDPI. (2019). Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. Retrieved from [Link]

  • ResearchGate. (2019). ADDP facilitate CS bond formation from sulfonyl chloride with alcohols. Retrieved from [Link]

Sources

Method

Molecular Docking Studies of (4-Aminophenyl)(thiophen-2-yl)methanol with Target Proteins: A Protocol for Virtual Screening and Interaction Analysis

An Application Note for Drug Discovery Professionals The Principle of Molecular Docking At its core, molecular docking predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex.[1]...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Discovery Professionals

The Principle of Molecular Docking

At its core, molecular docking predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex.[1] This computational method involves two main stages:

  • Conformational Sampling: The algorithm explores a vast range of possible conformations (poses) of the ligand within the defined binding site of the protein.[2] This process accounts for the ligand's rotational flexibility.

  • Scoring Function: Each generated pose is evaluated using a scoring function, which estimates the binding affinity (e.g., in kcal/mol). The score is calculated based on various intermolecular interactions, such as hydrogen bonds, van der Waals forces, and electrostatic interactions.[2][3] The goal is to identify the pose with the most favorable score, which represents the most likely binding mode.[4]

This application note will utilize AutoDock Vina, a widely-used open-source docking program known for its accuracy and speed.[2][5]

Overall Docking Workflow

A typical molecular docking workflow is a multi-stage process that requires careful preparation and analysis to ensure meaningful results. The process begins with the preparation of both the ligand and the target protein, proceeds to the docking simulation, and concludes with a thorough analysis and validation of the results.

Molecular_Docking_Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Simulation cluster_2 Phase 3: Analysis & Validation P1 Ligand Preparation (3D Structure Generation, Energy Minimization) S1 Grid Box Generation (Define Binding Site) P1->S1 P2 Target Protein Preparation (PDB File Cleanup, Add Hydrogens) P2->S1 S2 Run Docking (AutoDock Vina) S1->S2 A1 Analyze Poses & Binding Affinity S2->A1 A2 Visualize Interactions (PyMOL, Discovery Studio) A1->A2 V1 Protocol Validation (Re-docking Native Ligand) A2->V1 Docking_Simulation_Process prep Prepared Ligand (ligand.pdbqt) Prepared Protein (protein.pdbqt) grid Grid Box Definition Center (x, y, z) Dimensions (Å) prep->grid config Configuration File (conf.txt) receptor = protein.pdbqt ligand = ligand.pdbqt center_x, center_y, ... exhaustiveness = 8 grid->config vina Execute AutoDock Vina vina --config conf.txt --log log.txt config->vina output Output Files output.pdbqt (Poses) log.txt (Scores) vina->output Validation_Workflow PDB Original PDB Complex (e.g., 1CX2) Extract Extract Native Ligand & Prepare Protein PDB->Extract Redock Re-dock Native Ligand using the same protocol Extract->Redock Compare Compare Poses (Docked vs. Crystal) Redock->Compare RMSD Calculate RMSD Compare->RMSD Result RMSD < 2.0 Å ? RMSD->Result Valid Protocol Validated Result->Valid Yes Invalid Protocol Invalid (Re-evaluate parameters) Result->Invalid No

Sources

Technical Notes & Optimization

Troubleshooting

Optimization of reaction conditions for (4-Aminophenyl)(thiophen-2-yl)methanol synthesis

Technical Support Center: Synthesis of (4-Aminophenyl)(thiophen-2-yl)methanol Welcome to the technical support guide for the synthesis of (4-Aminophenyl)(thiophen-2-yl)methanol. This document is designed for chemistry pr...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of (4-Aminophenyl)(thiophen-2-yl)methanol

Welcome to the technical support guide for the synthesis of (4-Aminophenyl)(thiophen-2-yl)methanol. This document is designed for chemistry professionals engaged in pharmaceutical and materials science research. Here, we dissect common experimental challenges, offer scientifically-grounded solutions, and provide optimized protocols to ensure the successful and efficient synthesis of this valuable diarylmethanol intermediate.

Overview of Synthetic Strategies

The synthesis of (4-Aminophenyl)(thiophen-2-yl)methanol is typically approached via two primary pathways. The choice between them depends on starting material availability, scalability, and chemoselectivity considerations.

  • Nucleophilic Addition (Grignard Reaction): This classic carbon-carbon bond-forming reaction involves the addition of a thiophene-based organometallic reagent (e.g., 2-thienylmagnesium bromide) to an electrophilic carbonyl carbon of a 4-aminobenzaldehyde derivative.

  • Ketone Reduction: This pathway involves the reduction of the corresponding ketone, (4-aminophenyl)(thiophen-2-yl)methanone, to the secondary alcohol. This is often a high-yielding and clean transformation if the ketone precursor is readily available.

Below is a visualization of these primary synthetic routes.

cluster_0 Route 1: Grignard Reaction cluster_1 Route 2: Ketone Reduction 2-Bromothiophene 2-Bromothiophene Grignard Reagent 2-Thienylmagnesium bromide 2-Bromothiophene->Grignard Reagent + Mg, Ether/THF Mg Mg Intermediate1 Magnesium Alkoxide Intermediate Grignard Reagent->Intermediate1 + Protected Aldehyde Protected Aldehyde Protected 4-aminobenzaldehyde Deprotection Deprotection Intermediate1->Deprotection 1. H3O+ Workup Final_Product (4-Aminophenyl)(thiophen-2-yl)methanol Deprotection->Final_Product 2. Deprotection Step Ketone (4-aminophenyl)(thiophen-2-yl)methanone Final_Product_2 (4-Aminophenyl)(thiophen-2-yl)methanol Ketone->Final_Product_2 + Reducing Agent Reducing_Agent Reducing Agent (e.g., NaBH4) Start Grignard Reaction Not Initiating Check_Anhydrous Are all glassware & solvents rigorously anhydrous? Start->Check_Anhydrous Activate_Mg Is the Mg surface activated? Check_Anhydrous->Activate_Mg Yes Dry_System Action: Flame-dry glassware under vacuum. Use fresh anhydrous solvent. Check_Anhydrous->Dry_System No Activate_Action Action: Add a crystal of I2. Crush Mg with a stirring rod. Use sonication. Activate_Mg->Activate_Action No Check_Halide Is the 2-bromothiophene pure? Activate_Mg->Check_Halide Yes Dry_System->Start Activate_Action->Start Purify_Halide Action: Purify halide by distillation. Check_Halide->Purify_Halide No Success Reaction Initiates Check_Halide->Success Yes Purify_Halide->Start

Caption: Troubleshooting workflow for a failing Grignard reaction.

Question 3: My ketone reduction is slow, incomplete, or gives side products. How can I optimize it?

Answer: The outcome of a ketone reduction is highly dependent on the choice of reducing agent, solvent, and temperature. [1][2]

  • Causality & Solutions:

    • Incomplete Reaction: This often occurs if the reducing agent is not sufficiently reactive or if an insufficient amount is used. Sodium borohydride (NaBH₄) is a mild and safe choice, but may require longer reaction times or gentle heating. Lithium aluminum hydride (LiAlH₄) is much more powerful and will rapidly reduce the ketone, but it is pyrophoric and requires strict anhydrous conditions and careful quenching. [3][4] * Solvent Choice: For NaBH₄, protic solvents like methanol or ethanol are typically effective. [5]For LiAlH₄, aprotic ether solvents like THF or diethyl ether are mandatory.

    • Temperature Control: Running the reduction at 0°C can improve selectivity and minimize side reactions. For slow NaBH₄ reductions, allowing the reaction to warm to room temperature or heating to reflux may be necessary. [6]

      Reducing Agent Reactivity Solvent Safety Considerations
      Sodium Borohydride (NaBH₄) Mild, Chemoselective Methanol, Ethanol Relatively safe; reacts with water to produce H₂ gas.

      | Lithium Aluminum Hydride (LiAlH₄) | Very Strong | Anhydrous Ether, THF | Pyrophoric; reacts violently with water. Requires inert atmosphere and careful quenching. [3]|

Caption: Comparison of common agents for ketone reduction.

Question 4: I'm having difficulty purifying the final product by column chromatography. It is smearing and the separation is poor.

Answer: (4-Aminophenyl)(thiophen-2-yl)methanol is a polar molecule due to both the hydroxyl and amino groups. This can lead to strong interactions with silica gel, causing tailing or "streaking" on the column.

  • Causality & Solutions:

    • Silica Gel Acidity: Standard silica gel is slightly acidic, which can strongly interact with the basic amine group.

    • Solvent Polarity: Finding the right mobile phase is critical.

      • Add a Modifier: To counteract the acidic silica, add a small amount (0.5-1%) of a basic modifier like triethylamine (Et₃N) or ammonia to your eluent system (e.g., Hexane/Ethyl Acetate). This will protonate the modifier instead of your product, leading to much sharper bands.

      • Use a Different Stationary Phase: If silica fails, consider using neutral or basic alumina as your stationary phase.

      • Alternative Purification: Recrystallization is an excellent alternative to chromatography for obtaining highly pure material. [7]Experiment with different solvent systems (e.g., ethyl acetate/hexane, toluene, or ethanol/water mixtures) to find conditions that yield high-quality crystals.

Frequently Asked Questions (FAQs)

Q: Which synthetic route is generally better? A: For laboratory-scale synthesis, the ketone reduction route is often more straightforward if the starting ketone is commercially available or easily synthesized. It avoids the complexities of protecting group chemistry and the stringent anhydrous conditions required for Grignard reactions. The Grignard route is more convergent and powerful for creating analogs where either the thiophene or the phenyl ring is modified.

Q: What is the ideal solvent for the Grignard reaction? A: Both anhydrous diethyl ether and tetrahydrofuran (THF) are standard solvents. [8][9]THF is generally preferred as it has a higher boiling point, allowing for reflux if needed, and it is better at solvating and stabilizing the Grignard reagent. [10] Q: How does temperature impact the synthesis? A:

  • Grignard Reaction: Initiation may require gentle warming. However, once started, the reaction is exothermic and may require cooling to maintain a gentle reflux. Overheating can increase the formation of Wurtz coupling side products.

  • Ketone Reduction: With NaBH₄, the reaction is often started at 0°C and allowed to warm to room temperature. For the highly exothermic LiAlH₄, maintaining the temperature at 0°C is crucial to control the reaction rate and prevent side reactions. [6] Q: What are the critical safety precautions? A:

  • Grignard Reagents & LiAlH₄: Both are highly reactive and must be handled under an inert atmosphere. Never expose them to water or protic solvents, as this can cause fire or explosion. Always add the reagent to the reaction mixture slowly and control the temperature.

  • Quenching: Quench reactive mixtures by slowly adding the reaction mixture to an ice-cold solution of a mild acid (e.g., saturated aqueous ammonium chloride) or by carefully adding ethyl acetate followed by water. Always perform quenching behind a blast shield.

  • Solvents: Diethyl ether and THF are extremely flammable. Work in a well-ventilated fume hood away from ignition sources.

Optimized Experimental Protocols

Protocol 1: Synthesis via Ketone Reduction
  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve (4-aminophenyl)(thiophen-2-yl)methanone (1.0 eq) in methanol (approx. 0.1 M concentration).

  • Cooling: Place the flask in an ice-water bath and stir for 15 minutes until the solution reaches 0°C.

  • Addition of Reductant: Slowly add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 20-30 minutes, ensuring the temperature does not rise above 10°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the starting material is consumed, cool the flask back to 0°C and slowly add acetone to quench any excess NaBH₄.

  • Workup: Remove the methanol under reduced pressure. Add water and extract the aqueous layer three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient containing 1% triethylamine) or by recrystallization.

Protocol 2: Synthesis via Grignard Reaction (with Boc Protection)

This protocol assumes the user has already prepared N-Boc-4-aminobenzaldehyde.

  • Grignard Formation: To a flame-dried, three-neck flask under argon containing magnesium turnings (1.2 eq) and a crystal of iodine, add a small amount of anhydrous THF. Slowly add a solution of 2-bromothiophene (1.1 eq) in anhydrous THF. After initiation, add the remaining solution dropwise to maintain a gentle reflux. Stir for 1-2 hours after the addition is complete.

  • Addition: Cool the freshly prepared Grignard reagent to 0°C. Slowly add a solution of N-Boc-4-aminobenzaldehyde (1.0 eq) in anhydrous THF via a dropping funnel.

  • Reaction: After addition, allow the mixture to warm to room temperature and stir overnight.

  • Quenching: Cool the reaction to 0°C and slowly quench by adding saturated aqueous ammonium chloride solution.

  • Workup: Extract the mixture with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Deprotection: Dissolve the crude protected alcohol in dichloromethane (DCM). Add trifluoroacetic acid (TFA) (3-5 eq) and stir at room temperature for 1-2 hours until TLC shows complete removal of the Boc group.

  • Final Purification: Quench the deprotection reaction by slowly adding saturated sodium bicarbonate solution. Separate the layers, extract the aqueous phase with DCM, combine the organic layers, dry, and concentrate. Purify the final product as described in Protocol 1.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of thiophenes. Retrieved from [Link]

  • Teke, A., Aytac, S. P., & Kostereli, Z. (2022). Syntheses of Thiophene and Thiazole-Based Building Blocks and Their Utilization in the Syntheses of A-D-A Type Organic Semiconducting Materials with Dithienosilolo Central Unit. MDPI.
  • Organic Chemistry Portal. (n.d.). Alcohol synthesis by carbonyl compound reduction. Retrieved from [Link]

  • Google Patents. (n.d.). CN103601715A - Separation and purification method of 2-(4-fluorophenyl) thiophene.
  • Ashenhurst, J. (2016). Synthesis Problems Involving Grignard Reagents. Master Organic Chemistry. Retrieved from [Link]

  • Acta Crystallographica Section E. (2011). (4-Methylphenyl)[2-(thiophen-2-ylcarbonyl)phenyl]methanone. PubMed Central. Retrieved from [Link]

  • ResearchGate. (n.d.). Temperature and solvent control in the synthesis of 2-aminothiophenes... Retrieved from [Link]

  • PubMed. (n.d.). The synthesis of 2,5-bis(4-amidinophenyl)thiophene derivatives providing submicromolar-range inhibition of the botulinum neurotoxin serotype A metalloprotease. Retrieved from [Link]

  • IOP Conference Series: Materials Science and Engineering. (2021).
  • Organic Chemistry Academy. (2023). Grignard Reagents: Powerful Tools for Synthesis.
  • Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting. Retrieved from [Link]

  • ResearchGate. (n.d.). 1-(4-Chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one.
  • Chemistry LibreTexts. (2024). 17.4: Alcohols from Carbonyl Compounds- Reduction. Retrieved from [Link]

  • ResearchGate. (n.d.). (A) Synthesis of N-(4-aminophenyl)-substituted benzamides. Reagents and conditions.
  • ResearchGate. (n.d.). Synthesis of tris(4-aminophenyl)
  • Ashenhurst, J. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2020). 6: Reduction of ketones and aldehydes. YouTube. Retrieved from [Link]

  • MDPI. (n.d.). Optimization of Methanol Synthesis under Forced Periodic Operation. Retrieved from [Link]

  • BenchChem. (n.d.). Troubleshooting common issues in the Grignard synthesis of tertiary alcohols.
  • Professor Dave Explains. (2016). Practice Problem: Grignard Reactions. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). Efficient near-room-temperature synthesis of thiophene-vinyl-flanked diketopyrrolopyrrole dye-based mesopolymers for high-performance organic field-effect transistors.
  • BYJU'S. (n.d.). Grignard Reaction Mechanism. Retrieved from [Link]

  • Wikipedia. (n.d.). Enantioselective reduction of ketones. Retrieved from [Link]

  • Journal of Applied Pharmaceutical Science. (n.d.). Thiophene-based N-phenyl pyrazolines: Synthesis, anticancer activity, molecular docking and ADME study.
  • Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). Retrieved from [Link]

  • RSC Publishing. (n.d.). Novel thiophene–thiazole-Schiff base hybrids: design, synthesis, antimicrobial and antioxidant activity with ADMET prediction, molecular docking and dynamics study.
  • Google Patents. (n.d.). CN101125840A - Grignard reagent synthesis reaction solvent in maltol production.
  • Chad's Prep. (n.d.). Synthesis of Alcohols; Reduction of Ketones and Aldehydes. Retrieved from [Link]

  • Wiley Online Library. (2019). Biocatalyzed Enantiomerically Pure Production of (S)‐Phenyl(thiophen‐2‐yl)methanol.
  • ResearchGate. (n.d.). (PDF) Synthesis of 4-chloro-2-(thiomorpholin-4-ylmethyl)phenol.
  • PubMed Central. (n.d.). Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 11.8: Organometallic Reagents. Retrieved from [Link]

Sources

Optimization

Troubleshooting common side reactions in thiophene derivative synthesis

Technical Support Center: Thiophene Derivative Synthesis A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for thiophene derivative synthesis. As a Senior App...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Thiophene Derivative Synthesis

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for thiophene derivative synthesis. As a Senior Application Scientist, I've designed this guide to address the common challenges and side reactions encountered in the lab. This resource is structured in a practical question-and-answer format to provide direct solutions to specific experimental issues, grounded in mechanistic principles.

Section 1: Polymerization of Thiophene Derivatives

Thiophenes are electron-rich heterocycles, a property that, while useful for functionalization, also makes them susceptible to unwanted polymerization, especially under acidic or oxidative conditions. This often manifests as an insoluble, dark-colored solid in your reaction flask.

FAQ 1: I'm observing a dark, insoluble precipitate during my reaction. What is it and how can I prevent it?

Answer: You are likely observing polythiophene formation. This occurs because the thiophene ring can be easily oxidized to form a radical cation, which then couples with a neutral thiophene molecule. Subsequent oxidation and coupling steps lead to the formation of conjugated oligomers and polymers that are often insoluble.[1][2][3]

Causality & Mechanism: The polymerization is typically initiated by an electrophilic or oxidative trigger.

  • Oxidative Polymerization: Reagents like FeCl₃ can oxidize thiophene to a radical cation. This radical cation then attacks a neutral thiophene molecule, forming a dimer radical cation. This process continues, elongating the polymer chain.[3]

  • Acid-Catalyzed Polymerization: Strong acids can protonate the thiophene ring, activating it towards nucleophilic attack by another thiophene molecule, leading to oligomerization.

Troubleshooting & Prevention:

StrategyRationale
Temperature Control Reducing the reaction temperature can decrease the rate of polymerization.[4]
Inert Atmosphere Conducting reactions under an inert atmosphere (e.g., nitrogen or argon) minimizes oxidation from atmospheric oxygen.
Choice of Reagents Avoid strong oxidizing agents or strong acids if possible. If their use is necessary, add them slowly and at low temperatures.
Purification of Starting Materials Ensure your thiophene starting material is free from acidic or oxidative impurities.

Section 2: Halogenation Reactions - Regioselectivity and Over-halogenation

Halogenated thiophenes are crucial building blocks for cross-coupling reactions. However, controlling the position and number of halogen atoms introduced can be challenging.

FAQ 2: My bromination with NBS is not selective. I'm getting a mixture of 2-bromo and 2,5-dibromo products. How can I improve selectivity for the mono-brominated product?

Answer: This is a common issue arising from the high reactivity of the thiophene ring. Once the first bromine is introduced, the ring can still be reactive enough for a second bromination, especially at the highly activated C5 position.

Causality & Mechanism: The bromination of thiophene with N-bromosuccinimide (NBS) is an electrophilic aromatic substitution. The α-positions (C2 and C5) are the most electron-rich and therefore the most reactive. After mono-bromination at the C2 position, the C5 position remains highly activated and can react with any excess NBS.

Troubleshooting & Prevention:

StrategyRationale
Stoichiometry Use of 1.0 equivalent of NBS is crucial. Even a slight excess can lead to di-bromination.
Slow Addition Add the NBS solution dropwise at a low temperature (e.g., 0 °C or below) to maintain a low concentration of the brominating agent at any given time.[5]
Solvent Choice Using solvents like acetic acid can promote high regioselectivity for the 2-position.[6]
Experimental Protocol: Selective Mono-bromination of 3-Alkylthiophene
  • Dissolve the 3-alkylthiophene in glacial acetic acid.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of 1.0 equivalent of NBS in glacial acetic acid over 30-60 minutes.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.

Section 3: Lithiation and Metal-Halogen Exchange

Lithiated thiophenes are key intermediates for introducing a variety of functional groups. However, these reactions are sensitive and can be prone to side reactions like debromination or rearrangement.

FAQ 3: I am attempting a lithium-halogen exchange on a bromothiophene, but I'm getting low yields and recovering my starting material. What's going wrong?

Answer: Low yields in lithium-halogen exchange are often due to the quenching of the highly reactive thienyllithium intermediate by trace amounts of protons (e.g., from water) or incomplete exchange.

Causality & Mechanism: The lithium-halogen exchange is a very fast equilibrium reaction. The resulting thienyllithium is a strong base and will readily react with any available proton source, leading back to the de-halogenated starting material.

Troubleshooting & Prevention:

StrategyRationale
Anhydrous Conditions Ensure all glassware is oven-dried and the reaction is performed under a strict inert atmosphere. Use anhydrous solvents.
Low Temperature Perform the reaction at very low temperatures (-78 °C or even -100 °C) to minimize side reactions.[7]
Reagent Quality Use freshly titrated n-BuLi to ensure accurate stoichiometry.
Inverse Addition Add the bromothiophene solution to the n-BuLi solution to maintain an excess of the organolithium reagent, driving the equilibrium towards the product.
FAQ 4: After lithiation of my 2-bromothiophene and quenching with an electrophile, I'm getting the 3-substituted product instead of the expected 2-substituted one. What is happening?

Answer: You are likely observing a "halogen dance" rearrangement. This is a base-catalyzed isomerization where the halogen and lithium atoms exchange positions on the aromatic ring.[8][9][10]

Causality & Mechanism: The halogen dance is initiated by deprotonation of the thiophene ring by a strong base (like the thienyllithium species itself or an external base) to form a lithiated intermediate. This intermediate can then undergo a series of intermolecular halogen-metal exchanges, leading to a thermodynamic mixture of isomers. The most stable thienyllithium intermediate will be the predominant species at equilibrium.[11]

Troubleshooting & Prevention:

StrategyRationale
Temperature Control Keep the reaction temperature as low as possible (-78 °C or lower) to suppress the rearrangement.
Short Reaction Times Add the electrophile as soon as the initial lithiation is complete to trap the desired isomer before it has time to rearrange.
Choice of Base Using a non-nucleophilic, sterically hindered base like lithium diisopropylamide (LDA) can sometimes favor deprotonation at a specific site and minimize the halogen dance.

Section 4: Cross-Coupling Reactions (Suzuki & Stille)

Suzuki and Stille couplings are powerful methods for C-C bond formation, but they come with their own set of potential side reactions when using thiophene substrates.

FAQ 5: My Suzuki coupling with a thiophene boronic acid is giving me a significant amount of the de-boronated thiophene. How can I prevent this?

Answer: This side reaction is called protodeboronation and is a common problem with heteroaryl boronic acids, which can be unstable.[12]

Causality & Mechanism: Protodeboronation is the cleavage of the C-B bond and its replacement with a C-H bond. It can be catalyzed by acids or bases and is often promoted by the presence of water in the reaction mixture.[12][13]

Troubleshooting & Prevention:

StrategyRationale
Use Boronate Esters Pinacol esters of thiophene boronic acids are generally more stable and less prone to protodeboronation.[13][14]
Anhydrous Conditions Use anhydrous solvents and reagents to minimize water-induced decomposition.
Choice of Base Use a non-aqueous base or carefully select the base to minimize side reactions.
Control of Stoichiometry Using a slight excess of the boronic acid derivative can help compensate for some decomposition.
FAQ 6: I am observing significant homocoupling of my organostannane reagent in a Stille reaction. How can this be minimized?

Answer: Homocoupling is a common side reaction in Stille couplings, where two molecules of the organostannane couple with each other.[15]

Causality & Mechanism: Homocoupling can occur through two primary pathways:

  • Reaction of two equivalents of the organostannane with the Pd(II) precatalyst, followed by reductive elimination.

  • A radical process involving the Pd(0) catalyst.[15]

Troubleshooting & Prevention:

StrategyRationale
Ligand Choice The choice of phosphine ligand can significantly impact the rates of the desired cross-coupling versus homocoupling.
Additives The addition of copper(I) salts can sometimes suppress homocoupling and accelerate the desired cross-coupling.
Oxygen-Free Conditions Rigorous degassing of the reaction mixture is important, as oxygen can promote homocoupling.
Visualizing the Suzuki Catalytic Cycle and Side Reactions

Suzuki_Cycle cluster_main Desired Suzuki Cycle cluster_side Side Reactions Pd(0) Pd(0) OxAdd Oxidative Addition (Ar-Pd(II)-X) Pd(0)->OxAdd Ar-X Transmetal Transmetalation (Ar-Pd(II)-Ar') OxAdd->Transmetal Ar'-B(OR)2 RedElim Reductive Elimination Transmetal->RedElim RedElim->Pd(0) Ar-Ar' Boronic_Acid Thiophene-B(OH)2 Deboronated Thiophene-H Boronic_Acid->Deboronated H+ / H2O Homocoupling Thiophene-Thiophene Boronic_Acid->Homocoupling O2 / Pd Cat.

Caption: The Suzuki catalytic cycle and common side reactions of thiophene boronic acids.

Section 5: Purification Strategies

The purification of thiophene derivatives can be complicated by the presence of structurally similar side products and oligomeric impurities.

FAQ 7: How can I effectively remove oligomeric byproducts from my desired thiophene derivative?

Answer: Removing oligomeric impurities often requires a combination of techniques, as they may have similar polarities to the desired product.

Troubleshooting & Prevention:

StrategyRationale
Solvent Precipitation/Trituration Oligomers are often less soluble than the desired monomeric or dimeric products. Adding a non-solvent or triturating the crude product with a suitable solvent can cause the oligomers to precipitate, allowing for their removal by filtration.
Column Chromatography Careful selection of the stationary phase (e.g., silica gel, alumina) and eluent system is key. A gradient elution may be necessary to separate products with close Rf values.
Recrystallization If the desired product is a solid, recrystallization from an appropriate solvent system can be a highly effective method for purification.
Preparative HPLC For challenging separations, preparative High-Performance Liquid Chromatography (HPLC) can provide high-purity material.

References

  • Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction.
  • Stille reaction. (2023). In Wikipedia.
  • Zhang, Y., & Yu, G. (2023). Stille Polycondensation: A Multifaceted Approach towards the Synthesis of Polymers with Semiconducting Properties. Chemical Society Reviews.
  • Erb, W., & Mongin, F. (2012).
  • Levitt, L. S. (1956). U.S. Patent No. 2,745,843. Washington, DC: U.S.
  • Reddit discussion on debromination after lithi
  • De Vleeschouwer, F., Van Speybroeck, V., Waroquier, M., Geerlings, P., & De Proft, F. (2007). Electrophilic substitution reactions of thiophene and thieno[2,3-b]thiophene heterocycles: a DFT study. The Journal of Organic Chemistry, 72(22), 8349-8359.
  • Kim, J., & Lee, S. (2011).
  • Cahiez, G., & Moyeux, A. (2009). Palladium-Catalyzed Suzuki-Type Self-Coupling of Arylboronic Acids. A Mechanistic Study. The Journal of Organic Chemistry, 74(15), 5481-5485.
  • TCI Practical Example: Bromination Reaction Using N-Bromosuccinimide. (n.d.). Tokyo Chemical Industry UK Ltd.
  • Smith, R. C., Bodwell, G. J., & Bridson, J. N. (2004). Modeling a halogen dance reaction mechanism: A density functional theory study. The Journal of Organic Chemistry, 69(2), 428-433.
  • Zhang, G., Li, Y., & Liu, J. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. Organic & Biomolecular Chemistry, 15(27), 5729-5734.
  • Fallah, E., & Varma, R. S. (2015). Stannylation of Aryl Halides, Stille Cross-Coupling, and One-Pot Two-Step Stannylation/Stille Cross-Coupling Reactions under Solvent-Free Conditions. European Journal of Organic Chemistry, 2015(26), 5777-5784.
  • Yagci, Y., & Schnabel, W. (1994). Mechanism of Photoinduced Step Polymerization of Thiophene by Onium Salts: Reactions of Phenyliodinium and Diphenylsulfinium Radical Cations with Thiophene. Macromolecules, 27(23), 6742-6745.
  • Reddit discussion on Suzuki Coupling Reaction Byproducts (Homocoupling). (2023). r/chemhelp.
  • Niazi, M. B. K., & Jahan, Z. (2020). Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems. RSC Advances, 10(7), 3943-3967.
  • Troubleshooting low yields in domino reactions for thiophene synthesis. (2025). Benchchem.
  • Troubles with Lithium-Halogen exchange reaction. (2019). Sciencemadness Discussion Board.
  • Khan, I., & Ahmed, S. (2017). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling react. Chemistry Central Journal, 11(1), 1-9.
  • Enabling Conducting Polymer Applications: Methods for Achieving High Molecular Weight in Chemical Oxidative Polymerization in Alkyl- and Ether-Substituted Thiophenes. (2021).
  • Halogen dance rearrangement. (2023). In Wikipedia.
  • DFT Investigation on Mechanisms of Bromination between Thiophenes and NBS. (2025).
  • Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers. (2011). Wiley-VCH.
  • Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects. (2016). PubMed Central.
  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.
  • Synthesis of Soluble Alpha-Thiophene Oligomers. Monomer to Octamer. (1992).
  • Al-Zoubi, R. M., & Marion, O. (2003). Regio- and stereoselective lithiation and electrophilic substitution reactions of N-Alkyl-2,3-diphenylaziridines: solvent effect. Organic Letters, 5(23), 4377-4379.
  • Wei, Y., Chan, C. C., Tian, J., Jang, G. W., & Hsueh, K. F. (1991). Electrochemical Polymerization of Thiophenes in the Presence of Bithiophene or Terthiophene: Kinetics and Mechanism of the Polym.
  • N-Bromosuccinimide (NBS) As A Reagent In Organic Chemistry. (2011). Master Organic Chemistry.
  • The Mechanisms of the Stille Reaction. (2004).
  • Mechanism of Lithium-Halogen Exchange and Related Reactions. (2019). Macmillan Group Meeting.
  • Synthesis of α-Thiophene Oligomers via Organotin Compounds. (1993).
  • The Mechanism of Lithium-Halogen Exchange. (2007). Macmillan Group.
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2023). YouTube.
  • Double Couplings of Dibromothiophenes using Boronic Acids and Boron
  • Proposed mechanism of thiophene oxidative polymerization with FeCl3 in CHCl3. (2016).
  • Boron-Based Directing Groups for Directed Lithiation Reactions. (2013). The American Chemical Society Petroleum Research Fund.
  • A Comparative Guide to Halogen Dance Reactions in Substituted Thiophenes. (2025). Benchchem.
  • Preparation of regioregular poly(3-hexylthiophene)and its precursor monomer, 2,5-dibromo-3-hexylthiophene, using low pressure flow synthesis techniques. (2015). Open Research Newcastle.
  • Synthesis of thiophene-containing conjugated polymers from 2,5-thiophenebis(boronic ester)s by Suzuki polycondensation. (2015).
  • Narasimhan, N. S., & Mali, R. S. (1983). Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal. Topics in Current Chemistry, 138, 63-139.
  • Hindered aryl bromides for regioselective palladium-catalysed direct arylation at less favourable C5-carbon of 3-substituted thiophenes. (2013). Beilstein Journals.
  • Effect of directing metalation group on the ortho-lithiation of resorcin[8]arene ethers under Arnott's conditions. (2018). ResearchGate.

  • Purification of synthetic oligomers. (2007). CORE.
  • Masking Boronic Acids for Suzuki Coupling. (2011). YouTube.
  • Recent Advances in the Stille Biaryl Coupling Reaction and Applications in Complex Natural Products Synthesis. (2011). Organic Syntheses.
  • Thiophene-Furan oligomers: Beyond-DFT Study of Electronic and Optical Properties. (2021). arXiv.
  • Polymerization of thiophene and its derivatives. (1991).

Sources

Troubleshooting

Technical Support Center: A Guide to Overcoming Solubility Challenges with (4-Aminophenyl)(thiophen-2-yl)methanol in Biological Assays

Introduction: Welcome to the technical support center for (4-Aminophenyl)(thiophen-2-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals who are incorporating this compound...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Welcome to the technical support center for (4-Aminophenyl)(thiophen-2-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals who are incorporating this compound into their experimental workflows. (4-Aminophenyl)(thiophen-2-yl)methanol is a novel molecule with significant potential; however, its structural characteristics—notably the presence of two aromatic rings—confer low aqueous solubility, a common hurdle in biological assays. Precipitation of the compound upon dilution from an organic stock solution into aqueous buffers can lead to inconsistent, unreliable, and inaccurate experimental data.[1]

This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to proactively address these solubility challenges. As your scientific partner, our goal is to equip you with the foundational knowledge and practical protocols necessary to ensure the robust and reproducible performance of (4-Aminophenyl)(thiophen-2-yl)methanol in your assays. We will delve into the physicochemical rationale behind its solubility behavior and offer a tiered approach to systematically overcome these issues, ensuring the integrity and success of your research.

Section 1: Understanding the Compound's Physicochemical Properties
Q1: What are the key structural features of (4-Aminophenyl)(thiophen-2-yl)methanol that influence its solubility?

A1: The solubility behavior of (4-Aminophenyl)(thiophen-2-yl)methanol is a direct consequence of its molecular structure, which contains both hydrophilic (water-loving) and hydrophobic (water-fearing) moieties. Understanding this balance is the first step in troubleshooting.

  • Hydrophobic Character: The molecule contains two aromatic ring systems: a phenyl ring and a thiophene ring. These large, non-polar surfaces are inherently hydrophobic and significantly limit the molecule's ability to dissolve in water.[2]

  • Hydrophilic Character: The molecule possesses two polar functional groups capable of hydrogen bonding with water: a primary aromatic amine (-NH₂) and a secondary alcohol (-OH). While these groups promote aqueous solubility, their influence is often outweighed by the large hydrophobic scaffold.

  • Ionizable Group (Weak Base): The 4-amino group is a weak base.[3] This is the most critical feature to exploit for solubility enhancement. In an acidic environment (pH < pKa), the amine group becomes protonated (-NH₃⁺), acquiring a positive charge. This charged species is significantly more polar and, therefore, more soluble in aqueous solutions than the neutral form.[4][5] The solubility of such compounds is therefore highly pH-dependent.

Based on its structure, we can estimate its key physicochemical properties, which are crucial for developing a sound solubilization strategy.

PropertyEstimated ValueRationale & Implication for Solubility
Molecular Weight ~219.29 g/mol Moderate molecular weight.
Predicted LogP 2.0 - 3.0A positive LogP value indicates a preference for a lipidic environment over an aqueous one, confirming the compound's hydrophobic nature.
Predicted pKa 4.0 - 5.0This is the estimated pKa of the conjugate acid (R-NH₃⁺). At pH values below this, the compound will be predominantly in its more soluble, protonated form. At physiological pH (~7.4), it will be almost entirely in its less soluble, neutral form.
Predicted Aqueous Solubility <10 µg/mLExpected to be very poorly soluble in neutral aqueous buffers like PBS (pH 7.4).
Section 2: Preparing Stock Solutions - Best Practices
Q2: What is the recommended solvent for preparing a high-concentration stock solution, and what is the correct procedure?

A2: Due to its poor aqueous solubility, a high-concentration stock solution must first be prepared in an appropriate organic solvent.

Recommended Solvent: Anhydrous Dimethyl Sulfoxide (DMSO).

Rationale: DMSO is a powerful, polar aprotic solvent capable of dissolving a vast range of organic molecules, including those that are poorly soluble in water.[6][7] It is the industry standard for compound storage and initial solubilization in drug discovery.[1]

Step-by-Step Protocol for Preparing a 10 mM DMSO Stock Solution:

  • Preparation: Allow the vial of solid (4-Aminophenyl)(thiophen-2-yl)methanol (MW: ~219.29 g/mol ) and a bottle of anhydrous DMSO to equilibrate to room temperature before opening to prevent moisture condensation.[8]

  • Weighing: Accurately weigh out a precise amount of the solid compound (e.g., 2.2 mg) in a suitable vial.

  • Solvent Addition: Calculate the required volume of DMSO. For 2.2 mg of compound to make a 10 mM stock: Volume (L) = Moles / Concentration (M) = (0.0022 g / 219.29 g/mol ) / 0.010 mol/L = 0.001 L = 1.0 mL

    • Add 1.0 mL of anhydrous DMSO to the vial containing the compound.

  • Dissolution: Cap the vial tightly and vortex thoroughly. If dissolution is slow, sonicate the vial in a water bath for 5-10 minutes. Visually inspect the solution against a light source to ensure there are no visible particles.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. When thawing an aliquot for use, allow it to come to room temperature completely before opening the cap.

Section 3: Troubleshooting Precipitation in Aqueous Assay Buffers
Q3: I'm diluting my DMSO stock into my assay buffer (e.g., PBS, cell media) and the compound is precipitating immediately. What should I do?

A3: This is the most common solubility issue, occurring when the compound's concentration in the final aqueous solution exceeds its thermodynamic solubility limit. Follow this systematic troubleshooting workflow to identify the best solubilization strategy for your specific assay.

G cluster_excipients Excipient Strategies start Precipitation Observed Upon Dilution check_dmso Step 1: Verify & Minimize Final DMSO Concentration start->check_dmso is_dmso_ok Is final DMSO <0.5%? check_dmso->is_dmso_ok is_dmso_ok->check_dmso No (Reduce DMSO) ph_modification Step 2: Attempt pH Modification is_dmso_ok->ph_modification Yes is_ph_compatible Is acidic pH compatible with assay? ph_modification->is_ph_compatible cosolvents Step 3: Introduce Aqueous Co-solvents is_ph_compatible->cosolvents No success Problem Solved: Proceed with Assay is_ph_compatible->success Yes (Use acidic buffer) are_cosolvents_compatible Are co-solvents compatible with assay? cosolvents->are_cosolvents_compatible failure Contact Technical Support for Advanced Formulation excipients Step 4: Use Formulation Excipients are_cosolvents_compatible->excipients No are_cosolvents_compatible->success Yes (Add co-solvent) surfactants Use Surfactants (e.g., Tween® 80) excipients->surfactants cyclodextrins Use Cyclodextrins (e.g., HP-β-CD) excipients->cyclodextrins surfactants->success cyclodextrins->success

Caption: Troubleshooting workflow for compound precipitation.

Q4: My solution looks clear at first, but I see precipitation or get variable results after a few hours. Why is this happening?

A4: This phenomenon is explained by the difference between kinetic and thermodynamic solubility .[9][10]

  • Kinetic Solubility: When you rapidly dilute the DMSO stock into an aqueous buffer, you can create a temporary, supersaturated state where the compound remains in solution at a concentration higher than its true equilibrium limit.[11] This is the kinetic solubility. This supersaturated solution is metastable and will eventually crash out.

  • Thermodynamic Solubility: This is the true, stable equilibrium concentration of the compound in a solvent after an extended period.[12]

If your assay incubation time is long, the initially clear solution may be slowly equilibrating, leading to precipitation and a decrease in the effective concentration of your compound over time. This can cause significant variability in your results. The strategies outlined below are designed to increase the true thermodynamic solubility of the compound.

Section 4: Advanced Solubilization Strategies & Protocols
Q5: How can I use pH modification to improve solubility?

A5: As (4-Aminophenyl)(thiophen-2-yl)methanol is a weak base, lowering the pH of your aqueous buffer will protonate the amino group, increasing polarity and dramatically improving solubility.[4]

Protocol for pH-Based Solubilization:

  • Determine Assay pH Tolerance: First, confirm the acceptable pH range for your biological system (e.g., cells, enzymes). Many cell lines can tolerate a pH down to 6.5-6.8 for short periods, while many enzymes have a broader working range.

  • Prepare Acidic Buffer: Prepare your assay buffer (e.g., PBS) and adjust the pH downwards using small additions of dilute HCl (e.g., 0.1 M HCl) while monitoring with a calibrated pH meter. We recommend testing a range, for example, pH 7.0, 6.5, and 6.0.

  • Test Solubility: Perform a serial dilution of your DMSO stock into the different pH buffers. Visually inspect for precipitation.

  • Important Control: Always run a vehicle control with the acidic buffer alone to ensure the pH change itself does not affect your assay outcome.

MethodProsCons
pH Adjustment Simple, inexpensive, and often very effective for basic compounds.Limited by the pH tolerance of the biological assay. May alter compound activity if ionization state is critical for target binding.
Q6: When should I consider using surfactants or cyclodextrins?

A6: If pH modification is not compatible with your assay or does not provide sufficient solubility, the use of formulation excipients like surfactants or cyclodextrins is the next logical step.[13] These are powerful tools for solubilizing hydrophobic compounds.[14]

Strategy 1: Using Surfactants

Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), self-assemble into micelles. These micelles have a hydrophobic core that can encapsulate (4-Aminophenyl)(thiophen-2-yl)methanol, and a hydrophilic shell that allows the entire complex to remain dissolved in the aqueous buffer.[15]

  • Recommended Surfactants: Non-ionic surfactants like Polysorbate 80 (Tween® 80) or Cremophor® EL are generally well-tolerated in cell-based assays at low concentrations.[16]

  • Protocol:

    • Prepare a 10% (w/v) stock solution of the surfactant (e.g., Tween® 80) in your assay buffer.

    • In a fresh tube, add the required volume of your DMSO compound stock.

    • Add a small volume of the 10% surfactant stock to achieve a final concentration of ~0.1-1% surfactant.

    • Vortex briefly, then add the remaining assay buffer to reach the final volume. This "surfactant-first" method can help prevent immediate precipitation.

    • Control: The vehicle control must contain the identical final concentrations of both DMSO and the surfactant.

Strategy 2: Using Cyclodextrins

Cyclodextrins are cyclic oligosaccharides shaped like a hollow cone with a hydrophobic interior and a hydrophilic exterior.[17][18] The hydrophobic (4-Aminophenyl)(thiophen-2-yl)methanol molecule can insert into the central cavity, forming an "inclusion complex" that is highly water-soluble.[19][20]

  • Recommended Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used due to its high aqueous solubility and low toxicity compared to unmodified β-cyclodextrin.[21]

  • Protocol for Preparing a Compound:Cyclodextrin Complex:

    • Prepare a concentrated stock solution of HP-β-CD (e.g., 40% w/v) in your assay buffer.

    • Add your DMSO compound stock to the HP-β-CD solution.

    • Vortex vigorously for 15-30 minutes at room temperature to facilitate complex formation.

    • Dilute this complex solution into your final assay medium.

    • Control: The vehicle control must contain the same final concentrations of DMSO and HP-β-CD.

G cluster_cd Cyclodextrin Inclusion Complex CD HP-β-CD Complex Soluble Complex CD->Complex Hydrophilic Exterior Compound Drug Compound->Complex Hydrophobic Core (Encapsulation)

Caption: Cyclodextrin forming a soluble inclusion complex.

Section 5: Summary of Solubilization Methods
MethodMechanismTypical Starting Conc.Key AdvantagePrimary Limitation
pH Adjustment Protonates amine to form a more soluble salt.Adjust buffer to pH 5.5-6.5Simple and effective.Assay must be tolerant to acidic pH.
DMSO Co-solvent Increases solvent polarity to keep drug dissolved.< 0.5% (final conc.)Standard for stock solutions.Can be toxic to cells at >0.5-1%.[21]
Surfactants Micellar encapsulation of the compound.0.01 - 0.1% Tween® 80Highly effective for very hydrophobic compounds.Can interfere with assays, especially those involving membranes or proteins.[16]
Cyclodextrins Forms a soluble host-guest inclusion complex.1-5% HP-β-CDLow toxicity, highly effective.Can sometimes extract cholesterol from cell membranes at high concentrations.

By systematically applying these principles and protocols, you can successfully overcome the solubility challenges associated with (4-Aminophenyl)(thiophen-2-yl)methanol, enabling you to generate accurate and reproducible data in your biological assays.

References
  • C. T. Al-Ghananeem, A., & Malkawi, M. (2012). Considerations regarding use of solvents in in vitro cell based assays. SpringerPlus, 1(1), 1-4. [Link]

  • PubChem. (n.d.). 2-Thiophenemethanol. National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]

  • Chemsrc. (n.d.). Thiophen-2-ylmethanol. Retrieved January 27, 2026, from [Link]

  • PubChem. (n.d.). 4-Aminophenethyl alcohol. National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]

  • Gîtin, M. A., Dinte, E., Ioniță, A. C., Ștefănuț, M. N., Căprărescu, S., Vasile, B. G., ... & Pop, A. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 17(3), 288. [Link]

  • Ferreira, L. A., Ferreira, O., & Macedo, E. A. (2022). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. Fluid Phase Equilibria, 558, 113455. [Link]

  • Lin, A., & Penner, N. (2013). Evaluation of surfactants as solubilizing agents in microsomal metabolism reactions with lipophilic substrates. Drug Metabolism Letters, 7(1), 43-49. [Link]

  • American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012. [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. [Link]

  • Chaudhary, A., & Patel, N. (2013). Cyclodextrin inclusion complex to enhance solubility of poorly water soluble drugs: A review. International Journal of Pharmaceutical Sciences and Research, 4(1), 68. [Link]

  • Jamrógiewicz, M., & Łoś, P. (2021). Technologies for Solubility, Dissolution and Permeation Enhancement of Natural Compounds. Molecules, 26(23), 7173. [Link]

  • LibreTexts Chemistry. (2023). Advanced Properties of Amines. [Link]

  • ResearchGate. (n.d.). Techniques to improve the solubility of poorly soluble drugs. Retrieved January 27, 2026, from [Link]

  • ResearchGate. (n.d.). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. Retrieved January 27, 2026, from [Link]

  • M. A., & Sinko, P. J. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Pharmaceutical and Biomedical Research, 7(2), 73-84. [Link]

  • Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research, 16(12), 19-21. [Link]

  • Pop, A., Gîtin, M. A., Dinte, E., Ioniță, A. C., Ștefănuț, M. N., Căprărescu, S., ... & Vasile, B. G. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 17(3), 288. [Link]

  • ResearchGate. (n.d.). Comparison of kinetic solubility with equilibrium solubility (µM) of.... Retrieved January 27, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Solubility and pH of amines. Retrieved January 27, 2026, from [Link]

  • Lumen Learning. (n.d.). Properties of amines. Organic Chemistry II. Retrieved January 27, 2026, from [Link]

  • Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Retrieved January 27, 2026, from [Link]

  • SciSpace. (n.d.). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Retrieved January 27, 2026, from [Link]

  • ACS Omega. (2021). An Optimization Approach for the Production of High-Purity Vitamin C-Nicotinamide Cocrystals by the Gas Antisolvent (GAS) Technique with CO2 and Ethanol. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. [Link]

  • ResearchGate. (n.d.). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. Retrieved January 27, 2026, from [Link]

  • Oreate AI Blog. (2024). Kinetic vs. Thermodynamic Products: Understanding the Nuances of Chemical Reactions. [Link]

  • Touro Scholar. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Retrieved January 27, 2026, from [Link]

Sources

Optimization

Technical Support Center: Stabilizing (4-Aminophenyl)(thiophen-2-yl)methanol for Long-Term Storage

Welcome to the dedicated technical support guide for (4-Aminophenyl)(thiophen-2-yl)methanol. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for (4-Aminophenyl)(thiophen-2-yl)methanol. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable research compound. Here, we address common challenges and provide expert-driven solutions for its storage and handling.

Troubleshooting Guide: Common Stability Issues

Users may encounter several issues during the long-term storage of (4-Aminophenyl)(thiophen-2-yl)methanol. This section provides a systematic approach to identifying and resolving these problems.

Observed Issue Potential Cause(s) Recommended Solution & Rationale
Discoloration (Yellowing to Brownish tint) Oxidation of the aminophenyl group. Light-induced degradation.Solution: Store the compound under an inert atmosphere (argon or nitrogen) and protect it from light by using an amber vial and storing it in a dark place.[1][2][3] Rationale: The primary amine in the aminophenyl moiety is susceptible to oxidation, which can lead to the formation of colored impurities. Light can catalyze this oxidative process.
Formation of Precipitate or Cloudiness in Solution Polymerization or degradation into less soluble products. Absorption of atmospheric moisture leading to hydrolysis or reaction.Solution: Ensure the compound is stored in a tightly sealed container in a desiccated environment.[1][2] If dissolving for stock solutions, use anhydrous solvents and store under an inert atmosphere. Rationale: Thiophene moieties can be susceptible to oxidative polymerization. Moisture can facilitate side reactions or cause the compound to crystallize out of the solution if its solubility is exceeded.
Decrease in Purity Over Time (Confirmed by Analytical Methods like HPLC/NMR) Multiple degradation pathways including oxidation and photodecomposition.Solution: Implement a multi-faceted storage strategy: 1. Temperature: Store at or below -20°C.[4] 2. Atmosphere: Displace air with an inert gas like argon or nitrogen before sealing.[1][2][3] 3. Light: Use amber glass vials and store them in a dark location.[3] 4. Moisture: Use a desiccator for storage. Rationale: Lower temperatures slow down the rate of chemical reactions. An inert atmosphere prevents oxidation. Protection from light minimizes photo-degradation. A dry environment prevents moisture-related degradation.
Inconsistent Experimental Results Use of a partially degraded compound.Solution: Before use, visually inspect the compound for any changes in color or appearance. It is highly recommended to periodically check the purity of the stored compound using a suitable analytical method (e.g., HPLC, LC-MS, or NMR). Rationale: Using a degraded compound can lead to unreliable and irreproducible experimental outcomes. Regular quality control ensures the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of degradation for (4-Aminophenyl)(thiophen-2-yl)methanol?

A1: The primary degradation pathway is the oxidation of the aminophenyl group, which is highly susceptible to air and light.[1][3] This can lead to the formation of colored impurities and a decrease in purity. The thiophene ring can also undergo oxidation, although it is generally more stable than the aminophenyl group.[5][6]

Q2: What are the ideal storage conditions for long-term stability?

A2: For optimal long-term stability, (4-Aminophenyl)(thiophen-2-yl)methanol should be stored under the following conditions:

  • Temperature: Freezer storage at -20°C or below is recommended.[4]

  • Atmosphere: Store under a dry, inert atmosphere such as argon or nitrogen.[1][2][3]

  • Container: Use a tightly sealed amber glass vial to protect from light and moisture.

  • Location: Keep in a dark, designated storage area.

Q3: How can I monitor the stability of my stored (4-Aminophenyl)(thiophen-2-yl)methanol?

A3: A combination of visual inspection and analytical techniques is recommended.

  • Visual Inspection: Regularly check for any color change (e.g., from off-white/pale yellow to brown) or change in physical state.

  • Analytical Monitoring: For critical applications, periodic purity assessment using High-Performance Liquid Chromatography (HPLC) with a UV detector is a reliable method. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to detect the presence of degradation products.

Q4: I have observed a slight color change in my sample. Can I still use it?

A4: A slight color change indicates the onset of degradation. For non-critical applications, the material might still be usable, but it is highly advisable to re-test its purity before use. For sensitive applications, such as in drug development or quantitative assays, using a fresh, pure sample is strongly recommended to ensure the accuracy and reproducibility of your results.

Q5: What is the expected shelf-life of (4-Aminophenyl)(thiophen-2-yl)methanol under optimal conditions?

A5: While an exact shelf-life is difficult to predict and depends on the initial purity and strict adherence to storage conditions, when stored properly at -20°C under an inert atmosphere and protected from light, the compound should remain stable for several years. However, for GMP or other regulated environments, a formal stability testing program should be established.

Experimental Protocols

Protocol 1: Aliquoting and Storing (4-Aminophenyl)(thiophen-2-yl)methanol

This protocol outlines the best practices for aliquoting and storing the solid compound to minimize degradation.

  • Preparation: Work in a clean, dry environment, preferably in a glove box or under a gentle stream of inert gas (argon or nitrogen).

  • Aliquoting: If you have a larger batch, it is advisable to aliquot it into smaller, single-use vials. This avoids repeated opening and closing of the main container, which can introduce air and moisture.

  • Inerting: For each vial, flush the headspace with an inert gas for 1-2 minutes to displace any air.

  • Sealing: Immediately and tightly seal the vials. For long-term storage, consider using vials with PTFE-lined caps.

  • Labeling: Clearly label each vial with the compound name, date of aliquoting, and any other relevant information.

  • Storage: Place the sealed vials in a freezer at -20°C or below, inside a desiccator or a sealed secondary container with a desiccant.

Protocol 2: Preparation and Storage of Stock Solutions
  • Solvent Selection: Use a high-purity, anhydrous solvent in which (4-Aminophenyl)(thiophen-2-yl)methanol is soluble and stable.

  • Preparation: Prepare the stock solution under an inert atmosphere if possible.

  • Storage: Store stock solutions in tightly sealed amber vials with PTFE-lined caps at -20°C or -80°C.

  • Usage: When using the stock solution, allow the vial to warm to room temperature before opening to prevent condensation of atmospheric moisture into the solution.

Visualizations

Degradation Pathway and Prevention Workflow

cluster_degradation Potential Degradation Pathways cluster_prevention Stabilization Workflow A (4-Aminophenyl)(thiophen-2-yl)methanol (Pure Compound) B Oxidized Aminophenyl Species (Colored Impurities) A->B  Air (O2) C Photodegradation Products A->C  Light (UV/Vis) D Hydrolysis/Moisture Adducts A->D  Moisture (H2O) E Store at ≤ -20°C I Stable Compound E->I F Inert Atmosphere (Argon/Nitrogen) F->I G Protect from Light (Amber Vial) G->I H Dry Environment (Desiccator) H->I

Caption: Key degradation factors and the corresponding preventative storage strategies.

Troubleshooting Logic Flow

Start Observe Instability Issue Q1 Is there discoloration? Start->Q1 A1 Implement Light Protection (Amber Vial, Dark Storage) Q1->A1 Yes Q2 Is there precipitate? Q1->Q2 No A1->Q2 A2 Ensure Anhydrous Conditions (Desiccator, Dry Solvents) Q2->A2 Yes Q3 Purity Decrease Confirmed? Q2->Q3 No A2->Q3 A3 Implement Comprehensive Storage: - Low Temperature (≤ -20°C) - Inert Atmosphere - Light Protection - Dry Conditions Q3->A3 Yes End Re-evaluate Stability Q3->End No A3->End

Sources

Troubleshooting

Technical Support Center: Scaling Up the Synthesis of (4-Aminophenyl)(thiophen-2-yl)methanol for Preclinical Studies

Welcome to the technical support center for the synthesis of (4-Aminophenyl)(thiophen-2-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical gu...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (4-Aminophenyl)(thiophen-2-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and frequently asked questions (FAQs) related to the scalable synthesis of this key intermediate. Our focus is to bridge the gap between laboratory-scale synthesis and the production of preclinical study quantities, ensuring scientific integrity and robust process control.

Section 1: Troubleshooting Guide

This section addresses common issues encountered during the synthesis of (4-Aminophenyl)(thiophen-2-yl)methanol via the Grignard reaction between 2-thienylmagnesium bromide and 4-aminobenzaldehyde. Each issue is analyzed with potential causes and actionable solutions.

Issue 1: Low or No Product Yield

A common and frustrating issue is a significantly lower than expected yield of the desired diarylmethanol.

Potential Causes & Solutions:

  • Moisture Contamination: Grignard reagents are highly reactive towards protic sources, especially water.[1][2] Trace amounts of water in glassware, solvents, or starting materials will quench the Grignard reagent, reducing its effective concentration and leading to low yields.

    • Solution: Ensure all glassware is rigorously flame-dried or oven-dried immediately before use.[1][3] Use anhydrous solvents, preferably freshly distilled or from a sealed bottle under an inert atmosphere.[4][5]

  • Poor Quality Grignard Reagent: The Grignard reagent may not have formed efficiently or may have degraded upon storage.

    • Solution:

      • Activation of Magnesium: The magnesium turnings used for the Grignard formation should be activated to remove the passivating oxide layer. This can be achieved by adding a small crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium suspension in anhydrous ether or THF before the addition of 2-bromothiophene.[3][4] A color change and gentle reflux are indicators of reaction initiation.[6]

      • Titration: Determine the concentration of the freshly prepared Grignard reagent by titration before use. This allows for accurate stoichiometry in the subsequent reaction.[2]

  • Side Reactions: The amine functionality on 4-aminobenzaldehyde can react with the Grignard reagent. Although the aldehyde is more electrophilic, the acidic proton of the amine can lead to side reactions, especially if the Grignard reagent is in large excess or at elevated temperatures.

    • Solution:

      • Protecting Group Strategy: For a more controlled reaction, especially during scale-up, consider protecting the amine group of 4-aminobenzaldehyde as a silyl ether or another suitable protecting group that is stable to Grignard reagents and can be easily removed post-reaction.[7]

      • Inverse Addition: Add the Grignard reagent slowly to a solution of 4-aminobenzaldehyde at a low temperature (e.g., 0 °C or below) to maintain a low concentration of the Grignard reagent and favor the nucleophilic attack on the carbonyl group.

Issue 2: Formation of Impurities

The presence of significant impurities complicates purification and can impact the quality of the final compound for preclinical studies.

Potential Causes & Solutions:

  • Wurtz Coupling: A common side reaction in Grignard synthesis is the coupling of the Grignard reagent with the unreacted alkyl/aryl halide, leading to the formation of a homocoupled product (e.g., 2,2'-bithiophene).[8]

    • Solution:

      • Slow Addition: Add the 2-bromothiophene slowly to the magnesium suspension to maintain a low concentration of the halide and minimize this side reaction.[4]

      • Continuous Process: For larger scale synthesis, a continuous flow process can significantly reduce Wurtz coupling by maintaining a high ratio of magnesium to the halide in the reaction zone.[8]

  • Over-addition of Grignard Reagent: An excess of the Grignard reagent can lead to the formation of more complex byproducts.

    • Solution: Use a titrated Grignard reagent to ensure a stoichiometric amount (or a slight excess, e.g., 1.1-1.2 equivalents) is used.

  • Impure Starting Materials: Impurities in the 4-aminobenzaldehyde or 2-bromothiophene will be carried through the reaction and may react to form other impurities.

    • Solution: Ensure the purity of starting materials using appropriate analytical techniques (e.g., NMR, HPLC) before commencing the synthesis.

Issue 3: Difficult Purification

Isolating the pure (4-Aminophenyl)(thiophen-2-yl)methanol from the reaction mixture can be challenging.

Potential Causes & Solutions:

  • Emulsion during Workup: The presence of magnesium salts and the amphiphilic nature of the product can lead to the formation of emulsions during the aqueous workup, making phase separation difficult.

    • Solution:

      • Saturated Ammonium Chloride: Use a saturated aqueous solution of ammonium chloride (NH₄Cl) for quenching the reaction. This helps to break up the magnesium alkoxide complex and often results in a cleaner phase separation than using strong acids.

      • Filtration: Filtering the reaction mixture through a pad of Celite® after quenching can help to remove insoluble magnesium salts before extraction.

  • Co-elution of Impurities: Non-polar impurities, such as the Wurtz coupling product, may co-elute with the desired product during column chromatography.

    • Solution:

      • Recrystallization: If the product is a solid, recrystallization is often a more effective purification method for removing closely related impurities on a larger scale.[9] A suitable solvent system (e.g., ethyl acetate/hexanes, toluene) should be determined at a small scale first.

      • Optimized Chromatography: If column chromatography is necessary, carefully select the stationary phase and eluent system to maximize the separation between the product and impurities. Gradient elution may be required.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for the Grignard reaction in this synthesis?

A1: Anhydrous tetrahydrofuran (THF) is generally the preferred solvent for the formation of 2-thienylmagnesium bromide and the subsequent reaction with 4-aminobenzaldehyde.[4] THF is a good solvent for both the Grignard reagent and the aldehyde, and its higher boiling point compared to diethyl ether allows for better temperature control, especially during scale-up.

Q2: How can I monitor the progress of the reaction?

A2: Thin-Layer Chromatography (TLC) is a simple and effective way to monitor the reaction.[10] A suitable mobile phase (e.g., 30-50% ethyl acetate in hexanes) should be used to separate the starting material (4-aminobenzaldehyde) from the product. The reaction is considered complete when the spot corresponding to the aldehyde has been consumed.

Q3: What are the critical safety precautions for this synthesis, especially at a larger scale?

A3: Grignard reagents are highly flammable and react violently with water.[3][5]

  • Inert Atmosphere: Always conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon).

  • Fire Safety: Have appropriate fire extinguishing equipment readily available (e.g., Class D fire extinguisher for metal fires). Do not use water to extinguish a magnesium fire.

  • Personal Protective Equipment (PPE): Wear a flame-resistant lab coat, safety goggles, and appropriate gloves.[5]

  • Exotherm Control: The formation of the Grignard reagent and its reaction with the aldehyde are exothermic.[3] Use an ice bath to control the temperature, especially during the addition of reagents. For larger scale reactions, a properly sized reactor with adequate cooling capacity is essential.

Q4: What level of purity is required for preclinical studies?

A4: The active pharmaceutical ingredient (API) for preclinical studies must be well-characterized with a high level of purity.[11][12] Typically, a purity of >95% is required, with any single impurity not exceeding 0.5-1.0%.[13] All impurities present at a concentration of >0.1% should be identified and characterized. The FDA provides guidance on the content and format of investigational new drug applications (INDs) which includes requirements for drug substance purity.[12]

Q5: What analytical methods are suitable for characterizing the final product?

A5: A combination of spectroscopic and chromatographic methods should be used to confirm the identity and purity of (4-Aminophenyl)(thiophen-2-yl)methanol.[14]

  • Identity:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

    • Mass Spectrometry (MS): To determine the molecular weight.

    • Infrared (IR) Spectroscopy: To identify key functional groups (e.g., O-H, N-H).

  • Purity:

    • High-Performance Liquid Chromatography (HPLC): To determine the purity and quantify any impurities.[13][14]

    • Elemental Analysis (CHN): To confirm the elemental composition.

Section 3: Experimental Protocols & Data

Lab-Scale Synthesis Protocol (Illustrative)

This protocol is for a small-scale synthesis and should be optimized before scaling up.

1. Preparation of 2-thienylmagnesium bromide:

  • To a flame-dried 250 mL three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, add magnesium turnings (1.34 g, 55 mmol).

  • Add a small crystal of iodine.

  • Add anhydrous THF (20 mL) via syringe.

  • In the dropping funnel, place a solution of 2-bromothiophene (8.15 g, 50 mmol) in anhydrous THF (30 mL).

  • Add a small portion of the 2-bromothiophene solution to initiate the reaction (indicated by a color change and gentle reflux).

  • Once the reaction has started, add the remaining 2-bromothiophene solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the mixture at room temperature for 1 hour.

2. Reaction with 4-aminobenzaldehyde:

  • In a separate flame-dried 500 mL flask, dissolve 4-aminobenzaldehyde (5.0 g, 41.3 mmol) in anhydrous THF (100 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the freshly prepared 2-thienylmagnesium bromide solution via cannula or dropping funnel over 30-45 minutes, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

3. Workup and Purification:

  • Cool the reaction mixture to 0 °C and slowly quench by adding saturated aqueous NH₄Cl solution (100 mL).

  • Extract the mixture with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of 20-50% ethyl acetate in hexanes) or by recrystallization.

Scale-Up Considerations
ParameterLab-Scale (e.g., 5g)Preclinical Scale (e.g., 500g)Rationale for Change
Reaction Vessel Round-bottom flaskJacketed glass reactorBetter heat transfer and temperature control.
Addition of Reagents Dropping funnelAddition pumpPrecise control of addition rate to manage exotherm.
Stirring Magnetic stirrerOverhead mechanical stirrerMore efficient mixing for larger volumes and slurries.
Workup Separatory funnelReactor with bottom outlet valveSafer and more efficient handling of large volumes.
Purification Flash chromatographyRecrystallization/CrystallizationMore scalable and cost-effective for large quantities.

Section 4: Visualizations

Reaction Mechanism

The synthesis proceeds via a nucleophilic addition of the Grignard reagent to the carbonyl group of the aldehyde.[15]

ReactionMechanism cluster_0 Grignard Formation cluster_1 Nucleophilic Addition 2-Bromothiophene 2-Bromothiophene 2-Thienylmagnesium_bromide 2-Thienylmagnesium bromide 2-Bromothiophene->2-Thienylmagnesium_bromide Mg, THF Mg Mg Intermediate_alkoxide Intermediate alkoxide 2-Thienylmagnesium_bromide->Intermediate_alkoxide 4-Aminobenzaldehyde 4-Aminobenzaldehyde 4-Aminobenzaldehyde->Intermediate_alkoxide Product (4-Aminophenyl)(thiophen-2-yl)methanol Intermediate_alkoxide->Product H+ workup

Caption: Reaction mechanism for the synthesis.

Scale-Up Workflow

A logical workflow is crucial for a successful scale-up campaign.

ScaleUpWorkflow Process_Development Process Development & Optimization (Lab Scale) Safety_Assessment Process Safety Assessment Process_Development->Safety_Assessment Pilot_Plant_Run Pilot Plant Run Safety_Assessment->Pilot_Plant_Run Analytical_Method_Validation Analytical Method Validation Pilot_Plant_Run->Analytical_Method_Validation Preclinical_Batch_Production Preclinical Batch Production Analytical_Method_Validation->Preclinical_Batch_Production QA_QC_Release QA/QC Release Preclinical_Batch_Production->QA_QC_Release

Caption: Workflow for scaling up the synthesis.

Troubleshooting Decision Tree

A systematic approach to troubleshooting low yield issues.

Troubleshooting Start Low Yield Check_Grignard Check Grignard Reagent (Titration) Start->Check_Grignard Anhydrous_Conditions Verify Anhydrous Conditions Check_Grignard->Anhydrous_Conditions Concentration OK Reaction_Conditions Optimize Reaction Conditions (Temp, Addition Rate) Check_Grignard->Reaction_Conditions Low Concentration Protecting_Group Consider Amine Protection Anhydrous_Conditions->Protecting_Group Conditions Dry Anhydrous_Conditions->Reaction_Conditions Moisture Present Good_Yield Good Yield Protecting_Group->Good_Yield Implemented Reaction_Conditions->Good_Yield Optimized

Caption: Decision tree for troubleshooting low yield.

References

  • Master Organic Chemistry. (2011, October 14). Grignard Reagents: For Addition To Aldehydes and Ketones. [Link]

  • Englebienne, P., Schulz, H., & Nudelman, N. (2000). Enantioselective Addition of Grignard Reagents to Aldehydes. Molecules, 5(1), 598.
  • Reddit. (2021, September 9). Grignard Formation - Troubleshooting and Perfecting. [Link]

  • Google Patents. (n.d.). CN103601715A - Separation and purification method of 2-(4-fluorophenyl) thiophene.
  • NIH SEED Office. (n.d.). Regulatory Knowledge Guide for Small Molecules. [Link]

  • ResearchGate. (n.d.). (A) Synthesis of N-(4-aminophenyl)-substituted benzamides. Reagents and conditions. [Link]

  • American Chemical Society. (n.d.). Grignard Reaction. [Link]

  • Quora. (2022, February 19). What are Grignard reagent preparation precautions during preparation?[Link]

  • Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. [Link]

  • Chemistry LibreTexts. (2020, June 11). 5.2: Practical Considerations, Procedural Changes, Safety Tips. [Link]

  • ResearchGate. (n.d.). Synthesis of 4-Amino-thiophenes 8a,b and 9. [Link]

  • OPUS. (2025, August 28). Analytical Methods. [Link]

  • FDA. (n.d.). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. [Link]

  • Master Organic Chemistry. (2015, December 16). Protecting Groups In Grignard Reactions. [Link]

  • Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. [Link]

  • Social Science Research Institute. (n.d.). Preclinical Regulatory Requirements. [Link]

  • Google Patents. (n.d.). CN104844495A - Synthesis method of (2S,4S)-4-thiophenyl-L-proline hydrochloride.
  • Pacific BioLabs. (n.d.). Identity and Purity - Small Molecules. [Link]

  • Wiley Online Library. (2019, August 20). Biocatalyzed Enantiomerically Pure Production of (S)‐Phenyl(thiophen‐2‐yl)methanol. [Link]

  • YouTube. (2021, January 21). 12.4 Grignard Reagents | Organic Chemistry. [Link]

  • MDPI. (2022, July 21). Syntheses of Thiophene and Thiazole-Based Building Blocks and Their Utilization in the Syntheses of A-D-A Type Organic Semiconducting Materials with Dithienosilolo Central Unit. [Link]

  • Chemistry Stack Exchange. (2016, January 27). What are the specific dangers associated with Grignard reagents?[Link]

  • Pharmaceutical Technology. (2012, October 2). Early Development GMPs for Small-Molecule Specifications: An Industry Perspective (Part V). [Link]

  • ResearchGate. (n.d.). Scalable Continuous Synthesis of Grignard Reagents from in Situ-Activated Magnesium Metal. [Link]

  • Organic Chemistry Portal. (n.d.). Thiophene synthesis. [Link]

Sources

Optimization

Analytical challenges in the characterization of complex thiophene derivatives

Welcome to the technical support center for the analytical characterization of complex thiophene derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analytical characterization of complex thiophene derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the experimental analysis of these versatile heterocyclic compounds. Thiophene and its derivatives are key components in numerous applications, from pharmaceuticals to organic electronics. However, their unique chemical properties, including the presence of sulfur and a tendency for polymerization and aggregation, can present significant analytical hurdles.

This resource provides in-depth, field-proven insights in a question-and-answer format, addressing specific issues you may encounter. The explanations delve into the causality behind experimental choices, ensuring that the protocols described are self-validating systems grounded in scientific principles.

Section 1: Mass Spectrometry (MS) - Navigating Fragmentation and Ionization

Mass spectrometry is a cornerstone technique for the identification and structural elucidation of thiophene derivatives. However, the sulfur atom and the aromatic nature of the thiophene ring can lead to complex fragmentation patterns and ionization challenges.

Frequently Asked Questions (FAQs):

Q1: My mass spectrum for a novel thiophene-containing drug candidate shows an unusually low abundance of the molecular ion peak (M+). What could be the cause?

A1: A weak molecular ion peak is a common issue when analyzing thiophene derivatives, especially with electron ionization (EI). This can be attributed to a few factors:

  • Facile Fragmentation: The thiophene ring, while aromatic, can be susceptible to ring-opening fragmentation pathways upon ionization, leading to a variety of fragment ions and diminishing the relative abundance of the molecular ion.

  • Thermal Instability: Some complex thiophene derivatives can be thermally labile and may degrade in the hot injection port of a GC-MS system or the ion source itself, preventing the intact molecule from reaching the detector.

  • Inefficient Ionization: Depending on the substituents, the ionization efficiency of the molecule might be low with the chosen technique.

Troubleshooting Steps:

  • Switch to a "Soft" Ionization Technique: Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) impart less energy to the analyte molecule, significantly increasing the abundance of the molecular ion.[1]

  • Optimize Ion Source Conditions: If using EI, try lowering the ionization energy. This can reduce excessive fragmentation. For ESI, optimize the cone voltage and capillary temperature to find a sweet spot that promotes ionization without inducing in-source fragmentation.

  • Direct Infusion Analysis: To rule out thermal degradation in the GC, analyze the sample via direct infusion into the mass spectrometer.

Q2: I'm observing unexpected peaks in the mass spectrum of my polythiophene sample analyzed by MALDI-TOF. How can I differentiate between polymer fragments, matrix interference, and contaminants?

A2: MALDI-TOF analysis of polymers like polythiophenes can be challenging due to potential interferences. Here's how to approach this problem:

  • Matrix Selection is Crucial: The choice of matrix is critical for successful MALDI analysis of polythiophenes. Dithranol and trans-2-[3-(4-tert-butyl-phenyl)-2-methyl-2-propenylidene]malononitrile (DCTB) have been shown to be effective matrices.[2][3] An inappropriate matrix can lead to poor ionization, matrix-related peaks in the low mass range, and adduct formation.

  • Matrix-Only Spectrum: Always run a spectrum of the matrix alone to identify its characteristic peaks.

  • Sample Purity: Ensure your polymer sample is free from residual monomers, catalysts, and solvents, as these can appear as distinct peaks.

  • Fragmentation vs. Oligomers: Distinguishing between low molecular weight oligomers and fragment ions can be tricky. A systematic overestimation of low-mass oligomers can occur in MALDI measurements.[2] Consider using Gel Permeation Chromatography (GPC) to get a clearer picture of the molecular weight distribution.

Experimental Protocol: Optimizing MALDI-TOF Analysis of Polythiophenes

  • Matrix Preparation: Prepare a saturated solution of DCTB in a suitable solvent like tetrahydrofuran (THF).

  • Sample Preparation: Dissolve the polythiophene sample in THF at a concentration of approximately 1 mg/mL.

  • Spotting: Mix the sample and matrix solutions in a 1:10 (v/v) ratio. Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry.

  • Data Acquisition: Acquire the spectrum in reflectron mode for better resolution.

  • Control: Spot the matrix solution alone and acquire a spectrum to identify matrix-related peaks.

Parameter Recommendation for Polythiophenes Rationale
Matrix DCTB or DithranolProvides efficient energy transfer and minimizes fragmentation.[2][3]
Solvent Tetrahydrofuran (THF)Good solubility for many polythiophenes and is volatile.[4]
Sample:Matrix Ratio 1:10 (v/v)Optimizes co-crystallization and analyte ionization.
Ionization Mode Positive IonPolythiophenes readily form positive ions.

Section 2: Nuclear Magnetic Resonance (NMR) Spectroscopy - Taming Signal Broadening and Complexity

NMR spectroscopy is indispensable for the detailed structural elucidation of thiophene derivatives. However, issues like poor solubility, signal broadening in polymeric samples, and complex splitting patterns in highly substituted rings can make spectral interpretation challenging.

Frequently Asked Questions (FAQs):

Q1: The proton NMR signals of my polythiophene sample are extremely broad, making it impossible to determine the structure. What is causing this and how can I fix it?

A1: Significant peak broadening in the NMR spectra of polythiophenes is a well-documented phenomenon primarily caused by:

  • Polymer Aggregation and π-Stacking: In solution, polythiophene chains have a strong tendency to aggregate through π-π interactions. This restricted molecular motion leads to shorter transverse relaxation times (T2), resulting in broad NMR signals.[5]

  • Paramagnetic Impurities: Trace amounts of residual polymerization catalysts (e.g., iron or nickel salts) can be paramagnetic, leading to significant line broadening.

  • Poor Solubility: If the polymer is not fully dissolved, the sample will be heterogeneous, causing broad lines.

Troubleshooting Workflow:

G start Broad NMR Signals in Polythiophene Spectrum solubility Is the sample fully dissolved? start->solubility paramagnetic Are paramagnetic impurities present? solubility->paramagnetic Yes solution1 Improve Solubility: - Use a better solvent (e.g., o-dichlorobenzene) - Gentle heating - Sonication solubility->solution1 No aggregation Is π-stacking/aggregation the cause? paramagnetic->aggregation No solution2 Remove Impurities: - Soxhlet extraction - Reprecipitation paramagnetic->solution2 Yes solution3 Disrupt Aggregation: - Use a coordinating solvent (e.g., pyridine-d5) - Increase temperature of NMR experiment aggregation->solution3

Caption: Troubleshooting workflow for broad NMR signals in polythiophenes.

Q2: The aromatic region of the 1H NMR spectrum of my highly substituted thiophene derivative is very complex with overlapping signals. How can I confidently assign the proton signals?

A2: For complex, substituted thiophenes, one-dimensional NMR is often insufficient. Advanced 2D NMR techniques are essential for unambiguous signal assignment.

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). It helps to trace out the connectivity of protons within a spin system.[6]

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons, allowing you to identify which proton is attached to which carbon.[6]

  • HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons that are 2-3 bonds away. This is crucial for connecting different fragments of the molecule and for assigning quaternary carbons.[7][8]

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals protons that are close to each other in space, which is invaluable for determining stereochemistry and the conformation of the molecule.

By combining the information from these 2D NMR experiments, you can piece together the complete structure of your complex thiophene derivative.

Section 3: High-Performance Liquid Chromatography (HPLC) - Achieving Optimal Separation and Stability

HPLC is a workhorse for purity determination and quantification of thiophene derivatives. However, their diverse polarities and potential for on-column degradation can pose challenges.

Frequently Asked Questions (FAQs):

Q1: I'm observing significant peak tailing during the reversed-phase HPLC analysis of my amine-substituted thiophene compound. What are the likely causes and solutions?

A1: Peak tailing for basic compounds like amine-substituted thiophenes in reversed-phase HPLC is often due to strong interactions with residual silanol groups on the silica-based stationary phase.

Causality and Solutions:

  • Silanol Interactions: The acidic silanol groups (Si-OH) on the column packing can interact with the basic amine groups of the analyte via ion-exchange, leading to a secondary retention mechanism that causes peak tailing.

  • Mobile Phase pH: If the mobile phase pH is not optimal, the amine group may be partially protonated, leading to mixed-mode retention.

Troubleshooting Strategies:

  • Use a Base-Deactivated Column: Modern HPLC columns are often end-capped to minimize the number of accessible silanol groups. Ensure you are using a column specifically designed for the analysis of basic compounds.

  • Adjust Mobile Phase pH: Lowering the mobile phase pH (e.g., with 0.1% formic acid or trifluoroacetic acid) will fully protonate the amine, leading to a single, more well-defined peak.

  • Add a Competing Base: Adding a small amount of a competing base, like triethylamine, to the mobile phase can saturate the active silanol sites and reduce peak tailing.

Q2: My thiophene-containing compound appears to be degrading during HPLC analysis, as evidenced by the appearance of new peaks and a decrease in the main peak area over time. How can I prevent this?

A2: Thiophene derivatives can be susceptible to degradation under certain analytical conditions.

  • Photodegradation: Many conjugated thiophene systems are light-sensitive.[9]

  • Oxidation: The sulfur atom in the thiophene ring can be susceptible to oxidation, especially in the presence of certain mobile phases or contaminants.

  • Hydrolysis: If your compound has labile functional groups (e.g., esters, amides), they may hydrolyze in highly acidic or basic mobile phases.

Preventative Measures:

  • Protect from Light: Use amber vials for your samples and standards and, if possible, protect the HPLC system from direct light.

  • Use Freshly Prepared Mobile Phases: Degas the mobile phases thoroughly to remove dissolved oxygen. Avoid using mobile phases that have been sitting for extended periods.

  • Optimize Mobile Phase pH: Buffer the mobile phase to a pH where your compound is most stable.

  • Lower Column Temperature: If thermal degradation is suspected, try running the analysis at a lower temperature.

Section 4: Additional Analytical Techniques - Troubleshooting UV-Vis, Elemental Analysis, and Electrochemistry

Frequently Asked Questions (FAQs):

Q1: The UV-Vis spectrum of my polythiophene thin film shows a distorted baseline and unexpected shifts in the absorption maximum. What could be the issue?

A1: These artifacts in the UV-Vis spectra of polythiophene thin films are often related to the solid-state morphology and light scattering.

  • Light Scattering: Aggregates of polymer chains in the thin film can scatter light, leading to a sloping baseline, particularly at shorter wavelengths. This is known as the Tyndall effect.

  • Aggregation Effects: The degree of π-stacking and aggregation in the solid state significantly influences the electronic structure and, therefore, the absorption spectrum. Changes in processing conditions can lead to different morphologies and spectral shifts.[10]

Troubleshooting:

  • Baseline Correction: Many spectrophotometer software packages have algorithms to correct for light scattering.

  • Optimize Film Preparation: Ensure your spin-coating or drop-casting procedure is consistent to produce uniform films. The choice of solvent and spin speed can greatly affect the film morphology.

  • Annealing: Thermal annealing of the film can promote a more ordered structure, often resulting in a red-shifted and more defined absorption spectrum.[10]

Q2: The elemental analysis results for my sulfur-rich thiophene derivative consistently show a lower than expected percentage for sulfur. What could be the problem?

A2: Incomplete combustion is a common problem in the elemental analysis of sulfur-containing organic compounds.[11][12]

  • Formation of Refractory Sulfur Compounds: During combustion, stable sulfur oxides (SOx) or metal sulfides (if metal catalysts were used in the synthesis) can form, which are not efficiently detected.

  • Interference from Other Elements: The presence of certain other elements can interfere with the complete conversion of sulfur to SO2 for detection.

Solutions:

  • Use a Combustion Catalyst: Adding a catalyst like vanadium pentoxide (V2O5) to the sample can promote complete combustion.

  • Optimize Combustion Temperature: Ensure the combustion furnace is at the optimal temperature for your sample type.

  • Consult with the Analyst: Discuss the nature of your sample with the elemental analysis facility staff. They may have specific protocols for sulfur-rich compounds.

Q3: During the cyclic voltammetry of my polythiophene film, the redox peaks decrease in intensity with each cycle. What is happening?

A3: This phenomenon is likely due to electrode fouling or passivation .[13][14][15][16]

  • Irreversible Polymerization/Degradation: The electrochemical cycling can induce irreversible side reactions, leading to the formation of an insulating layer on the electrode surface.

  • Adsorption of Solution Species: Impurities in the electrolyte solution or degradation products of the polymer can adsorb onto the electrode, blocking active sites.

Mitigation Strategies:

  • Limit the Potential Window: Avoid scanning to excessively high or low potentials where irreversible oxidation or reduction can occur.

  • Use a High-Purity Electrolyte: Ensure the solvent and supporting electrolyte are of high purity and are properly degassed.

  • Electrode Polishing: Between experiments, polish the electrode surface to remove any passivating layers.

  • Use Modified Electrodes: In some cases, modifying the electrode surface with a protective layer can prevent fouling.[13]

References

  • Agilent Technologies. (2019). From Proteins to Polymers-GPC/SEC - Understanding column selection and method considerations for your sample. Retrieved from [Link]

  • Pinto, D. C. G. A., et al. (n.d.). 8 Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

  • Zon, M. A., et al. (2015). Recent strategies to minimise fouling in electrochemical detection systems. RSC Advances, 5(55), 44143-44155.
  • Lecoroy, A., et al. (2011). MALDI-ToF analysis of polythiophene: use of trans-2-[3-(4-t-butyl-phenyl)-2-methyl-2-propenylidene]malononitrile-DCTB-as matrix. Journal of Mass Spectrometry, 46(10), 1039-1045.
  • Kooijmans, L. M. J., et al. (2015). Challenges with the sampling and analysis of organosulfur compounds. Atmospheric Measurement Techniques, 8(12), 5435-5446.
  • ResearchGate. (n.d.). UV−vis spectra of thin spin-cast films of the polymers. Retrieved from [Link]

  • Agilent Technologies. (2018). Mass Spec Troubleshooting: What to Check When Your Results Go Wrong. Retrieved from [Link]

  • World Journal of Advanced Research and Reviews. (2025). Synthesis, Characterization of thiophene derivatives and its biological applications. Retrieved from [Link]

  • ACS Omega. (2025). Photochromic Properties of Thiophene and Thiazole-Substituted Bicyclic Aziridine in Solution and Solid State. Retrieved from [Link]

  • ResearchGate. (2024). Why is one NMR peak broader than the other? Retrieved from [Link]

  • MDPI. (n.d.). Thiophene-Based Covalent Triazine Frameworks as Visible-Light-Driven Heterogeneous Photocatalysts for the Oxidative Coupling of Amines. Retrieved from [Link]

  • PubMed. (2018). Electrochemical Fouling of Dopamine and Recovery of Carbon Electrodes. Retrieved from [Link]

  • CGSpace. (n.d.). Mass Spectrometer (MS) Troubleshooting Guide. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of New Thiophene Derivatives and Their Use as Photostabilizers for Rigid Poly(vinyl chloride). Retrieved from [Link]

  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

  • ResearchGate. (n.d.). UV-vis absorption spectra of the polymers in thin films. Films were.... Retrieved from [Link]

  • Macromolecules. (1996). Employing MALDI-MS on Poly(alkylthiophenes): Analysis of Molecular Weights, Molecular Weight Distributions, End-Group Structures, and End-Group Modifications. Retrieved from [Link]

  • ACS Publications. (2022). Prospects and Challenges in Organosulfur Chemistry. Retrieved from [Link]

  • PubMed. (2019). Do not let electrode fouling be the enemy of bioanalysis. Retrieved from [Link]

  • ACS Omega. (2017). Π-Stacking Signature in NMR Solution Spectra of Thiophene-Based Conjugated Polymers. Retrieved from [Link]

  • Google Patents. (n.d.). US4266067A - Process for preparing thiophene derivatives.
  • TA Instruments. (n.d.). Introduction to GPC. Retrieved from [Link]

  • KCST. (n.d.). Organic Structure Determination Using 2 D Nmr Spectroscopy A Problem Based Approach Advanced Organic Chemistry. Retrieved from [Link]

  • RSC Publishing. (2016). Photo-degradation in air of the active layer components in a thiophene–quinoxaline copolymer:fullerene solar cell. Retrieved from [Link]

  • University of Delaware. (2023). MALDI-TOF Polymer Analysis Guide. Retrieved from [Link]

  • ACS Omega. (2025). Advanced NMR Screening: Unveiling Bioactive Compounds in Complex Molecular Mixtures. Retrieved from [Link]

  • YouTube. (2025). What Causes NMR Peak Broadening? - Chemistry For Everyone. Retrieved from [Link]

  • PMC - NIH. (2019). Antifouling (Bio)materials for Electrochemical (Bio)sensing. Retrieved from [Link]

  • PubMed. (2023). Correcting Ultraviolet-Visible Spectra for Baseline Artifacts. Retrieved from [Link]

  • Impactfactor. (n.d.). Synthesis and Pharmacological Study of Thiophene Derivatives. Retrieved from [Link]

  • eScholarship.org. (2021). Optimized MALDI-TOF MS Strategy for Characterizing Polymers. Retrieved from [Link]

  • G-M-I, Inc. (2023). Mass Spectrometry Troubleshooting and Common Issues. Retrieved from [Link]

  • Creative Biostructure. (n.d.). High-Resolution NMR for Complex Molecule Analysis. Retrieved from [Link]

  • Waters Corporation. (n.d.). GPC & Gel Filtration Chromatography Columns. Retrieved from [Link]

  • ResearchGate. (n.d.). UV–vis absorption spectrum of the polymer in solution and thin film form. Retrieved from [Link]

  • JNS. (n.d.). Synthetic Procedures, Properties, and Applications of Thiophene-Based Azo Scaffolds. Retrieved from [Link]

  • ACS Publications. (2017). Π-Stacking Signature in NMR Solution Spectra of Thiophene-Based Conjugated Polymers. Retrieved from [Link]

  • reposiTUm. (n.d.). Systematic study of synthetic polymers by MALDI-linTOF-MS. Retrieved from [Link]

  • Shimadzu Scientific Instruments. (n.d.). Liquid Chromatography Mass Spectrometry Troubleshooting Guide. Retrieved from [Link]

  • Scribd. (n.d.). Organosulfur Chemistry Challenges. Retrieved from [Link]

  • MDPI. (n.d.). Thiophene-Based Covalent Organic Frameworks: Synthesis, Photophysics and Light-Driven Applications. Retrieved from [Link]

  • RQM+. (2019). How to Choose a GPC Column. Retrieved from [Link]

  • Reddit. (2023). NMR Peak Broadening. Retrieved from [Link]

  • RSC Publishing. (2021). Elemental analysis: an important purity control but prone to manipulations. Retrieved from [Link]

  • Chromatography Forum. (2017). Sulfur contamination help. Retrieved from [Link]

  • RSC Publishing. (n.d.). Fluorescent thiophene-based materials and their outlook for emissive applications. Retrieved from [Link]

  • ResearchGate. (n.d.). Quick guide to selecting columns and standards for Gel Permeation Chromatography and Size Exclusion Chromatography. Retrieved from [Link]

  • AZoNano. (2023). The Problems Associated With Elemental Analysis. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Performance Benchmark of (4-Aminophenyl)(thiophen-2-yl)methanol-Based Kinase Inhibitors: A Comparative Guide

This guide provides a comprehensive performance benchmark of (4-aminophenyl)(thiophen-2-yl)methanol-based inhibitors, with a focus on their application as kinase inhibitors in oncology research. We will objectively compa...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive performance benchmark of (4-aminophenyl)(thiophen-2-yl)methanol-based inhibitors, with a focus on their application as kinase inhibitors in oncology research. We will objectively compare their in vitro efficacy against other classes of thiophene-based inhibitors and established drugs, supported by experimental data from peer-reviewed literature. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery of novel kinase inhibitors.

Introduction: The Thiophene Scaffold in Kinase Inhibition

The thiophene ring is a privileged scaffold in medicinal chemistry, frequently incorporated into the design of small molecule kinase inhibitors.[1][2] Its unique electronic properties and ability to form key interactions within the ATP-binding pocket of kinases make it a valuable component in the development of targeted cancer therapies.[1] Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[1][3] Consequently, the development of potent and selective kinase inhibitors is a major focus of modern drug discovery.[3]

The (4-aminophenyl)(thiophen-2-yl)methanol core structure represents a promising starting point for the development of novel kinase inhibitors. This guide will benchmark the performance of derivatives based on this scaffold against other thiophene-containing compounds and established multi-kinase inhibitors, providing a comparative landscape of their potential therapeutic efficacy.

The Rationale for Comparison: Establishing a Performance Baseline

To provide a meaningful benchmark, we will compare the performance of (4-aminophenyl)(thiophen-2-yl)methanol-based inhibitors against a curated set of compounds. The selection of these comparators is based on their structural similarity (presence of a thiophene moiety) and their established or potential role as kinase inhibitors.

Our comparative analysis will focus on the following key performance indicator:

  • IC50 (Half-maximal inhibitory concentration): A quantitative measure of the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function. In this context, it will refer to the inhibition of kinase activity or the proliferation of cancer cell lines.

Classes of Inhibitors for Comparison:

  • (4-Aminophenyl)(thiophen-2-yl)methanol Derivatives: The core focus of this guide.

  • Thiophenyl-Pyrazole, Pyridine, and Pyrimidine Derivatives: These heterocyclic systems, when combined with a thiophene moiety, have shown promise as dual EGFR and VEGFR-2 inhibitors.[4][5]

  • Thiazolyl-Thiophene Hybrids: Another class of thiophene derivatives with demonstrated anticancer activity, often targeting EGFR.[3]

  • Established Multi-Kinase Inhibitor (Reference): Pazopanib, an FDA-approved tyrosine kinase inhibitor, will be used as a reference compound. Although it does not contain a thiophene ring, it targets multiple kinases, including VEGFRs, and provides a relevant clinical benchmark.[6][7][8][9][10]

Performance Benchmark: In Vitro Efficacy (IC50) Data

The following tables summarize the in vitro inhibitory activities of various thiophene-based compounds against selected kinases and cancer cell lines. It is important to note that this data is compiled from different studies, and direct comparison should be approached with caution due to potential variations in experimental conditions.

Table 1: Comparative Inhibitory Activity against Kinases (IC50, µM)

Compound ClassSpecific CompoundTarget Kinase(s)IC50 (µM)Reference
(4-Aminophenyl)(thiophen-2-yl)methanol Derivative Analogue Compound 5i (a 4-amino-2-(thio)phenol derivative)AKT1.26[11]
ABL1.50[11]
Thiophenyl-Pyrimidine Derivative Compound 10bEGFR0.161[4]
VEGFR-20.141[4]
Thiophenyl-Pyrazole Derivative Compound 2aEGFR0.209[4]
VEGFR-20.195[4]
5-hydroxybenzothiophene derivative Not specifiedCK20.014[12]
Clk 10.082[12]
Dyrk 1A0.0068[12]
4-(thiazol-5-yl)benzoic acid derivative Not specifiedCK2α0.014-0.017[13]
CK2α'0.0046-0.010[13]

Table 2: Comparative Anti-proliferative Activity against Cancer Cell Lines (IC50, µM)

Compound ClassSpecific CompoundCancer Cell LineIC50 (µM)Reference
Thiophenyl Pyrazoline Derivative Pyrazoline 24T1 (Breast Cancer)9.09 (µg/ml)[2][14]
HeLa (Cervical Cancer)9.27 (µg/ml)[2][14]
WiDr (Colon Cancer)0.25 (µg/ml)[2][14]
Thiophenyl Chalcone Derivative Compound 7gA549 (Lung Cancer)27.7 (µg/ml)[15]
HepG2 (Liver Cancer)26.6 (µg/ml)[15]
Thiophene/Thieno[2,3-d]pyrimidine Derivatives Compound 5MCF-7 (Breast Cancer)7.301[16]
HepG2 (Liver Cancer)5.3[16]
Compound 8MCF-7 (Breast Cancer)4.132[16]
HepG2 (Liver Cancer)3.3[16]
Carboranyl Analogue of Mefenamic Acid Compound M4cA549 (Lung Cancer)1.75[17]
Compound M4eA549 (Lung Cancer)2.05[17]
Reference Drug DoxorubicinA549 (Lung Cancer)28.3 (µg/ml)[15]
HepG2 (Liver Cancer)21.6 (µg/ml)[15]
ErlotinibA549 (Lung Cancer)11.5[17]

Experimental Methodologies: A Guide to Reproducible Benchmarking

To ensure the scientific integrity of performance benchmarks, standardized and well-documented experimental protocols are paramount. Here, we provide detailed, step-by-step methodologies for key in vitro assays used to evaluate kinase inhibitors.

In Vitro Kinase Inhibition Assay (Generic Protocol)

This protocol outlines a general procedure for determining the IC50 value of a test compound against a specific protein kinase.[18][19][20]

Objective: To quantify the inhibitory effect of a compound on the enzymatic activity of a target kinase.

Principle: The assay measures the phosphorylation of a substrate by a kinase. The amount of phosphorylated product is quantified, typically using a fluorescence- or luminescence-based method. The reduction in signal in the presence of an inhibitor is used to determine its potency.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compounds dissolved in DMSO

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

  • Microplate reader

Workflow Diagram:

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection cluster_analysis Data Analysis A Prepare serial dilutions of test compound C Add test compound to microplate wells A->C B Prepare kinase/substrate master mix D Add kinase/substrate mix to wells B->D C->D E Pre-incubate D->E F Initiate reaction by adding ATP E->F G Incubate at specified temperature and time F->G H Stop reaction (e.g., with EDTA) G->H I Add detection reagent H->I J Incubate for signal development I->J K Read plate on microplate reader J->K L Plot % inhibition vs. log[inhibitor] K->L M Calculate IC50 value using non-linear regression L->M

Caption: Workflow for a typical in vitro kinase inhibition assay.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a series of dilutions of the test compound in the assay buffer. Typically, a 10-point, 3-fold serial dilution is performed, starting from a high concentration (e.g., 100 µM).

  • Assay Plate Setup: Add a small volume (e.g., 5 µL) of each compound dilution to the wells of a microtiter plate. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).

  • Enzyme and Substrate Addition: Prepare a master mix containing the kinase and its substrate in the assay buffer. Add an equal volume (e.g., 5 µL) of this mix to each well.

  • Pre-incubation: Gently mix the plate and pre-incubate for a defined period (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the kinase.

  • Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP (e.g., 5 µL) to each well. The final ATP concentration should be at or near the Km value for the specific kinase.

  • Incubation: Incubate the plate for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C or 37°C).

  • Reaction Termination: Stop the reaction by adding a quenching solution, such as EDTA, which chelates the Mg2+ required for kinase activity.[18]

  • Detection: Add the detection reagent according to the manufacturer's instructions. This reagent will generate a signal (e.g., luminescence) that is proportional to the amount of ADP produced (and thus, kinase activity).[19]

  • Measurement: Read the plate on a microplate reader at the appropriate wavelength.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the positive control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.[21]

Cell Viability Assay (MTT Assay)

This protocol describes the use of the MTT assay to assess the anti-proliferative effects of a compound on cancer cell lines.[2][14]

Objective: To determine the concentration of a compound that reduces the viability of a cell population by 50% (IC50).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • Microplate reader

Workflow Diagram:

G cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis A Seed cells in a 96-well plate B Incubate for 24h to allow attachment A->B C Treat cells with serial dilutions of test compound B->C D Incubate for 48-72h C->D E Add MTT solution to each well D->E F Incubate for 2-4h E->F G Remove medium and add solubilization solution F->G H Incubate to dissolve formazan crystals G->H I Read absorbance at 570 nm H->I J Calculate % cell viability I->J K Determine IC50 value J->K

Caption: Workflow for a typical MTT cell viability assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubation: Incubate the cells with the compound for a specified period, typically 48 to 72 hours.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add a solubilization solution (e.g., DMSO) to dissolve the purple formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Structure-Activity Relationship (SAR) Insights

The relationship between the chemical structure of a compound and its biological activity is a cornerstone of drug discovery. For thiophene-based kinase inhibitors, several SAR trends have been observed:

  • Substitution on the Thiophene Ring: The position and nature of substituents on the thiophene ring can significantly impact potency and selectivity. For example, in some series, the introduction of specific groups at the 5-position of the thiophene can lead to enhanced activity.[1]

  • The Nature of the Second Aryl Ring: In compounds with a general structure of Thiophene-Linker-Aryl, the nature of the second aryl ring and its substituents is crucial for activity. For instance, in some 4-anilinoquinazoline derivatives, substitution on the 3-position of the phenyl ring with small, lipophilic, electron-withdrawing groups enhances potency.[22]

  • The Linker Region: The linker connecting the thiophene and other aromatic systems plays a critical role in orienting the molecule within the kinase active site. The type and length of the linker can influence binding affinity.

  • Bioisosteric Replacements: Replacing certain functional groups with bioisosteres can improve pharmacokinetic properties without compromising biological activity. For example, replacing a metabolically labile ester group with a more stable amide can enhance metabolic stability.[23]

Logical Relationship Diagram:

SAR Core Thiophene Scaffold Substituents Substituents on Thiophene Core->Substituents Linker Linker Moiety Core->Linker Aryl Second Aryl Ring Core->Aryl Potency Inhibitory Potency (IC50) Substituents->Potency Selectivity Kinase Selectivity Substituents->Selectivity Linker->Potency PK Pharmacokinetic Properties Linker->PK Aryl->Potency Aryl->Selectivity

Caption: Key structural elements influencing the activity of thiophene-based inhibitors.

Conclusion and Future Perspectives

This guide provides a comparative benchmark of (4-aminophenyl)(thiophen-2-yl)methanol-based inhibitors and related thiophene-containing compounds as potential kinase inhibitors. The compiled data highlights the promising activity of several thiophene derivatives, with some exhibiting low micromolar to nanomolar IC50 values against various kinases and cancer cell lines.

The provided experimental protocols offer a framework for standardized in vitro testing, enabling more direct and reliable comparisons in future studies. The structure-activity relationship insights underscore the importance of systematic chemical modifications to optimize the potency, selectivity, and pharmacokinetic properties of these inhibitors.

Future research in this area should focus on:

  • Head-to-head comparative studies: Evaluating a panel of (4-aminophenyl)(thiophen-2-yl)methanol derivatives and other thiophene-based inhibitors against a broad range of kinases and cancer cell lines under standardized assay conditions.

  • In vivo efficacy and toxicity studies: Progressing the most promising in vitro hits into preclinical animal models to assess their therapeutic potential and safety profiles.

  • Mechanism of action studies: Elucidating the precise binding modes and downstream cellular effects of these inhibitors to better understand their therapeutic potential and identify potential resistance mechanisms.

By systematically applying the principles of medicinal chemistry and rigorous biological evaluation, the (4-aminophenyl)(thiophen-2-yl)methanol scaffold and its derivatives hold significant promise for the development of next-generation targeted therapies for cancer and other diseases driven by aberrant kinase signaling.

References

  • Discovery of 4-amino-2-(thio)phenol derivatives as novel protein kinase and angiogenesis inhibitors for the treatment of cancer: synthesis and biological evaluation. Part II. PubMed. [Link]

  • IC 50 Values (μM) of Compounds on Tested Cancer Cell Lines. ResearchGate. [Link]

  • Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and. Semantic Scholar. [Link]

  • Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Frontiers. [Link]

  • Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. NIH. [Link]

  • Synthesis, In Vitro Evaluation and Molecular Docking Studies of Novel Thiophenyl Thiazolyl-Pyridine Hybrids as Potential Anticancer Agents. MDPI. [Link]

  • Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies. PMC - NIH. [Link]

  • Anticancer activity of novel 3‐(furan‐2‐yl)pyrazolyl and 3‐(thiophen‐2‐yl)pyrazolyl hybrid chalcones. Wiley Online Library. [Link]

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. NIH. [Link]

  • Thiophene-based N-phenyl pyrazolines: Synthesis, anticancer activity, molecular docking and ADME study. Journal of Applied Pharmaceutical Science. [Link]

  • Thiophene-based N-phenyl pyrazolines: Synthesis, anticancer activity, molecular docking and ADME study. ResearchGate. [Link]

  • Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. PubMed Central. [Link]

  • Pazopanib: a new multiple tyrosine kinase inhibitor in the therapy of metastatic renal cell carcinoma and other solid tumors. PubMed. [Link]

  • Design, synthesis, and structure–activity relationship studies of 4-substituted phenylpyrazolidinone derivatives as potent Ku70/80 targeted DNA-PK inhibitors. PubMed Central. [Link]

  • Assay Development for Protein Kinase Enzymes. NCBI - NIH. [Link]

  • Tyrosine kinase inhibitors. 5. Synthesis and structure-activity relationships for 4-[(phenylmethyl)amino]- and 4-(phenylamino)quinazolines as potent adenosine 5'-triphosphate binding site inhibitors of the tyrosine kinase domain of the epidermal growth factor receptor. ResearchGate. [Link]

  • Tyrosine Kinase Inhibitor Pazopanib Inhibits Platelet Procoagulant Activity in Renal Cell Carcinoma Patients. Frontiers. [Link]

  • Design of New Potent and Selective Thiophene-Based KV1.3 Inhibitors and Their Potential for Anticancer Activity. MDPI. [Link]

  • Structure-activity relationship study of 4-(thiazol-5-yl)benzoic acid derivatives as potent protein kinase CK2 inhibitors. PubMed. [Link]

  • IC50 in μM of the tested compounds on HT-29, MCF-7, and HepG-2 cell lines. ResearchGate. [Link]

  • Kinase assays. BMG LABTECH. [Link]

  • Tyrosine Kinase Inhibitor Pazopanib Inhibits Platelet Procoagulant Activity in Renal Cell Carcinoma Patients. PMC - PubMed Central. [Link]

  • Synthesis and structure-activity relationship of 4-(1,3-benzothiazol-2-yl)thiophene-2-sulfonamides as cyclin-dependent kinase 5 (cdk5)/p25 inhibitors. ResearchGate. [Link]

  • Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. MDPI. [Link]

  • The anti-angiogenic tyrosine kinase inhibitor Pazopanib kills cancer cells and disrupts endothelial networks in. UCL Discovery - University College London. [Link]

  • In vitro kinase assay. Protocols.io. [Link]

  • Pazopanib – Knowledge and References. Taylor & Francis. [Link]

  • InhibiScreen Kinase Inhibitor Assay Technical Video. YouTube. [Link]

Sources

Comparative

A Head-to-Head Comparison of Synthetic Routes to (4-Aminophenyl)(thiophen-2-yl)methanol: A Guide for Researchers

(4-Aminophenyl)(thiophen-2-yl)methanol is a valuable building block in medicinal chemistry and materials science, finding applications in the synthesis of novel therapeutic agents and functional organic materials. The ef...

Author: BenchChem Technical Support Team. Date: February 2026

(4-Aminophenyl)(thiophen-2-yl)methanol is a valuable building block in medicinal chemistry and materials science, finding applications in the synthesis of novel therapeutic agents and functional organic materials. The efficient and scalable synthesis of this key intermediate is therefore of significant interest to researchers in both academic and industrial settings. This guide provides an in-depth, head-to-head comparison of two prominent synthetic strategies for the preparation of (4-Aminophenyl)(thiophen-2-yl)methanol, offering practical insights and experimental details to aid in route selection and optimization.

Introduction

The molecular architecture of (4-Aminophenyl)(thiophen-2-yl)methanol, featuring a central carbinol linking an electron-rich thiophene ring and a versatile aminophenyl moiety, makes it an attractive scaffold for generating libraries of compounds with diverse biological activities. The primary amino group serves as a handle for further functionalization, while the thiophene ring can modulate the electronic properties and metabolic stability of the final products. Consequently, the development of robust and efficient synthetic routes to this compound is a critical endeavor.

This guide will dissect two distinct and logical synthetic approaches:

  • Route 1: A Grignard-Based Approach: This classic organometallic strategy involves the nucleophilic addition of a thiophene-derived Grignard reagent to a protected 4-aminobenzaldehyde derivative.

  • Route 2: A Reduction-Centric Strategy: This approach commences with the synthesis of a nitro-substituted precursor, (4-nitrophenyl)(thiophen-2-yl)methanone, followed by the sequential or concurrent reduction of both the ketone and nitro functionalities.

We will evaluate each route based on key performance indicators, including overall yield, step economy, reagent availability and cost, operational safety, and scalability.

Route 1: The Grignard Approach - Precision through Protection

The Grignard reaction is a cornerstone of carbon-carbon bond formation in organic synthesis. This route leverages the nucleophilicity of a pre-formed 2-thienylmagnesium bromide to attack the electrophilic carbonyl carbon of a 4-aminobenzaldehyde derivative. A critical consideration in this pathway is the acidic proton of the amino group, which would readily quench the Grignard reagent. Therefore, a protection-deprotection sequence is mandatory. The tert-butoxycarbonyl (Boc) group is an excellent choice for this purpose due to its ease of installation and mild removal conditions.

Overall Synthetic Scheme

Grignard Route cluster_0 Step 1: Protection cluster_1 Step 2: Grignard Reaction cluster_2 Step 3: Deprotection 4-Aminobenzaldehyde 4-Aminobenzaldehyde Boc-protected_aldehyde tert-butyl (4-formylphenyl)carbamate 4-Aminobenzaldehyde->Boc-protected_aldehyde (Boc)2O, Et3N, DCM 2-Bromothiophene 2-Bromothiophene 2-Thienylmagnesium_bromide 2-Thienylmagnesium bromide 2-Bromothiophene->2-Thienylmagnesium_bromide Mg, THF Boc-protected_aldehyde2-Thienylmagnesium_bromide Boc-protected_aldehyde2-Thienylmagnesium_bromide Boc-protected_product tert-butyl (4-(hydroxy(thiophen-2-yl)methyl)phenyl)carbamate Boc-protected_aldehyde2-Thienylmagnesium_bromide->Boc-protected_product 1. THF 2. H3O+ workup Final_Product (4-Aminophenyl)(thiophen-2-yl)methanol Boc-protected_product->Final_Product TFA or HCl in Dioxane

Caption: Workflow for the Grignard-based synthesis.

Experimental Protocols

Step 1: Protection of 4-Aminobenzaldehyde

  • To a solution of 4-aminobenzaldehyde (1.0 eq) in dichloromethane (DCM, 0.5 M), add triethylamine (Et3N, 1.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of di-tert-butyl dicarbonate ((Boc)2O, 1.1 eq) in DCM dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford tert-butyl (4-formylphenyl)carbamate.

Step 2: Grignard Reaction

Caution: Grignard reagents are highly moisture-sensitive. All glassware must be rigorously dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).[1]

  • In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings (1.2 eq).

  • Add a small crystal of iodine to initiate the reaction.

  • Add a solution of 2-bromothiophene (1.1 eq) in anhydrous tetrahydrofuran (THF) dropwise to the magnesium turnings. The reaction is exothermic and may require initial heating to start.

  • Once the Grignard reagent formation is complete (disappearance of magnesium), cool the solution to 0 °C.

  • Add a solution of tert-butyl (4-formylphenyl)carbamate (1.0 eq) in anhydrous THF dropwise.

  • After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude Boc-protected alcohol.

Step 3: Deprotection

  • Dissolve the crude tert-butyl (4-(hydroxy(thiophen-2-yl)methyl)phenyl)carbamate in a solution of 20-50% trifluoroacetic acid (TFA) in DCM and stir at room temperature for 1-2 hours. Alternatively, a solution of HCl in 1,4-dioxane can be used.

  • Monitor the reaction by TLC.

  • Upon completion, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel to afford (4-Aminophenyl)(thiophen-2-yl)methanol.

Causality and Insights

The choice of the Boc protecting group is strategic. Its electron-donating nature can slightly deactivate the aldehyde, but not to the extent of preventing the Grignard addition. The acidic conditions for deprotection are generally well-tolerated by the thiophene ring and the benzylic alcohol. The primary drawback of this route is the addition of two steps (protection and deprotection), which can lower the overall yield and increase the cost and labor.

Route 2: The Reduction-Centric Strategy - A More Convergent Approach

This route begins with the readily available starting materials, 4-nitrobenzoyl chloride and thiophene, to construct the carbon skeleton via a Friedel-Crafts acylation. The resulting (4-nitrophenyl)(thiophen-2-yl)methanone then undergoes reduction of both the ketone and the nitro group to furnish the final product. This approach is more convergent and avoids the use of moisture-sensitive Grignard reagents.

Overall Synthetic Scheme

Reduction Route cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Ketone Reduction cluster_2 Step 3: Nitro Reduction 4-Nitrobenzoyl_chlorideThiophene 4-Nitrobenzoyl_chlorideThiophene Nitro_ketone (4-nitrophenyl)(thiophen-2-yl)methanone 4-Nitrobenzoyl_chlorideThiophene->Nitro_ketone AlCl3 or SnCl4, DCM Nitro_alcohol (4-nitrophenyl)(thiophen-2-yl)methanol Nitro_ketone->Nitro_alcohol NaBH4, MeOH Final_Product (4-Aminophenyl)(thiophen-2-yl)methanol Nitro_alcohol->Final_Product Fe/HCl or SnCl2·2H2O or H2, Pd/C 4-Nitrobenzoyl_chloride 4-Nitrobenzoyl chloride Thiophene Thiophene

Caption: Workflow for the reduction-centric synthesis.

Experimental Protocols

Step 1: Friedel-Crafts Acylation

  • To a suspension of anhydrous aluminum chloride (AlCl3, 1.2 eq) in dry DCM at 0 °C, add 4-nitrobenzoyl chloride (1.0 eq) portion-wise.

  • Stir the mixture for 15 minutes, then add thiophene (1.1 eq) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture carefully onto crushed ice with concentrated HCl.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry over anhydrous sodium sulfate and concentrate to give crude (4-nitrophenyl)(thiophen-2-yl)methanone, which can be purified by recrystallization or column chromatography.

Step 2: Ketone Reduction

  • Dissolve (4-nitrophenyl)(thiophen-2-yl)methanone (1.0 eq) in methanol (MeOH, 0.2 M).

  • Cool the solution to 0 °C and add sodium borohydride (NaBH4, 1.5 eq) portion-wise.

  • Stir the reaction at room temperature for 1-2 hours.[2]

  • Monitor the reaction by TLC.

  • Quench the reaction by the addition of water and remove the methanol under reduced pressure.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to afford (4-nitrophenyl)(thiophen-2-yl)methanol.

Step 3: Nitro Group Reduction

Several methods can be employed for the reduction of the nitro group.[3][4] The choice of reagent can be critical to avoid side reactions.

  • Method A: Iron in Acidic Media

    • To a solution of (4-nitrophenyl)(thiophen-2-yl)methanol (1.0 eq) in a mixture of ethanol and water, add iron powder (5.0 eq) and a catalytic amount of concentrated HCl.

    • Heat the mixture to reflux for 2-4 hours.

    • Monitor the reaction by TLC.

    • Cool the reaction mixture and filter through a pad of Celite.

    • Concentrate the filtrate and extract the product with ethyl acetate.

    • Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product.

  • Method B: Tin(II) Chloride

    • Dissolve (4-nitrophenyl)(thiophen-2-yl)methanol (1.0 eq) in ethanol.

    • Add a solution of tin(II) chloride dihydrate (SnCl2·2H2O, 4.0-5.0 eq) in concentrated HCl.[4]

    • Stir the reaction at room temperature or with gentle heating until completion as monitored by TLC.

    • Pour the reaction mixture into ice-water and basify with a concentrated NaOH solution to precipitate tin salts.

    • Filter the mixture and extract the filtrate with ethyl acetate.

    • Wash the organic layer with brine, dry, and concentrate.

  • Method C: Catalytic Hydrogenation

    • Dissolve (4-nitrophenyl)(thiophen-2-yl)methanol (1.0 eq) in ethanol or ethyl acetate.

    • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

    • Stir the mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature until the starting material is consumed (monitored by TLC).[5]

    • Filter the catalyst through a pad of Celite and concentrate the filtrate to obtain the product. This method is often very clean and high-yielding.[6]

Causality and Insights

The Friedel-Crafts acylation is a reliable method for forming the C-C bond between the thiophene and the benzoyl moiety. The nitro group is a strong deactivating group, which prevents polysubstitution on the phenyl ring. The subsequent reduction of the ketone with NaBH4 is a mild and high-yielding transformation. The final nitro group reduction offers flexibility, with catalytic hydrogenation often being the cleanest and most efficient method. However, the use of heavy metals like tin can lead to purification challenges and waste disposal issues. The Fe/HCl system is inexpensive but can sometimes lead to the formation of iron complexes that complicate workup. A key advantage of this route is the potential for a one-pot reduction of both the ketone and the nitro group, for example, using catalytic hydrogenation under more forcing conditions, which would further improve the step economy.

Head-to-Head Comparison

FeatureRoute 1: Grignard ApproachRoute 2: Reduction-Centric Strategy
Overall Yield Moderate to Good (typically 40-60% over 3 steps)Good to Excellent (typically 60-80% over 3 steps)
Step Economy 3 steps (protection, Grignard, deprotection)3 steps (acylation, ketone reduction, nitro reduction); potentially 2 steps with one-pot reduction
Reagent Cost & Availability 2-Bromothiophene and Boc-anhydride are readily available. 2-Thienylmagnesium bromide is also commercially available.4-Nitrobenzoyl chloride and thiophene are inexpensive bulk chemicals. Common reducing agents are also readily available.
Operational Safety Requires handling of highly moisture-sensitive and pyrophoric Grignard reagents. Strict anhydrous and inert atmosphere conditions are necessary.Friedel-Crafts reaction requires handling of corrosive Lewis acids. Catalytic hydrogenation requires specialized equipment for handling hydrogen gas. Reductions with metal/acid generate acidic waste.
Scalability Scalability can be challenging due to the exothermic nature and strict reaction conditions of the Grignard reaction.Generally more scalable, especially the reduction steps. Friedel-Crafts acylation can be exothermic and requires good temperature control on a large scale.
Purification Purification of the Boc-protected intermediate and the final product by column chromatography is often required.The intermediate ketone can often be purified by recrystallization. The final product may require column chromatography depending on the reduction method used.
Key Advantages Utilizes a well-established and powerful C-C bond-forming reaction.More convergent, avoids protecting groups, starts from inexpensive materials, and offers flexibility in the choice of reduction method.
Key Disadvantages Requires an additional protection/deprotection sequence, lowering the overall efficiency. Strict anhydrous conditions are essential.The Friedel-Crafts reaction can have regioselectivity issues with substituted thiophenes. The use of heavy metals in some reduction methods can be problematic.

Conclusion and Recommendation

Both synthetic routes presented are viable for the laboratory-scale synthesis of (4-Aminophenyl)(thiophen-2-yl)methanol.

Route 1 (Grignard Approach) is a classic and reliable method that offers good control over the C-C bond formation. However, the necessity of a protection-deprotection sequence detracts from its overall efficiency, making it less ideal for large-scale synthesis where step economy is a primary concern.

Route 2 (Reduction-Centric Strategy) emerges as the more advantageous approach, particularly for larger-scale preparations. Its convergent nature, starting from inexpensive and readily available materials, coupled with the potential for a one-pot reduction of both functional groups, makes it a more efficient and potentially more cost-effective strategy. The flexibility in the choice of reducing agents allows for optimization based on available equipment and environmental considerations. For instance, catalytic hydrogenation, where feasible, offers a clean and high-yielding final step.

For researchers and drug development professionals, Route 2 is recommended as the preferred synthetic strategy for accessing (4-Aminophenyl)(thiophen-2-yl)methanol due to its superior step economy, scalability, and overall efficiency.

References

  • ResearchGate. (n.d.). (A) Synthesis of N-(4-aminophenyl)-substituted benzamides. Reagents and conditions. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). (4-Nitrophenyl)methanol. PubChem. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Thiophene-forming one-pot synthesis of three thienyl-bridged oligophenothiazines and their electronic properties. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Thiophene synthesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). One-pot sequential synthesis of tetrasubstituted thiophenes via sulfur ylide-like intermediates. PubMed Central. Retrieved from [Link]

  • TSI Journals. (n.d.). The Grignard synthesis of triphenylmethanol. Retrieved from [Link]

  • ACS Publications. (n.d.). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Thiophene-forming one-pot synthesis of three thienyl-bridged oligophenothiazines and their electronic properties. PubMed Central. Retrieved from [Link]

  • Chemistry Stack Exchange. (2019, December 3). Selective reduction of nitro group to amine, in benzene ring containing nitrile? Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-Chloro-4-(3-Nitrophenoxy) -6-(Thiophen-2-Yl) Pyrimidine. Retrieved from [Link]

  • Organic Syntheses. (n.d.). (r)-3-methyl-3-phenyl-1-pentene. Retrieved from [Link]

  • PubMed. (2016). Synthesis of 1,4-amino alcohols by Grignard reagent addition to THF and N-tosyliminobenzyliodinane. Retrieved from [Link]

  • PubMed. (2017). Design, synthesis, and antimelanogenic effects of (2-substituted phenyl-1,3-dithiolan-4-yl)methanol derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). One-Pot Synthesis of 4-Alkoxybenzo[c]thiophenes. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Design and synthesis of new thiophene derivatives together with their antitumor evaluations. Retrieved from [Link]

  • Google Patents. (n.d.). CN105237469A - Preparation method of 4-chlorophenyl-2-pyridyl methanol.
  • Google Patents. (n.d.). US20150232412A1 - Process for the reduction of nitro derivatives to amines.
  • MySkinRecipes. (n.d.). 2-Thienylmagnesium bromide. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (4-Aminophenyl)(thiophen-2-yl)methanol

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel or sparsely documented compounds, such as (4-Aminophenyl)(thiop...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel or sparsely documented compounds, such as (4-Aminophenyl)(thiophen-2-yl)methanol, demands a conservative and scientifically-grounded approach to personal protection. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each recommendation. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.

Hazard Assessment: A Synthesized Approach

  • Thiophene-Methanol Moiety : Structurally related compounds like 2-Thiophenemethanol are classified as hazardous. They are known to be harmful if swallowed, if they come into contact with skin, or if inhaled.[1][2] Furthermore, they are documented to cause significant skin and eye irritation, as well as potential respiratory irritation.[1][3]

  • Aminophenyl Moiety : Aromatic amines are a class of compounds that require careful handling. While some, like (2-Aminophenyl)methanol, are utilized in research for their specific biochemical properties[4], the broader class can present risks including skin sensitization and other systemic effects. Related structures are noted to cause skin and eye irritation.[5]

  • Compound Profile : Based on this analysis, we must treat (4-Aminophenyl)(thiophen-2-yl)methanol as a substance that is potentially harmful by all routes of exposure (oral, dermal, inhalation), is a likely skin and eye irritant, and may act as a respiratory irritant.[1][2][5] All handling procedures should be based on this conservative hazard profile.

Core Personal Protective Equipment (PPE) Requirements

The selection of PPE is not a static choice but depends on the scale and nature of the procedure. The following table outlines the minimum required PPE for handling (4-Aminophenyl)(thiophen-2-yl)methanol.

Operation Hand Protection Eye/Face Protection Body Protection Respiratory Protection
Weighing/Aliquotting (Solid) Double-layered nitrile glovesChemical safety gogglesFully-buttoned lab coatWork within a certified chemical fume hood or ventilated balance enclosure.
Solution Preparation Double-layered nitrile glovesChemical safety goggles and face shieldChemically resistant apron over lab coatAll operations must be conducted in a certified chemical fume hood.
Reaction Workup & Purification Double-layered nitrile glovesChemical safety goggles and face shieldChemically resistant apron over lab coatAll operations must be conducted in a certified chemical fume hood.
Small Spill Cleanup (<1 g) Double-layered nitrile glovesChemical safety gogglesLab coatN95 respirator if dust may be generated.

Causality of PPE Selection:

  • Double-Gloving: The outer glove absorbs any immediate contamination, while the inner glove provides a secondary barrier and protects the skin during the removal of the contaminated outer glove. This is critical given that related compounds are harmful upon skin contact.[1][2]

  • Face Shield over Goggles: While goggles protect the eyes from direct splashes, a face shield is essential during solution preparation or reaction workups where the risk of a larger volume splash exists, protecting the entire face from corrosive or toxic materials.[1]

  • Chemical Fume Hood: This is the primary engineering control to prevent respiratory exposure. Given that related thiophene-methanol compounds are harmful if inhaled, reliance on respiratory PPE alone is insufficient.[1][2] The fume hood contains vapors and potential aerosols at the source.

Procedural Guidance: Donning and Doffing PPE

Proper procedure is as critical as the equipment itself. Cross-contamination often occurs during the removal of PPE. The following workflow is designed to minimize this risk.

PPE_Workflow cluster_donning Donning PPE (Clean Area) cluster_doffing Doffing PPE (At Exit of Work Area) Don1 Wash Hands Thoroughly Don2 Don Lab Coat / Apron Don1->Don2 Don3 Don Inner Gloves Don2->Don3 Don4 Don Goggles / Face Shield Don3->Don4 Don5 Don Outer Gloves (Over Cuff of Lab Coat) Don4->Don5 Doff1 Remove Outer Gloves (Contaminated) Doff2 Remove Lab Coat / Apron (Turn Inside Out) Doff1->Doff2 Doff3 Remove Goggles / Face Shield (Handle by Strap) Doff2->Doff3 Doff4 Remove Inner Gloves Doff3->Doff4 Doff5 Wash Hands Thoroughly Doff4->Doff5

Caption: Workflow for the correct sequence of donning and doffing PPE to prevent cross-contamination.

Emergency and Disposal Plans

Preparedness is key to mitigating the impact of an accidental release.

Spill Management Protocol

Immediate and correct action can prevent a minor spill from becoming a major incident. All spills should be handled with the appropriate PPE as outlined above.

Spill_Cleanup Start Spill Occurs Alert Alert Personnel & Secure Area Start->Alert Assess Assess Spill Size Alert->Assess SmallSpill Small Spill (<1g or <50mL) Assess->SmallSpill Minor LargeSpill Large Spill (>1g or >50mL) Assess->LargeSpill Major SmallSpillOps 1. Cover with inert absorbent material (e.g., vermiculite, sand). 2. Collect into a sealed container. 3. Clean area with soap and water. SmallSpill->SmallSpillOps Evacuate Evacuate Area Call Emergency Response LargeSpill->Evacuate Dispose Label container as Hazardous Waste & Dispose SmallSpillOps->Dispose

Caption: Decision workflow for responding to a chemical spill of (4-Aminophenyl)(thiophen-2-yl)methanol.

First Aid Measures
  • Inhalation : Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]

  • Skin Contact : Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.[1] Seek medical attention if irritation develops or persists.

  • Eye Contact : Rinse cautiously and thoroughly with water for at least 15 minutes, holding the eyelids open.[1] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water.[1] Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Disposal Plan

All waste, including contaminated PPE, absorbent materials from spills, and empty containers, must be treated as hazardous chemical waste.

  • Segregation : Collect all waste materials in a dedicated, properly labeled, and sealed container. Do not mix with other waste streams.

  • Labeling : The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "(4-Aminophenyl)(thiophen-2-yl)methanol".

  • Disposal : Dispose of the contents and the container through an approved waste disposal plant, in accordance with all local, state, and federal regulations.[1][6]

By adhering to these rigorous, evidence-based protocols, you build a foundation of safety that protects you, your colleagues, and the integrity of your research.

References

  • Safety Data Sheet for 2-Thiophenemethanol. Acros Organics.

  • PubChem Laboratory Chemical Safety Summary (LCSS) for 2-Thiophenemethanol. National Institutes of Health.

  • Safety Data Sheet for (4-Aminophenyl) triphenylsilane. Sigma-Aldrich. (Note: This is a proxy for aminophenyl compounds, providing general handling information for this class).

  • Safety Data Sheet for Methanol. Carl ROTH.

  • Safety Data Sheet for 3-Thiophenemethanol. Fisher Scientific.

  • (2-Aminophenyl)methanol Product Information. MedChemExpress.

  • Safety Data Sheet for Tris(4-aminophenyl)amine. Fisher Scientific.

  • Safety Data Sheet for Thiophene. Fisher Scientific.

  • Safety Data Sheet for Methanol. Medline.

  • Methanol Safe Handling Manual. Methanol Institute.

  • (1-(Thiophen-2-ylmethyl)piperidin-4-yl)methanol Safety Information. ChemScene. methanol-CS-0325765.html)

  • (3-(4-bromophenyl)oxetan-3-yl)methanol Safety Data Sheets. Echemi.

  • (4-aminophenyl)-thiophen-2-ylmethanol Product Information. Echemi.

  • 2-((4-Aminophenyl)(ethyl)amino)ethanol Safety Information. BLDpharm.

  • Thiophen-2-ylmethanol Product Information. Sigma-Aldrich.

  • Thiophen-2-ylmethanol Safety Information. Chemsrc.

  • Thiophen-2-ylmethanol Product Information. BLD Pharm.

  • ((2-(thiophen-2-yl)ethyl)amino)methanol Product Information. Axios Research.

  • [3-(thiophen-2-yl)-1H-pyrazol-4-yl]methanol Product Information. Sigma-Aldrich.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.